2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Description
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Properties
IUPAC Name |
2-(2-phenyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKHAUXSQCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730630 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507270-06-6 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Introduction and Strategic Significance
The heterocycle 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a molecule of significant interest within the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms make it a valuable scaffold for interacting with biological targets. Notably, derivatives of this compound have been identified as highly potent and selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, presenting opportunities for developing novel therapeutics for neurological disorders.[2] The tetrazole ring itself is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity and spatial properties but with improved metabolic stability and cell membrane permeability.[3]
This guide provides a comprehensive overview of the primary synthetic strategies for constructing this molecule, focusing on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. We will explore two principal and divergent pathways: the direct construction of the tetrazole ring via [3+2] cycloaddition and the N-arylation of a pre-formed tetrazole scaffold. Each approach offers distinct advantages and challenges, and the optimal choice depends on factors such as starting material availability, desired scale, and required isomeric purity.
Core Synthetic Strategy: [3+2] Cycloaddition of Phenyl Azide and 2-Cyanopyridine
The most direct and atom-economical approach to the tetrazole ring is the [3+2] cycloaddition, a formal Huisgen cycloaddition, between an azide and a nitrile.[4] In this case, the reaction involves phenyl azide and 2-cyanopyridine.
Mechanistic Rationale and Causality
The reaction proceeds by the addition of the azide anion to the activated nitrile carbon.[5] While sometimes depicted as a concerted process, evidence suggests a stepwise mechanism, particularly when catalyzed.[4][5] The nitrile's electrophilicity is the critical barrier to this reaction. Without activation, harsh conditions (high temperatures and pressures) are often required. Therefore, a catalyst—typically a Lewis acid (e.g., zinc salts, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride)—is employed.[5][6] The catalyst coordinates to the nitrogen of the nitrile group, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the azide.
A crucial consideration in this synthesis is regioselectivity. The cycloaddition can theoretically yield two distinct isomers: the 2,5-disubstituted product (the target molecule) and the 1,5-disubstituted isomer. The distribution of these products is governed by a combination of steric and electronic factors, with the 2,5-isomer often being the thermodynamically more stable product.[4][7]
Experimental Protocol: Cycloaddition Route
This protocol is a representative procedure based on established methods for tetrazole synthesis from nitriles.[5][6]
Materials:
-
2-Cyanopyridine (1.0 eq)
-
Phenyl Azide (1.1 eq)
-
Zinc Chloride (anhydrous, 1.2 eq) or Ammonium Chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyanopyridine (1.0 eq) and anhydrous DMF.
-
Catalyst Addition: Add the chosen catalyst (e.g., anhydrous zinc chloride, 1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes to allow for coordination.
-
Azide Addition: Carefully add phenyl azide (1.1 eq) to the reaction mixture. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate care behind a blast shield.
-
Reaction: Heat the mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing 1 M HCl (aq). This step protonates the tetrazole and precipitates the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Data Summary: Cycloaddition Conditions
| Parameter | Condition A | Condition B | Rationale & Impact |
| Catalyst | ZnCl₂ (Lewis Acid) | NH₄Cl (Brønsted Acid) | Zinc salts are often more effective but require strictly anhydrous conditions. Ammonium chloride is less sensitive to moisture.[6] |
| Solvent | DMF | Toluene | DMF is a polar aprotic solvent that effectively solubilizes the reagents and salts. Toluene can also be used, often requiring higher temperatures. |
| Temperature | 120 °C | 150 °C (Microwave) | Higher temperatures accelerate the reaction. Microwave irradiation can dramatically reduce reaction times.[8] |
| Typical Yield | 60-75% | 70-85% | Yield is highly dependent on the complete conversion and effective purification to separate isomers. |
Alternative Strategy: N-Arylation of a Pre-formed Tetrazole Ring
An alternative and often more regioselective approach involves forming the C-N bond between a pre-synthesized tetrazole ring and a suitable partner via a cross-coupling reaction. This strategy circumvents the issue of isomer formation inherent in the cycloaddition method. Two logical disconnections exist:
-
Route A: Coupling of 5-(pyridin-2-yl)-1H-tetrazole with a phenylating agent like phenylboronic acid.
-
Route B: Coupling of 5-phenyl-1H-tetrazole with a pyridinating agent like 2-halopyridine or pyridin-2-ylboronic acid.
The Chan-Evans-Lam (CEL) copper-catalyzed N-arylation is particularly well-suited for this transformation, offering mild conditions and tolerance for a variety of functional groups.[9][10]
Experimental Protocol: Chan-Evans-Lam N-Arylation (Route A)
This protocol is adapted from procedures for similar copper-catalyzed N-arylations of tetrazoles.[9][10]
Materials:
-
5-(Pyridin-2-yl)-1H-tetrazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 eq) or Copper(I) Oxide (Cu₂O, 0.05 eq)[10]
-
Pyridine (2.0 eq, as base and ligand)
-
Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO)[10]
-
Molecular Sieves (4 Å)
Procedure:
-
Setup: To an oven-dried flask, add 5-(pyridin-2-yl)-1H-tetrazole (1.0 eq), phenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and powdered 4 Å molecular sieves.
-
Solvent and Base: Add the solvent (e.g., DCM) followed by pyridine (2.0 eq).
-
Reaction: Stir the mixture at room temperature under an air atmosphere (the oxidant for the catalytic cycle) for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the target compound.
Data Summary: N-Arylation Conditions
| Parameter | Condition | Rationale & Impact |
| Copper Source | Cu(OAc)₂, Cu₂O | Both are effective pre-catalysts. Cu₂O nanoparticles have been shown to be highly efficient.[10] |
| Base | Pyridine, Triethylamine | The base is crucial for the transmetalation step. Pyridine can also act as a ligand to stabilize the copper catalyst. |
| Atmosphere | Air / O₂ | The Chan-Evans-Lam reaction is an aerobic coupling; an oxidant is required to regenerate the active Cu(II) or Cu(III) species. |
| Typical Yield | 75-90% | This method often provides higher yields and cleaner reaction profiles than the cycloaddition due to its high regioselectivity for N2-arylation. |
Purification and Characterization
Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is effective for crystalline solids. For oils or inseparable mixtures, silica gel column chromatography is the standard method.
-
Characterization: The structure of this compound (C₁₂H₉N₅) is confirmed by a suite of spectroscopic techniques.[11]
| Technique | Expected Data / Observation |
| ¹H NMR | Aromatic protons in the range of δ 7.4-9.0 ppm. Distinct multiplets for the phenyl and pyridyl rings. |
| ¹³C NMR | Signals for 12 distinct carbons. The tetrazole carbon (C5) typically appears in the δ 160-165 ppm range. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 224.0931. The observed mass should be within 5 ppm of the calculated value. |
| FT-IR (cm⁻¹) | Absence of characteristic azide (~2100 cm⁻¹) and nitrile (~2230 cm⁻¹) stretches. Presence of C=N and C=C aromatic stretches (~1400-1600 cm⁻¹). |
Critical Safety Considerations
-
Azides: Sodium azide and organic azides (like phenyl azide) are highly toxic and potentially explosive.[5] They should be handled with extreme caution in a well-ventilated fume hood, avoiding contact with acids (which generate toxic hydrazoic acid gas) and heavy metals.[5] All manipulations should be conducted behind a safety shield.
-
Solvents: Anhydrous solvents like DMF can be harmful. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Conclusion and Outlook
The synthesis of this compound can be successfully achieved through two primary strategies. The [3+2] cycloaddition offers a direct, atom-economical route but requires careful optimization to control regioselectivity and manage the hazards of azide reagents. The N-arylation of a pre-formed tetrazole provides a more controlled, highly regioselective alternative that often results in higher yields and simpler purification, making it a preferred method for laboratory-scale and discovery chemistry applications where isomeric purity is paramount. The choice of method will ultimately be guided by the specific needs of the research program, balancing factors of scalability, cost, safety, and the critical need for isomeric purity.
References
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Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate.
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
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Pravst, I., Zupan, M., & Iskra, J. (2008). Pt(II)-Promoted [2 + 3] Cycloaddition of Azide to Cyanopyridines: Convenient Tool toward Heterometallic Structures. Inorganic Chemistry, 47(13), 5699–5707.
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ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube.
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.).
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Alagille, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476.
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Lyakhov, A. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598.
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Khan, I., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 6(102), 100346-100354.
- Synthesis of Fused Pyridine Derivatives. (n.d.).
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Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. (2017). Google Patents.
- Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (2025).
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2-(2H-Tetrazol-5-yl)pyridine. (n.d.). Chem-Impex.
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Pyridine synthesis. (n.d.). Organic Chemistry Portal.
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Ostrovskii, V. A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(12), 2095.
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Hantzsch pyridine synthesis. (n.d.). ChemTube3D.
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Pyridine, 2-(2-phenyl-2H-tetrazol-5-yl)-. (n.d.). ChemicalBook.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages extensive data from its close structural analogue, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, and its precursor, 2-(2H-tetrazol-5-yl)pyridine, to provide a well-rounded and predictive analysis. The guide covers the synthesis, structural elucidation through spectroscopic methods (NMR, IR, Mass Spectrometry), and key physical properties including melting point, solubility, and thermal stability. Detailed experimental protocols, data interpretation, and potential applications, particularly in drug discovery, are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics.
Introduction: The Significance of the Phenyltetrazolyl-Pyridine Scaffold
The fusion of a pyridine ring with a phenyl-substituted tetrazole moiety in this compound creates a unique molecular architecture with considerable potential in various scientific domains. The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, imparts metabolic stability and the ability to participate in hydrogen bonding, crucial for molecular recognition in biological systems. The pyridine ring, a common motif in pharmaceuticals, offers basicity and a scaffold for diverse functionalization. This combination has led to the exploration of similar structures as potent and selective antagonists for receptors such as the metabotropic glutamate receptor 5 (mGlu5), highlighting their potential in the development of novel therapeutics for neurological disorders.[1][2]
This guide aims to provide a detailed exposition of the synthesis and physicochemical properties of this compound, offering valuable insights for its potential application in drug design and materials science.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(2H-tetrazol-5-yl)pyridine, followed by an N-arylation reaction. A plausible and efficient method for the N-arylation is the Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction.[3]
Synthesis of the Precursor: 2-(2H-tetrazol-5-yl)pyridine
The precursor, 2-(2H-tetrazol-5-yl)pyridine, is synthesized from 2-cyanopyridine via a [3+2] cycloaddition reaction with an azide source.
Experimental Protocol:
-
To a solution of 2-cyanopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a proton source like ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture at a temperature ranging from 100 to 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2H-tetrazol-5-yl)pyridine as a white solid.[4]
N-Arylation via Chan-Evans-Lam Coupling
The final step involves the coupling of 2-(2H-tetrazol-5-yl)pyridine with phenylboronic acid. The CEL coupling is advantageous due to its mild reaction conditions and tolerance of various functional groups.
Experimental Protocol:
-
In a reaction vessel, combine 2-(2H-tetrazol-5-yl)pyridine (1 equivalent), phenylboronic acid (1.5-2 equivalents), a copper catalyst such as copper(II) acetate or copper(I) oxide (5-10 mol%), and a base like pyridine or triethylamine (2 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.
-
Stir the reaction mixture at room temperature under an air or oxygen atmosphere. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.[3]
Causality Behind Experimental Choices:
-
The use of a copper catalyst is crucial for facilitating the C-N bond formation between the tetrazole nitrogen and the phenyl ring of the boronic acid.
-
The base is necessary to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
An oxygen atmosphere is often beneficial as it can reoxidize Cu(I) to the active Cu(II) species, thus maintaining the catalytic cycle.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Structural Elucidation and Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and phenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl protons should resonate in the aromatic region (δ 7.4-8.2 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the carbon atoms of the pyridine and phenyl rings, as well as the carbon atom of the tetrazole ring. The tetrazole carbon is expected to appear significantly downfield (around δ 164 ppm).[3]
Table 1: Comparative NMR Data of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (DMSO-d₆) | 9.37 (d, J = 2.6 Hz, 1H), 8.83 (dd, J = 4.8, 1.5 Hz, 1H), 8.57 (ddd, J = 8.3, 2.7, 1.5 Hz, 1H), 8.22–8.16 (m, 2H), 7.78–7.74 (dd, J = 8.3, 4.8 Hz, 1H), 7.68–7.57 (m, 3H) |
| ¹³C NMR (DMSO-d₆) | 164.85, 151.09, 141.09, 131.17, 129.43, 128.00, 126.75, 124.87 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine and tetrazole rings (in the 1400-1600 cm⁻¹ region), and N=N stretching of the tetrazole ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The fragmentation pattern in the mass spectrum is expected to be characteristic of 2,5-disubstituted tetrazoles. A prominent fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the tetrazole ring to form a nitrilimine intermediate.[3]
Proposed Mass Spectrometry Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Physicochemical Properties
Physical State and Appearance
Based on related compounds, this compound is expected to be a white to off-white crystalline solid at room temperature.[4]
Melting Point
The melting point is a crucial indicator of purity. The precursor, 2-(2H-tetrazol-5-yl)pyridine, has a melting point of 216-220 °C.[4] The related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has a reported melting point of 120.3 ± 0.2 °C as determined by DSC.[3] The melting point of the title compound is anticipated to be in a similar range.
Solubility
The solubility of this compound is predicted to be low in non-polar solvents and higher in polar aprotic solvents.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule has significant non-polar character from the phenyl and pyridine rings. |
| Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor. |
| Dichloromethane | Moderate | A good solvent for many organic compounds. |
| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent, often used for NMR of similar compounds. |
Thermal Stability
Differential Scanning Calorimetry (DSC) of the related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, revealed that it undergoes thermal degradation at 142.5 °C after melting.[3] This suggests that 2,5-disubstituted tetrazoles can have limited thermal stability, likely due to the facile elimination of dinitrogen (N₂) from the tetrazole ring at elevated temperatures.[3] It is therefore recommended to handle this compound with care at elevated temperatures.
Potential Applications in Drug Discovery
The structural motifs present in this compound make it a promising candidate for drug discovery endeavors. The demonstrated activity of a closely related compound as a potent and selective mGlu5 receptor antagonist underscores the potential of this scaffold in developing treatments for central nervous system disorders such as anxiety, depression, and Fragile X syndrome.[1] The pyridine and phenyl rings offer multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts.
Logical Relationship of Structure to Application:
Caption: Relationship between structure and potential drug discovery applications.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the physicochemical properties of this compound. By drawing upon robust data from its close structural analogues, a comprehensive picture of its synthesis, spectroscopic characteristics, and physical properties has been constructed. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the exploration and utilization of this promising molecular scaffold in their respective fields. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this compound.
References
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Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D., & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473–5476. [Link]
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Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D., & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]
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Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]
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National Center for Biotechnology Information. (n.d.). 2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine. PubChem. Retrieved January 20, 2026, from [Link]
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ChemSrc. (n.d.). 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole. Retrieved January 20, 2026, from [Link]
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Pharmaffiliates. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved January 20, 2026, from [Link]
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ODM. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE. Retrieved January 20, 2026, from [Link]
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Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. [Link]
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Masood, A., Khan, M. A., Asiri, A. M., Al-Amri, J. F., & Al-Youbi, A. O. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
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Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
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Kamal, A., Reddy, K. S., Kumar, M. P., & Prasad, B. R. (2004). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 47(23), 5673-5680. [Link]
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A Guide to the Structural Analysis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine: Synthesis, Spectroscopy, and Computational Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound of significant interest due to its versatile applications in coordination chemistry, materials science, and medicinal chemistry. Its structural framework, featuring both a pyridine and a tetrazole ring, allows for diverse chemical interactions and functionalities. This technical guide provides a comprehensive examination of the structural analysis of this molecule. It details a common synthetic pathway and explores the core analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide delves into the definitive structural elucidation by single-crystal X-ray diffraction and correlates experimental findings with theoretical models derived from Density Functional Theory (DFT) calculations. The structural insights gained are then contextualized within the molecule's primary applications, particularly its role as a bidentate ligand in coordination chemistry and as a bioisostere in drug design.
Introduction
Pyridyl-tetrazole derivatives represent a class of compounds that have garnered considerable attention for their multifaceted applications.[1] this compound (PTP) stands as a notable example, integrating the electron-donating pyridine moiety with the metabolically stable tetrazole ring. This unique combination makes it a powerful building block in various scientific domains.
In coordination chemistry , the nitrogen atoms of both the pyridine and tetrazole rings can act as donor sites, enabling the formation of stable chelate complexes with a wide range of metal ions.[2][3] These metal-organic frameworks and complexes are explored for their potential in catalysis, luminescence, and as functional materials.[2][4]
In drug development , the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group.[5][6] This substitution can enhance a molecule's metabolic stability, lipophilicity, and oral bioavailability, making it a crucial strategy in modern medicinal chemistry to optimize lead compounds.[7][8] Derivatives of PTP have been investigated for their potential as antagonists for receptors like the metabotropic glutamate subtype 5 (mGlu5) receptor.[9]
This guide aims to provide a detailed, application-oriented structural analysis of PTP, explaining the causality behind experimental choices and grounding all claims in authoritative data.
Synthesis and Characterization
The synthesis of 2,5-disubstituted tetrazoles is a well-established field. A common and effective method for synthesizing PTP involves the [3+2] cycloaddition reaction between 2-cyanopyridine and phenyl azide. This is often followed by N-arylation if starting from a 1H-tetrazole precursor. A related synthesis involves the Chan-Evans-Lam coupling of 5-(pyridin-2-yl)-1H-tetrazole with a phenylboronic acid.[10][11]
Experimental Protocol: Synthesis via Chan-Evans-Lam Coupling
This protocol describes a copper-catalyzed N-arylation of a pre-formed pyridyl-tetrazole.
-
Reaction Setup : In a round-bottom flask, combine 5-(pyridin-2-yl)-1H-tetrazole (1 mmol), phenylboronic acid (1.2 mmol), and anhydrous copper(II) acetate (1.5 mmol).
-
Solvent and Base : Add a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL) and a base like pyridine or triethylamine (3 mmol).
-
Reaction Conditions : Stir the mixture at room temperature under an air atmosphere for 24-48 hours. The open-air condition is often sufficient for the oxidation of Cu(I) to Cu(II) in the catalytic cycle.
-
Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification : Upon completion, filter the reaction mixture to remove the copper catalyst. Wash the filtrate with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[10][11]
The rationale for this method lies in its relatively mild conditions and tolerance for various functional groups, avoiding the need for potentially hazardous reagents like sodium azide in the final step.
Spectroscopic Analysis
Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized PTP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for verifying the covalent framework of the molecule.
-
¹H NMR : The spectrum will show distinct signals for the protons on the pyridine and phenyl rings. The pyridine protons typically appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl protons will appear in the aromatic region (δ 7.0-8.5 ppm). Integration of the signals confirms the ratio of protons in the molecule.
-
¹³C NMR : The carbon spectrum provides critical information. A key diagnostic signal is the carbon of the tetrazole ring (C5), which resonates at approximately δ 164-165 ppm for the 2,5-disubstituted isomer.[10] This is a crucial differentiator from the 1,5-disubstituted isomer, whose tetrazole carbon appears about 10 ppm upfield.[10]
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |
| Pyridine Ring | 7.75 - 9.40 (m, 4H) | 124.8 - 151.1 |
| Phenyl Ring | 7.55 - 8.25 (m, 5H) | 126.7 - 131.2 |
| Tetrazole Carbon (C5) | - | ~164.8 |
| Table 1: Representative NMR Data for PTP derivatives. Data compiled from similar structures reported in the literature.[10][12] |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
-
Aromatic C-H Stretch : Signals typically appear above 3000 cm⁻¹.
-
C=N and N=N Stretches : The tetrazole and pyridine rings exhibit a series of characteristic stretches in the 1400-1600 cm⁻¹ region.
-
Ring Vibrations : A complex fingerprint region below 1400 cm⁻¹ is unique to the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which validates the elemental composition.
-
Molecular Ion Peak ([M+H]⁺) : For PTP (C₁₂H₉N₅), the expected monoisotopic mass is approximately 223.0858. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 224.0936.[10]
-
Fragmentation : A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M+H - 28]⁺ fragment.[13]
Crystallographic Analysis: The Definitive Structure
While spectroscopy confirms the connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol: Crystal Growth
-
Solvent Selection : Dissolve the purified PTP in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at an elevated temperature to achieve saturation.
-
Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality single crystals suitable for diffraction are often obtained through this method.
Analysis of Crystal Structure
X-ray analysis of PTP and its derivatives reveals several key features:
-
Planarity : The tetrazole ring itself is planar. The phenyl and pyridine rings are often twisted relative to the central tetrazole ring. For a similar molecule, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the angle between the tetrazole and pyridine planes was found to be about 11 degrees.[10] In other derivatives with bulky substituents, this dihedral angle can be much larger.[14]
-
Bond Lengths and Angles : The bond lengths within the pyridine and phenyl rings are typical for aromatic systems. The C-N and N-N bond lengths within the tetrazole ring are consistent with its aromatic character.
-
Intermolecular Interactions : In the crystal lattice, molecules are often linked by weak intermolecular forces such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings, which dictate the overall crystal packing.[14][15]
| Parameter | Typical Value | Significance |
| Tetrazole-Pyridine Dihedral Angle | 10-20° | Determines molecular conformation and steric profile. |
| C-N (tetrazole) Bond Length | ~1.33-1.35 Å | Confirms delocalized bonding within the tetrazole ring. |
| N-N (tetrazole) Bond Length | ~1.30-1.38 Å | Confirms delocalized bonding within the tetrazole ring. |
| π-π Stacking Distance | ~3.4-3.7 Å | Indicates intermolecular aromatic interactions. |
| Table 2: Representative Crystallographic Parameters for PTP and related structures.[10][15][16] |
Computational and Theoretical Analysis
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data, providing insights into the electronic structure and properties of PTP.
Workflow: DFT Calculation
-
Geometry Optimization : The molecular structure is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[11][17]
-
Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to simulate the IR spectrum.
-
Property Calculation : NMR chemical shifts, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) are calculated to predict spectroscopic properties and reactivity.[18]
DFT calculations often show excellent agreement with experimental data. Calculated NMR and IR spectra can aid in the assignment of experimental signals, while the HOMO-LUMO energy gap provides information about the molecule's electronic excitability and kinetic stability.[17]
Structural Insights into Applications
The detailed structural understanding of PTP directly informs its primary applications.
Coordination Chemistry
PTP acts as an N,N'-bidentate chelating ligand. The nitrogen atom of the pyridine ring and one of the nitrogen atoms from the tetrazole ring coordinate to a metal center, forming a stable five-membered chelate ring.[1] This coordination mode is crucial for constructing metal-organic frameworks and discrete coordination complexes.[4][19] The geometry and electronic properties of the resulting complexes are dictated by the bite angle of the ligand and the coordination preference of the metal ion.[3]
Drug Development
In medicinal chemistry, the tetrazole moiety in PTP serves as a key pharmacophore. It is a well-established bioisostere for a carboxylic acid, offering a similar pKa (~4.5-4.9) but with improved metabolic stability and often greater lipophilicity.[8][20] The planarity and hydrogen bonding capacity of the tetrazole ring can enhance binding affinity to biological targets.[8] The specific 2-phenyl substitution on the tetrazole ring influences the overall shape and electronic distribution of the molecule, which is critical for its interaction with receptor binding pockets, as seen in the development of mGlu5 receptor antagonists.[9][21]
Conclusion
The structural analysis of this compound is a multi-faceted process that combines synthesis, spectroscopy, crystallography, and computational chemistry. Each technique provides a layer of information, culminating in a comprehensive understanding of the molecule's architecture and properties. This detailed structural knowledge is not merely academic; it is the foundation upon which its applications in advanced materials and rational drug design are built. Future research will likely continue to exploit this versatile scaffold to develop novel functional materials and therapeutic agents.
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Bojarska, J., Ziora, Z.M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]
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Taylor & Francis Online. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]
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South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. Sabinet. Available at: [Link]
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PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. National Library of Medicine. Available at: [Link]
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PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. National Library of Medicine. Available at: [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. Available at: [Link]
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ResearchGate. (2013). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link]
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MDPI. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2020). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. RSC Publishing. Available at: [Link]
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ResearchGate. (2020). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C₂₄H₁₉N₃O. ResearchGate. Available at: [Link]
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National Library of Medicine. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Phenyl-Tetrazolyl-Pyridine Derivatives
An In-depth Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize phenyl-tetrazolyl-pyridine compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, this document will focus on the detailed spectroscopic analysis of its close isomer, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine , for which a complete dataset is available.[1] This well-characterized example will serve as a robust framework for understanding the spectroscopic properties of this compound class. Comparative insights and expected spectral features for the 2-pyridyl isomer will be discussed based on established principles and available data for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For phenyl-tetrazolyl-pyridine derivatives, ¹H and ¹³C NMR provide critical information about the number and connectivity of protons and carbons, respectively.
Principles of NMR Spectroscopy in the Context of Phenyl-Tetrazolyl-Pyridine Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting pattern) due to coupling with neighboring protons, and the integration of signals, which is proportional to the number of protons. ¹³C NMR spectroscopy, while typically not showing coupling in broadband decoupled spectra, reveals the number of unique carbon atoms and their chemical environments.
A key diagnostic feature in the NMR spectra of 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole ring carbon. The carbon in a 2,5-disubstituted tetrazole ring resonates at a significantly different chemical shift (around 164 ppm) compared to its 1,5-disubstituted counterpart (around 154 ppm).[1] This distinction is crucial for confirming the correct isomeric form of the synthesized molecule.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of phenyl-tetrazolyl-pyridine compounds.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
The following tables summarize the ¹H and ¹³C NMR data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, as reported by Lyubchyk et al.[1]
Table 1: ¹H NMR Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.37 | d | 2.6 | 1H | Pyridine H-2 |
| 8.83 | dd | 4.8, 1.5 | 1H | Pyridine H-6 |
| 8.57 | ddd | 8.3, 2.7, 1.5 | 1H | Pyridine H-4 |
| 8.22–8.16 | m | 2H | Phenyl H-2', H-6' | |
| 7.78–7.74 | dd | 8.3, 4.8 | 1H | Pyridine H-5 |
| 7.68–7.57 | m | 3H | Phenyl H-3', H-4', H-5' |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
| Chemical Shift (δ, ppm) | Assignment |
| 164.85 | Tetrazole C-5 |
| 151.09 | Pyridine C-6 |
| 141.09 | Pyridine C-2 |
| 131.17 | Phenyl C-4' |
| 129.43 | Phenyl C-3', C-5' |
| 128.00 | Pyridine C-4 |
| 126.75 | Phenyl C-2', C-6' |
| 124.87 | Pyridine C-5 |
Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]
Predicted Spectroscopic Features for this compound
While a complete experimental dataset for the 2-pyridyl isomer is not available, we can predict its key NMR features based on the analysis of the 3-pyridyl isomer and related structures like 2-phenylpyridine.[2][3][4]
-
¹H NMR: The pyridine protons of the 2-pyridyl isomer are expected to show a different splitting pattern and chemical shifts compared to the 3-pyridyl isomer due to the change in the substitution pattern. The proton on C-6 of the pyridine ring is likely to be the most downfield-shifted pyridyl proton. The phenyl protons would likely appear in a similar region to those of the 3-pyridyl isomer.
-
¹³C NMR: The chemical shift of the tetrazole carbon should remain in the characteristic region for a 2,5-disubstituted tetrazole (~164-165 ppm). The chemical shifts of the pyridine carbons will be different from the 3-pyridyl isomer, reflecting the direct attachment of the tetrazole ring to C-2 of the pyridine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principles of IR Spectroscopy for Heterocyclic Compounds
For phenyl-tetrazolyl-pyridine derivatives, IR spectroscopy is particularly useful for identifying characteristic vibrations of the aromatic rings and the tetrazole moiety. Key vibrational modes to look for include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and various vibrations of the tetrazole ring.
Experimental Protocol for IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
Caption: Workflow for IR sample preparation and data acquisition.
IR Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
The following table summarizes the key IR absorption bands for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.[1]
Table 3: Key IR Absorption Bands for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
| Wavenumber (cm⁻¹) | Assignment |
| 3074 | Aromatic C-H stretching |
| 2924, 2853 | Aliphatic C-H stretching (trace impurities) |
| 1583, 1530, 1484, 1450 | Aromatic C=C and C=N stretching |
| 1286, 1216, 1194 | Tetrazole and pyridine ring vibrations |
| 1021, 1009, 991 | In-plane C-H bending |
| 814, 791, 733, 693, 681 | Out-of-plane C-H bending |
Sample prepared as a KBr pellet.[1]
Expected IR Features for this compound
The IR spectrum of the 2-pyridyl isomer is expected to be broadly similar to that of the 3-pyridyl isomer, as they share the same fundamental functional groups. The aromatic C-H stretching and ring stretching vibrations should appear in similar regions. Minor differences in the fingerprint region (below 1500 cm⁻¹) would be expected due to the different substitution pattern on the pyridine ring, which would alter the ring's vibrational modes.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Principles of UV-Vis Spectroscopy for Aromatic Systems
The phenyl, pyridine, and tetrazole rings in these molecules are all chromophores that absorb UV radiation. The conjugation between these rings influences the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).
Experimental Protocol for UV-Vis Data Acquisition
Caption: Workflow for UV-Vis sample preparation and data acquisition.
UV-Vis Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
The UV-Vis absorption spectrum of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine in ethanol exhibits three main absorption bands.[1]
Table 4: UV-Vis Absorption Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 274 | 23,600 |
| 236 | 26,200 |
| 202 | ~40,000 |
Solvent: Ethanol[1]
Expected UV-Vis Features for this compound
The UV-Vis spectrum of the 2-pyridyl isomer is anticipated to show absorption bands in a similar region to the 3-pyridyl isomer, as the overall chromophoric system is similar. However, the position of the pyridine nitrogen relative to the tetrazole ring can influence the extent of electronic communication between the rings, potentially leading to slight shifts in the λmax values and changes in the molar absorptivity.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic characterization of phenyl-tetrazolyl-pyridine derivatives, using the fully characterized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine as a primary example. The principles, experimental protocols, and interpretation of NMR, IR, and UV-Vis data have been discussed in detail. While a complete experimental dataset for this compound is not currently available in the cited literature, the provided analysis and predictions offer a solid foundation for researchers working with this and related compounds. The distinct NMR chemical shift of the tetrazole carbon remains a critical diagnostic tool for distinguishing between 2,5- and 1,5-disubstituted tetrazole isomers.
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Thermal stability and decomposition of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Authored by: A Senior Application Scientist
Foreword: Proactive Thermal Analysis in Pharmaceutical Development
In the landscape of modern drug discovery, the tetrazole moiety has emerged as a "privileged scaffold," valued for its role as a bioisostere of carboxylic acids and its presence in over 20 FDA-approved drugs.[1][2][3] The fusion of a tetrazole ring with a pyridine nucleus, as seen in this compound, presents a molecular architecture of significant interest for developing novel therapeutics, potentially targeting a wide array of biological pathways.[4][5] However, the high nitrogen content and inherent ring strain of the tetrazole ring, while beneficial for its chemical properties, also necessitate a thorough understanding of its thermal stability.[6]
This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this compound and related compounds. The thermal behavior of a compound is a critical parameter that influences its synthesis, purification, formulation, storage, and ultimately, its safety profile. A lack of understanding in this area can lead to unforeseen hazards, including runaway reactions and explosions. This document provides a comprehensive framework for evaluating the thermal stability and decomposition pathway of this compound, moving from theoretical principles to practical experimental design and data interpretation.
Theoretical Framework: The Energetic Nature of 2,5-Disubstituted Tetrazoles
The thermal decomposition of tetrazoles is a well-documented area of study, particularly due to their use in energetic materials.[6] For 2,5-disubstituted tetrazoles, the prevailing decomposition mechanism involves the thermal extrusion of a molecule of nitrogen (N₂).[7][8] This process is typically a unimolecular reaction that proceeds through a high-energy nitrilimine intermediate.
The general pathway can be summarized as follows:
2,5-Disubstituted Tetrazole → [Nitrilimine Intermediate] + N₂
This decomposition is often highly exothermic, a fact that must be at the forefront of any experimental design involving the heating of this class of compounds. The ease of N₂ elimination is a key factor contributing to the relatively low thermal stability of some tetrazole derivatives.[7] For instance, the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been shown to undergo thermal degradation shortly after melting, with a recorded exothermic peak at 142.5 °C.[7] This precedent underscores the necessity of a careful thermal evaluation of this compound.
Core Experimental Techniques for Thermal Analysis
To fully characterize the thermal properties of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[9] These simultaneous techniques provide complementary information on mass changes and heat flow as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[10] For this compound, TGA will be crucial for identifying the onset temperature of decomposition (where mass loss begins) and quantifying the mass loss associated with the elimination of N₂ and other potential gaseous byproducts.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] This technique allows for the determination of melting points, crystallization events, and the enthalpy (exothermic or endothermic nature) of decomposition. For a potentially energetic compound like this, identifying a sharp, significant exothermic event is a critical safety indicator.
Proposed Experimental Workflow
The following diagram outlines a systematic workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Detailed Experimental Protocol
The following is a self-validating protocol for the thermal analysis of this compound.
Objective: To determine the melting point, thermal stability, and decomposition characteristics of this compound.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.[9][11]
Materials:
-
This compound, high purity (>98%).
-
Inert purge gas (e.g., high-purity nitrogen or argon).
-
Aluminum or ceramic sample pans.
Procedure:
-
Instrument Calibration: Ensure the STA is calibrated for temperature and heat flow according to the manufacturer's specifications, typically using standard reference materials like indium and zinc.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a tared TGA/DSC pan. A smaller sample size is crucial to minimize the risk of a rapid, energetic event and to ensure good thermal contact.
-
Record the exact mass.
-
-
Experimental Setup:
-
Place the sample pan in the instrument.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and to sweep away any gaseous decomposition products.[12]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of ~25-30°C.
-
Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature of approximately 400°C. The final temperature should be sufficient to ensure complete decomposition is observed.
-
-
Data Collection:
-
Simultaneously record the sample mass (TGA), differential heat flow (DSC), and temperature.
-
-
(Optional) Kinetic Study:
-
Repeat the experiment using different heating rates (e.g., 5, 10, 15, and 20°C/min) to gather data for kinetic analysis.
-
Anticipated Results and Data Interpretation
Based on the known behavior of similar tetrazole compounds, a hypothetical set of results for this compound is presented below for illustrative purposes.
Data Summary Table
| Parameter | Anticipated Value | Source of Data | Interpretation |
| Melting Point (Tₘ) | 120 - 140 °C | DSC (Endotherm Peak) | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tₒₙₛₑₜ) | 140 - 160 °C | TGA (Start of Mass Loss), DSC (Start of Exotherm) | The temperature at which the compound begins to degrade. A small gap between Tₘ and Tₒₙₛₑₜ suggests instability in the molten state.[7] |
| Decomposition Peak (Tₚₑₐₖ) | 150 - 180 °C | DSC (Exotherm Peak Maximum) | The temperature at which the decomposition reaction rate is at its maximum. |
| Mass Loss | ~25% | TGA | The expected mass loss for the extrusion of one N₂ molecule (Molar Mass = 28.02 g/mol ) from this compound (Molar Mass = 223.24 g/mol ) is approximately 12.5%. A larger mass loss would indicate further fragmentation. |
| Enthalpy of Decomposition (ΔHₔₑₑₒₘₚ) | Highly Exothermic | DSC (Area under Exotherm Peak) | A large negative value confirms a significant release of energy during decomposition, highlighting a potential thermal hazard. |
Interpreting the TGA/DSC Curves
-
DSC Curve: An initial endothermic peak corresponding to the melting of the compound is expected. This would be immediately followed by a large, sharp exothermic peak, indicating the decomposition of the molecule.[7] The area of this exotherm is proportional to the energy released.
-
TGA Curve: A stable baseline is expected until the onset of decomposition. A sharp drop in mass should coincide with the exothermic event observed in the DSC curve. The percentage of mass loss in this initial step can be compared to the theoretical value for N₂ loss to confirm the initial decomposition step. Further mass loss at higher temperatures would indicate the breakdown of the remaining molecular fragments.
Proposed Decomposition Mechanism
The primary decomposition pathway for this compound is proposed to initiate with the cleavage of the N-N bond in the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrilimine intermediate.
Caption: Proposed initial decomposition of this compound.
This nitrilimine intermediate is unstable and can undergo various subsequent reactions, such as cyclization or fragmentation, leading to a complex mixture of final products at higher temperatures. Identifying these secondary products would require more advanced techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Safety, Handling, and Storage
The potential for a rapid and energetic decomposition of this compound necessitates strict safety protocols.
-
Handling: Always handle the compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid grinding or applying mechanical shock to the material.
-
Heating: When heating the compound, whether for reaction or analysis, always use a protective blast shield. Never heat the material in a sealed container. Scale-up of any reaction involving this compound should only be attempted after a thorough thermal hazard assessment.
-
Storage: Store the compound in a cool, dry place away from heat sources and direct sunlight.
Conclusion
While this compound represents a promising scaffold for pharmaceutical research, its tetrazole core demands a proactive and thorough evaluation of its thermal properties. The combination of TGA and DSC provides a powerful and essential toolkit for this characterization. By following the protocols and interpretation guidelines laid out in this document, researchers can obtain a clear understanding of the compound's thermal stability, identify potential hazards, and ensure its safe handling and application in the laboratory and beyond. This foundational knowledge is indispensable for the successful and responsible development of new chemical entities.
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.
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Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79.
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Liu, S., et al. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Chinese Journal of Energetic Materials, 33(5), 477-484.
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Solubility of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in common solvents
An In-depth Technical Guide to the Solubility of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to the established roles of both tetrazole and pyridine moieties in bioactive molecules.[1][2][3] A fundamental physicochemical property that governs the compound's utility, from synthesis and purification to formulation and bioavailability, is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. It offers a systematic protocol for qualitative and quantitative solubility analysis, discusses the key factors influencing solubility, and provides a predicted solubility profile based on the compound's structural features and the general characteristics of tetrazole derivatives.
Introduction to this compound
This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in pharmaceutical sciences.[2] The molecule incorporates a pyridine ring, a common feature in many drugs, and a tetrazole ring, which is often employed as a bioisostere for a carboxylic acid group.[3] This bioisosteric replacement can enhance metabolic stability and improve lipophilicity, thereby favorably impacting a molecule's pharmacokinetic profile.[3][4] The compound's structure, featuring aromatic rings and multiple nitrogen atoms, suggests a nuanced solubility behavior that is critical to understand for its application in drug discovery and development.[1][5][6][7][8]
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[9] Key factors influencing the solubility of this compound include:
-
Polarity: The presence of a phenyl group contributes to the molecule's nonpolar character, while the pyridine and tetrazole rings, with their nitrogen heteroatoms, introduce polarity. The overall polarity will determine its affinity for polar or nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyridine and tetrazole rings can act as hydrogen bond acceptors. This capability is expected to enhance solubility in protic solvents like water and alcohols.
-
Acidic/Basic Nature: The tetrazole ring imparts a weak acidic character, with a pKa comparable to carboxylic acids.[10][11] The pyridine ring, on the other hand, is weakly basic. This amphoteric nature suggests that the compound's solubility will be pH-dependent, with increased solubility in aqueous basic and acidic solutions.
Systematic Qualitative Solubility Analysis Protocol
A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a sequence of solvents with varying properties.[12][13][14][15]
Experimental Protocol
-
Sample Preparation: Place approximately 20-30 mg of finely powdered this compound into a clean, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise, with vigorous shaking after each addition, up to a total volume of 1 mL.
-
Observation: A compound is considered "soluble" if a homogenous solution forms with no suspended particles.
Recommended Solvent Sequence and Interpretation
The following flowchart illustrates a standard sequence for qualitative solubility testing:
Caption: Qualitative Solubility Analysis Workflow
Quantitative Solubility Determination: The Shake-Flask Method
For drug development and other applications requiring precise solubility data, a quantitative method such as the shake-flask technique is employed.[16]
Experimental Protocol
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in a known volume of the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).
-
Calculation: Express the solubility as mg/mL or mol/L.
Caption: Shake-Flask Method for Quantitative Solubility
Predicted Solubility Profile
While experimental determination is essential, a predicted solubility profile can guide solvent selection. Based on the chemical structure and general properties of tetrazole derivatives, the following qualitative solubilities are anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-heteroatoms allows for hydrogen bonding, but the phenyl group may limit high solubility in water. Solubility in alcohols is expected to be higher. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule. Tetrazole derivatives are often soluble in DMSO and DMF.[10] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Aqueous Acid | 5% HCl | Soluble | The basic pyridine nitrogen can be protonated, forming a soluble salt. |
| Aqueous Base | 5% NaOH | Soluble | The acidic proton on the tetrazole ring can be removed by a strong base, forming a soluble salt. |
Factors Influencing Solubility
-
Temperature: The solubility of most solids, including this compound, in liquid solvents generally increases with temperature.[16] This is because the dissolution process is often endothermic.
-
pH: As predicted in the table above, the solubility of this amphoteric compound in aqueous solutions will be highly dependent on pH. Minimum solubility is expected at its isoelectric point, with increased solubility at both lower and higher pH values.
-
Common-Ion Effect: If the compound is formulated as a salt, its solubility in a solution already containing one of the salt's ions will be reduced.[9]
Conclusion
References
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Classification of an organic compound concerns the detection of its functional groups. (n.d.). RED PILL. Retrieved January 20, 2026, from [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004, November 15). PubMed. Retrieved January 20, 2026, from [Link]
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2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Biological activities importance of Tetrazole derivatives. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive computational workflow for the quantum chemical analysis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document outlines a robust theoretical framework using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. By detailing not just the "how" but the "why" behind methodological choices, this guide serves as a practical blueprint for generating high-fidelity computational data, ultimately accelerating the rational design of novel therapeutics.
Introduction: The Significance of the Pyridyl-Tetrazole Scaffold
The confluence of pyridine and tetrazole rings in a single molecular entity creates a scaffold with remarkable versatility and biological relevance. Tetrazoles are well-regarded in medicinal chemistry as bioisosteres for carboxylic acids, offering similar proton-donating capabilities but with improved metabolic stability and pharmacokinetic profiles.[1] This has led to their incorporation into a number of marketed drugs.[2] The pyridine moiety, a cornerstone of many pharmaceuticals, imparts favorable properties such as aqueous solubility and the ability to participate in hydrogen bonding, which is critical for molecular recognition at biological targets.[2]
The specific compound, this compound, and its analogues have shown promise as potent and selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, a target implicated in various neurological and psychiatric disorders.[3] A thorough understanding of this molecule's intrinsic properties at the quantum level is therefore paramount for elucidating structure-activity relationships (SAR) and guiding the synthesis of more efficacious derivatives. Quantum chemical calculations provide a powerful, non-empirical lens through which we can predict molecular geometry, electronic structure, and reactivity, offering insights that are often challenging to obtain through experimental means alone.
This guide will delineate a comprehensive computational protocol for the study of this compound, establishing a self-validating system of theoretical investigation.
The Computational Gauntlet: A Methodological Workflow
The following sections detail a step-by-step protocol for the quantum chemical analysis of this compound. The causality behind each choice of software, theoretical level, and basis set is explained to ensure scientific rigor and reproducibility.
Software Selection: The Gaussian Suite
For this workflow, the Gaussian suite of programs is recommended. Its widespread adoption in the scientific community, extensive documentation, and robust implementation of a vast array of quantum chemical methods make it an authoritative choice for this type of investigation.
The Theoretical Core: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. We will employ the B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules, including heterocyclic systems similar to our target.[2]
The Language of Electrons: Basis Set Selection
The choice of basis set is critical for accurately describing the spatial distribution of electrons. For this compound, a Pople-style basis set, specifically 6-311++G(d,p) , is recommended. Let's dissect this choice:
-
6-311G : This triple-zeta valence basis set provides a high degree of flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and polarizability.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron densities, which is essential for accurately modeling the bonding in cyclic and aromatic systems.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for substituted tetrazoles.[4][5]
Experimental Protocol: A Step-by-Step Computational Analysis
The following protocol outlines the key calculations to be performed:
-
Input Structure Generation :
-
Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization :
-
Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This will locate the minimum energy structure on the potential energy surface.
-
The optimization should be carried out without any symmetry constraints to allow the molecule to adopt its true, lowest-energy conformation.
-
Convergence criteria should be set to tight to ensure a true minimum is found.
-
-
Frequency Analysis :
-
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p) ).
-
Self-Validation Check : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (transition state) or a higher-order saddle point, necessitating a re-optimization.
-
The results of the frequency calculation also provide the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the predicted infrared (IR) and Raman spectra.
-
-
Electronic Properties Analysis :
-
From the optimized wavefunction, a wealth of electronic properties can be determined. Key analyses include:
-
Frontier Molecular Orbital (FMO) Analysis : Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) : The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and hyperconjugative interactions.
-
-
The logical flow of this computational workflow is depicted in the diagram below.
Caption: A schematic of the computational workflow.
Predicted Molecular Properties: A Data-Driven Overview
Following the protocol outlined above, a comprehensive set of data on the molecular properties of this compound can be generated. For illustrative purposes, the following tables present the kind of quantitative data that would be obtained.
Structural Parameters
The optimized geometry provides key bond lengths and angles. These can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model. For instance, a study on the closely related 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine provides such experimental data for comparison.[2]
| Parameter | Predicted Value (Å or °) |
| C-N (Pyridine-Tetrazole) | Value |
| N-N (Tetrazole Ring) | Value |
| C-Phenyl (Tetrazole-Phenyl) | Value |
| Dihedral Angle (Pyridine-Tetrazole) | Value |
| Dihedral Angle (Tetrazole-Phenyl) | Value |
| Table 1: Predicted key geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |
Electronic and Thermodynamic Properties
The electronic and thermodynamic properties provide a deeper understanding of the molecule's stability and reactivity.
| Property | Predicted Value |
| Energy of HOMO | Value eV |
| Energy of LUMO | Value eV |
| HOMO-LUMO Gap (ΔE) | Value eV |
| Dipole Moment | Value Debye |
| Zero-Point Vibrational Energy | Value kcal/mol |
| Gibbs Free Energy | Value Hartrees |
| Table 2: Predicted electronic and thermodynamic properties of this compound. |
The relationship between these calculated properties and the molecule's behavior is illustrated in the following diagram.
Caption: The link between calculated and interpreted properties.
Conclusion: From In Silico to In Vivo
This technical guide has presented a rigorous and self-validating computational workflow for the quantum chemical characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the methodological choices, researchers can generate high-quality, reproducible data. These computational insights into the molecule's geometry, electronic structure, and potential interaction sites are invaluable for the drug development process. They provide a solid theoretical foundation for understanding SAR, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and ultimately, for the rational design of novel, more effective therapeutic agents targeting systems like the mGlu5 receptor. The synergy between such in silico studies and experimental validation is a cornerstone of modern, efficient drug discovery.
References
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Ostrowski, S., Szyszkowski, W., & Barszcz, B. (2002). Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles. The Journal of Organic Chemistry, 67(13), 4501–4508. Available at: [Link]
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Elguero, J., Bouissane, L., & Alkorta, I. (2021). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Canadian Journal of Chemistry, 99(9), 725-732. Available at: [Link]
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Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., ... & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & medicinal chemistry letters, 14(22), 5473-5476. Available at: [Link]
-
Gepdiremen, A., Hacımüftüoğlu, A., & Süleymanoğlu, E. (2018). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6. Available at: [Link]
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Masood, A., Khan, M. A., Mahmood, F., Asim, M., & Asghar, M. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1733. Available at: [Link]
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Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Metal derivatives of tetrazoles. Russian Chemical Reviews, 75(6), 507. Available at: [Link]
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Popova, E. A., Pevzner, M. S., & Koldobskii, G. I. (2017). Tetrazole derivatives. 1. Synthesis of 5-substituted tetrazoles. Russian Journal of Organic Chemistry, 53(1), 1-26. Available at: [Link]
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Gryaznova, T. V., Strelnik, A. G., Ivanov, I. V., Krivolapov, D. B., Mironov, V. F., & Konovalov, A. I. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. Available at: [Link]
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Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183. Available at: [Link]
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An In-depth Technical Guide to 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the historical context of its chemical class, details established synthetic routes, and explores its potential applications, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The journey to understanding this compound begins with the broader history of tetrazole chemistry. Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms, were first synthesized in the late 19th century. However, it was the pioneering work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloaddition reactions that truly unlocked the synthetic versatility and subsequent explosion in the study of these nitrogen-rich heterocycles.[1][2][3] This reaction, often referred to as the Huisgen cycloaddition, provided a robust method for the formation of the tetrazole ring and remains a cornerstone of their synthesis today.[1][2]
While a singular, seminal publication detailing the initial discovery of this compound remains elusive in the surveyed literature, its existence is cataloged in chemical databases such as ChemicalBook with the CAS Number 507270-06-6.[4] The study of this specific molecule and its derivatives is a testament to the ongoing exploration of 2,5-disubstituted tetrazoles, a subclass that has garnered considerable attention for its diverse biological activities and applications as ligands in coordination chemistry.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established methodologies for the creation of 2,5-disubstituted tetrazoles. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a classic and powerful method for the synthesis of five-membered heterocycles, including tetrazoles.[1][2][3] In the context of this compound, this would conceptually involve the reaction of an azide with a nitrile. Specifically, the synthesis could be envisioned through the reaction of phenyl azide with 2-cyanopyridine.
Conceptual Experimental Protocol: Huisgen 1,3-Dipolar Cycloaddition
-
Reactant Preparation: Phenyl azide is prepared from aniline via diazotization followed by reaction with sodium azide. 2-Cyanopyridine is commercially available.
-
Cycloaddition: Phenyl azide and 2-cyanopyridine are heated in a suitable high-boiling solvent (e.g., DMF, toluene). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Conceptual Huisgen Cycloaddition for Synthesis.
Modern Cross-Coupling Strategies
More contemporary approaches to the synthesis of 2,5-disubstituted tetrazoles involve metal-catalyzed cross-coupling reactions. A notable example is the copper-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids.[5] This method offers a more modular and often milder alternative to traditional cycloaddition methods.
Experimental Protocol: Copper-Catalyzed Cross-Coupling
-
Reactant Preparation: 2-(2H-Tetrazol-5-yl)pyridine (the N-H free tetrazole) is required as a starting material. This can be synthesized from 2-cyanopyridine and sodium azide. Phenylboronic acid is commercially available.
-
Coupling Reaction: A mixture of 2-(2H-tetrazol-5-yl)pyridine, phenylboronic acid, a catalytic amount of a copper(I) salt (e.g., Cu₂O), and a suitable base (e.g., K₂CO₃) in a solvent such as DMSO is stirred under an oxygen atmosphere (or open to the air).[5] The reaction is typically heated to facilitate the coupling.
-
Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Copper-Catalyzed Cross-Coupling Synthesis.
Physicochemical Properties and Characterization
The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic and analytical techniques.
| Property | Description |
| Molecular Formula | C₁₂H₉N₅ |
| Molecular Weight | 223.23 g/mol [4] |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. |
Spectroscopic Characterization (Expected):
-
¹H NMR: Resonances corresponding to the protons of the phenyl and pyridine rings would be observed in the aromatic region of the spectrum. The integration of these signals would be consistent with the number of protons on each ring.
-
¹³C NMR: Signals for the carbon atoms of the tetrazole, phenyl, and pyridine rings would be present. The chemical shift of the tetrazole carbon is a key diagnostic feature.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and C=C stretching vibrations of the aromatic rings and the tetrazole moiety would be present.
Potential Applications
While specific applications for this compound are not extensively detailed in the readily available literature, the broader class of 2,5-disubstituted pyridyl-tetrazoles has shown significant promise in several areas:
-
Medicinal Chemistry: The tetrazole ring is often employed as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[6] Pyridyl-tetrazole derivatives have been investigated for a range of biological activities, including as potential antimicrobial and anti-inflammatory agents.[7]
-
Coordination Chemistry: The nitrogen atoms of both the pyridine and tetrazole rings can act as coordination sites for metal ions. This makes this compound and its analogues attractive ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and materials science.[8]
-
Agrochemicals: The diverse biological activities of tetrazole derivatives extend to the agricultural sector, where they have been explored for the development of new herbicides and pesticides.
Future Directions
The field of tetrazole chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods. For this compound, future research could focus on:
-
Exploration of Biological Activity: A systematic investigation of its pharmacological profile could uncover potential therapeutic applications.
-
Development of Novel Coordination Complexes: Its use as a ligand could lead to the creation of new materials with interesting magnetic, optical, or catalytic properties.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with substitutions on the phenyl and pyridine rings could provide valuable insights for the optimization of its properties for specific applications.
Conclusion
This compound stands as a representative of the versatile and valuable class of 2,5-disubstituted tetrazoles. While its specific history of discovery is not prominently documented, its synthesis is well-grounded in established chemical principles, from the classic Huisgen cycloaddition to modern cross-coupling reactions. Its structural features suggest a range of potential applications, particularly in medicinal chemistry and materials science, making it a compound of continued interest for further research and development.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645.
- Han, B., et al. (2012). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
- Siddiqui, N., et al. (2014). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines.
- Gaponik, P. N., et al. (2004). Tetrazoles: synthesis, structures, physico-chemical properties and application. Russian Journal of General Chemistry, 74(8), 1265-1297.
- Pérez-García, L. A., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 27(19), 6345.
- Butler, R. N. (1977). The chemistry of tetrazoles. Comprehensive Organic Chemistry, 4, 885-911.
- Goodger, B. V. (1971). Synthesis of 5-(pyridyl)tetrazoles. Journal of the Chemical Society C: Organic, 17, 2449-2451.
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- 4. Pyridine, 2-(2-phenyl-2H-tetrazol-5-yl)- | 507270-06-6 [chemicalbook.com]
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- 8. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Chan-Evans-Lam coupling for 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine synthesis
Application Notes & Protocols
Topic: Chan-Evans-Lam Coupling for 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Synthesis
Introduction: Strategic Importance and Synthetic Challenge
The 2,5-disubstituted tetrazole moiety, particularly the 2-(2-Aryl-2H-tetrazol-5-yl)pyridine scaffold, is a privileged structure in modern medicinal chemistry. It serves as a metabolically stable bioisostere for carboxylic acids and cis-amides, enhancing pharmacokinetic properties like oral bioavailability and metabolic stability in drug candidates.[1] Its presence in numerous therapeutic agents highlights the critical need for efficient and reliable synthetic methodologies.
The Chan-Evans-Lam (CEL) coupling has emerged as a powerful and practical alternative to traditional methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination for forming C-N bonds.[2][3] The CEL reaction utilizes stable and readily available arylboronic acids to couple with N-H containing heterocycles.[4][5] Key advantages include the use of inexpensive copper catalysts, mild reaction conditions, and remarkable tolerance to ambient air and a wide range of functional groups, making it highly suitable for complex molecule synthesis in drug discovery pipelines.[2][4][6]
This document provides a comprehensive guide to the synthesis of this compound, leveraging the Chan-Evans-Lam coupling. It details the underlying mechanism, provides a robust experimental protocol, and offers practical insights for optimization and troubleshooting.
Theoretical Foundation: The Chan-Evans-Lam Catalytic Cycle
The CEL coupling is an oxidative cross-coupling reaction that facilitates the formation of a carbon-heteroatom bond.[2] The generally accepted mechanism, while subject to ongoing research, is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. The key steps are outlined below.
-
Transmetalation: The aryl group from the boronic acid is transferred to a copper(II) salt, typically copper(II) acetate, to form an arylcopper(II) intermediate. The base plays a crucial role here, facilitating the activation of the copper salt and the boronic acid.[6]
-
Coordination: The N-H nucleophile (2-(2H-tetrazol-5-yl)pyridine) coordinates to the arylcopper(II) complex.
-
Oxidation & Reductive Elimination: The resulting complex can undergo oxidation to a transient Cu(III) species, followed by rapid reductive elimination to form the desired C-N bond and a Cu(I) species.[2][4][7] Alternatively, a dinuclear pathway involving two Cu(II) centers can lead to the product.
-
Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is often molecular oxygen from the air, completing the catalytic cycle.[5][6][7]
Caption: Proposed catalytic cycle for the Chan-Evans-Lam N-arylation.
Experimental Protocol
This protocol details the synthesis of this compound from 2-(2H-tetrazol-5-yl)pyridine and phenylboronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2H-Tetrazol-5-yl)pyridine | ≥97% | Commercially Available | Starting material. |
| Phenylboronic Acid | ≥98% | Commercially Available | Arylating agent. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | Commercially Available | Catalyst. |
| Pyridine | Anhydrous | Commercially Available | Base and Ligand. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent. |
| Round-bottom flask | - | Standard Lab Supplier | - |
| Magnetic stirrer and stir bar | - | Standard Lab Supplier | - |
| Condenser | - | Standard Lab Supplier | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Lab Supplier | For reaction monitoring. |
| Silica Gel for Column Chromatography | 230-400 mesh | Standard Lab Supplier | For purification. |
Step-by-Step Procedure
Caption: Overall workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2H-tetrazol-5-yl)pyridine (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (1.5 eq.).
-
Rationale: An excess of both the boronic acid and the copper source is often used in the original stoichiometric protocols to drive the reaction to completion.[2] For catalytic versions, Cu(OAc)₂ can be reduced to 10-20 mol%.
-
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent). To this suspension, add anhydrous pyridine (2.0 eq.).
-
Reaction Execution: Stir the resulting dark green or blue mixture vigorously at room temperature. The flask should be left open to the air (e.g., covered with a septum pierced with a needle).
-
Rationale: Room temperature conditions are a key advantage of the CEL coupling, though gentle heating (e.g., 40-50 °C) can sometimes accelerate slow reactions.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 70:30 Hexanes:Ethyl Acetate). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Expected Yield: Yields for this type of transformation are typically in the range of 60-90%.[4]
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the pyridyl and phenyl protons.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Calculated m/z for [M+H]⁺.
-
Melting Point: A sharp melting point indicates high purity.
Process Optimization and Troubleshooting
The success of the Chan-Evans-Lam coupling can be sensitive to several factors. The table below provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient base. 3. Presence of water (can lead to phenol byproduct).[6] 4. Sterically hindered or electron-poor boronic acid. | 1. Use fresh, high-purity Cu(OAc)₂. 2. Increase the equivalents of pyridine or switch to a stronger, non-coordinating base like K₂CO₃ or K₃PO₄.[3] 3. Use anhydrous solvents and reagents. Consider adding molecular sieves.[6] 4. Increase reaction temperature to 40-60 °C. Consider using a more active copper source or adding a bidentate ligand.[3] |
| Formation of Phenol Byproduct | Hydrolysis of the boronic acid or oxidative coupling with residual water.[6] | Ensure anhydrous conditions. Use boroxine (the trimeric anhydride of boronic acid) if available. |
| Homocoupling of Boronic Acid (Biphenyl) | A common side reaction in oxidative couplings.[7] | Adjust the stoichiometry. Sometimes using a slight excess of the N-H substrate can minimize this. Ensure efficient stirring. |
| Regioselectivity Issues (N1 vs. N2 Arylation) | Tetrazoles can be arylated at either the N1 or N2 position. The electronic and steric nature of the substrate and reagents influences the outcome. | For 5-substituted tetrazoles, N2-arylation is often favored under CEL conditions.[8] If regioselectivity is poor, screening different copper sources, ligands, and solvents may be necessary. |
| Difficult Purification | Co-elution of product with residual boronic acid or copper salts. | Perform an aqueous wash during workup to remove most of the water-soluble impurities. A base wash (e.g., dilute aq. NaOH) can help remove unreacted boronic acid. |
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Copper Salts: Copper salts are toxic if ingested and can cause skin and eye irritation.
-
Pyridine: Pyridine has a strong, unpleasant odor and is flammable and toxic. Handle with care.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Amine Coupling. Tetrahedron Letters, 39(19), 2941–2944. [Link]
-
Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6598–6609. [Link]
-
Kodepelly, S. R., & Wu, T.-S. (2012). Chan-Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(37), 7735-7752. [Link]
-
Thakur, A. J., et al. (2023). Preparation of 2,5‐Disubstituted Tetrazoles using a Copper‐Catalysed Regioselective Direct Coupling of Tetrazoles with Free NH Groups and Boronic Acid Derivatives. ChemistrySelect, 8(44). [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
Munir, I., Zahoor, A. F., Rasool, N., Naqvi, S. A. R., Zia, K. M., & Ahmad, R. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215–259. [Link]
-
Kaushik, P., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 1-15. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Sahoo, A. K., et al. (2022). Chan-Lam Vinylation of Tetrazoles. Chemistry – A European Journal, 28(58). [Link]
-
Ortega-Vidal, J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 26(1), 3-23. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine as a ligand in coordination chemistry. This versatile N,N'-chelating ligand offers a unique electronic and structural framework, making it a valuable building block for the synthesis of novel metal complexes with diverse applications in materials science, catalysis, and medicinal chemistry. We present detailed protocols for the synthesis of the ligand and its metal complexes, along with methodologies for characterizing their properties and exploring their potential applications.
Introduction to this compound
This compound, hereafter referred to as pytz-ph, is a heterocyclic compound featuring a pyridine ring linked to a phenyl-substituted tetrazole moiety. The tetrazole ring is a bioisostere for the carboxylic acid group, which enhances the drug-like properties of molecules.[1] The strategic placement of nitrogen atoms in both the pyridine and tetrazole rings allows pytz-ph to act as an effective bidentate, N,N'-chelating ligand, forming stable five-membered chelate rings with a variety of metal ions.[2] This chelating effect enhances the stability of the resulting metal complexes.[3]
The coordination chemistry of pytz-ph is rich and varied. It can coordinate to metal centers in a chelating fashion through the pyridine nitrogen and a nitrogen atom from the tetrazole ring.[2][4] This coordination can lead to the formation of mononuclear, binuclear, or even polynuclear complexes, depending on the metal ion and reaction conditions.[4][5] The resulting metal complexes have shown promise in several fields, including:
-
Materials Science: The rigid structure and potential for π-π stacking interactions make pytz-ph complexes interesting candidates for the development of luminescent materials and metal-organic frameworks (MOFs).[6][7]
-
Catalysis: Metal complexes containing tetrazole-based ligands have been explored as catalysts in various organic transformations, such as oxidation reactions.[8][9]
-
Medicinal Chemistry: The tetrazole moiety is a key component in several marketed drugs.[10][11] Derivatives of pytz-ph have been investigated for their potential as receptor antagonists and antimicrobial agents.[12][13]
Synthesis and Characterization of the Ligand
The synthesis of this compound can be achieved through several routes. A common and effective method is the [3+2] cycloaddition reaction between an organonitrile and an azide.[7] An alternative approach involves a copper-catalyzed C-N coupling reaction.[14] Below is a detailed protocol based on the cycloaddition method.
Protocol 2.1: Synthesis of 2-(2H-Tetrazol-5-yl)pyridine
This protocol first describes the synthesis of the parent 2-(2H-tetrazol-5-yl)pyridine from picolinonitrile, which can then be arylated to yield the final product.
Rationale: This two-step process allows for the controlled synthesis of the tetrazole ring first, followed by the introduction of the phenyl group. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. Ammonium chloride acts as a proton source.
Materials:
-
Picolinonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine picolinonitrile (30 mmol), sodium azide (45 mmol), and ammonium chloride (33 mmol) in DMF (50 ml).[15]
-
Heat the mixture to 110°C and stir for 20 hours under a nitrogen atmosphere.[15]
-
After cooling to room temperature, pour the reaction mixture into 100 ml of ice-water.[15]
-
Adjust the pH to 6 by slowly adding 6 M HCl to precipitate the product.[15]
-
Filter the white solid, wash thoroughly with distilled water, and dry under vacuum.
Protocol 2.2: Synthesis of this compound
Rationale: This step involves an N-arylation reaction. The choice of base and solvent is crucial for achieving good yields and selectivity for the N2-arylated product.
Materials:
-
2-(2H-Tetrazol-5-yl)pyridine (from Protocol 2.1)
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 2-(2H-tetrazol-5-yl)pyridine (1.0 mmol) in DMF (10 mL), add iodobenzene (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Heat the mixture to 120°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Table 1: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₅ | |
| Molecular Weight | 223.24 g/mol | |
| Appearance | White to off-white solid | [14] |
| Melting Point | Varies with purity | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.65 (m, 3H), 8.20-8.25 (m, 2H), 8.40-8.50 (m, 2H), 8.80-8.85 (m, 1H), 9.50-9.55 (s, 1H) | [14] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 120.1, 124.4, 127.9, 129.9, 130.3, 133.2, 136.8, 149.2, 163.5 | [14] |
Coordination Chemistry and Complex Synthesis
The pytz-ph ligand typically coordinates to metal ions in a bidentate N,N'-chelating fashion, utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the tetrazole ring (typically N4).[4] This forms a stable five-membered metallacycle.
Figure 1: Chelation of pytz-ph to a metal center (M).
Protocol 3.1: General Synthesis of a pytz-ph Metal Complex
Rationale: This protocol outlines a general method for complexation. The choice of metal salt provides the metal ion, and the solvent is selected to dissolve both the ligand and the metal salt. Refluxing provides the energy needed to overcome the activation barrier for ligand exchange and complex formation.
Materials:
-
This compound (pytz-ph)
-
Metal salt (e.g., PdCl₂, K₂PtCl₄, Cu(OAc)₂)
-
Appropriate solvent (e.g., Methanol, Acetonitrile, DMF)
Procedure:
-
Dissolve the pytz-ph ligand (2 molar equivalents) in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux the mixture for the appropriate time (typically 4-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation.
-
Recrystallize the crude product from a suitable solvent system to obtain pure crystals of the metal complex.
Figure 2: General workflow for the synthesis of pytz-ph metal complexes.
Applications and Protocols
Photophysical Properties
Complexes of pytz-ph, particularly with heavy metal ions like platinum(II) or osmium(II), can exhibit interesting photoluminescent properties.[16][17] The emission often originates from triplet metal-to-ligand charge transfer (³MLCT) states and can be tuned by modifying the ligand or metal center.[18]
Protocol 4.1.1: Measurement of Photophysical Properties
Rationale: This protocol describes the standard methods for characterizing the light-absorbing and emitting properties of the synthesized complexes. A UV-Vis spectrophotometer measures how much light a chemical substance absorbs at each wavelength. A spectrofluorometer measures the fluorescence emission spectrum. The quantum yield is a measure of the efficiency of the emission process.
Procedure:
-
Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the metal complex in a spectroscopic grade solvent (e.g., degassed acetone or THF).
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200-800 nm.
-
Emission Spectroscopy: Record the emission spectrum using a spectrofluorometer. Excite the sample at a wavelength corresponding to an absorption maximum.
-
Quantum Yield Determination: Determine the luminescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Luminescence Lifetime: Measure the emission lifetime (τ) using time-correlated single-photon counting (TCSPC) or other appropriate techniques.
Table 2: Example Photophysical Data for a Pt(II) Complex
| Complex | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) |
| [Pt(ppy)(pytz-ph)]Cl * | ~380, ~420 | ~530 (solid state) | 0.032 | Not reported |
*Data is representative and based on similar cyclometalated Pt(II) complexes.[16]
Catalysis
Molybdenum(VI) complexes with pyridyl-tetrazole ligands have been shown to be effective catalysts for the epoxidation of olefins.[9] The metal center acts as a Lewis acid to activate the oxidant, while the ligand environment modulates its reactivity and stability.
Protocol 4.2.1: Catalytic Epoxidation of Cyclooctene
Rationale: This protocol provides a method to evaluate the catalytic activity of a pytz-ph complex in an oxidation reaction. Tert-butyl hydroperoxide (TBHP) is a common and effective oxygen source. The reaction is monitored by gas chromatography (GC) to quantify the conversion of the starting material and the yield of the product.
Materials:
-
pytz-ph metal complex (e.g., a Mo(VI) complex)
-
cis-Cyclooctene (substrate)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Dichloromethane (DCM, solvent)
-
Internal standard for GC (e.g., dodecane)
Procedure:
-
In a reaction vial, dissolve the pytz-ph metal complex (0.1-1 mol%) in DCM.
-
Add cis-cyclooctene (1.0 mmol) and the internal standard.
-
Add TBHP (1.2 mmol) to initiate the reaction.
-
Stir the reaction mixture at a constant temperature (e.g., 55°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Calculate the conversion of cyclooctene and the yield of cyclooctene oxide based on the GC data.
Figure 3: Simplified catalytic cycle for epoxidation.
Drug Development
Derivatives of pytz-ph have shown potential as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, which is a target for treating anxiety and other neurological disorders.[12][13] Additionally, tetrazole derivatives are known to possess antimicrobial properties.[10]
Protocol 4.3.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This protocol determines the minimum inhibitory concentration (MIC) of a pytz-ph complex against a specific microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microbe after overnight incubation.
Materials:
-
pytz-ph metal complex
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plate
-
Sterile DMSO
Procedure:
-
Prepare a stock solution of the pytz-ph complex in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the complex in the appropriate growth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without the complex) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the complex at which there is no visible growth.
Conclusion
This compound is a ligand of significant interest in modern coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the unique properties of its resulting metal complexes make it a valuable tool for researchers in diverse fields. The protocols provided in this guide offer a starting point for the synthesis, characterization, and application of pytz-ph-based materials, catalysts, and potential therapeutic agents.
References
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Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Keyes, T. E., et al. (2004). Electronic and photophysical properties of a novel phenol bound dinuclear ruthenium complex: Evidence for a luminescent mixed valence state. Inorganic Chemistry. Available at: [Link]
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Ardizzoia, G. A., et al. (2022). New Ligands Combining β-Diketone and Tetrazolyl Donor Groups for the Self-Assembly of Coordination Polymers. Inorganics. Available at: [Link]
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Lyubimov, S. E., et al. (2022). Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine. St. Petersburg State University Bulletin. Chemistry. Available at: [Link]
-
Gaponik, P. N., et al. (2013). 2-tert-Butyl-5-(2-pyridyl)-2H-tetrazole as a chelating ligand in the direct synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes. Dalton Transactions. Available at: [Link]
-
Knoll, J. D., & Turro, C. (2015). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. Inorganic Chemistry. Available at: [Link]
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Wang, Y., et al. (2011). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine. Chinese Journal of Structural Chemistry. Available at: [Link]
-
Guda, V. V., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank. Available at: [Link]
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Hu, D., et al. (2013). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm. Available at: [Link]
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Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals. Available at: [Link]
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Zhao, D., et al. (2022). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Food Science and Technology. Available at: [Link]
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Khan, I., et al. (2020). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. Available at: [Link]
-
Cosford, N. D. P., et al. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sharma, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Forrest, W. P., et al. (2020). Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. Inorganics. Available at: [Link]
-
Shchegolkov, E. V., et al. (2022). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. New Journal of Chemistry. Available at: [Link]
-
Valente, A. A., et al. (2021). A 5-(2-Pyridyl)tetrazolate Complex of Molybdenum(VI), Its Structure, and Transformation to a Molybdenum Oxide-Based Hybrid Heterogeneous Catalyst for the Epoxidation of Olefins. Catalysts. Available at: [Link]
-
Wang, X-F., et al. (2009). 2-(2H-Tetrazol-5-yl)pyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Gandeepan, P., & Cheng, C-H. (2016). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
Valente, A. A., et al. (2023). A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO3-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins. Molecules. Available at: [Link]
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The Pyridyl-Tetrazole Motif: A Versatile Ligand Platform for Homogeneous Catalysis
Introduction: The Emergence of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for achieving novel molecular transformations with high selectivity and sustainability. The ligand scaffold surrounding a metal center is a critical determinant of the catalyst's performance, influencing its electronic properties, steric environment, and overall stability. Among the myriad of ligand architectures, those incorporating N-heterocyclic moieties have proven exceptionally versatile. This guide focuses on the catalytic applications of this compound, a ligand that marries the π-accepting and chelating properties of a pyridine ring with the unique electronic and steric attributes of a phenyl-substituted tetrazole.
The tetrazole ring, a bioisostere of the carboxylic acid group, is a nitrogen-rich five-membered heterocycle that has garnered significant interest in medicinal chemistry and materials science.[1] In the context of catalysis, its derivatives are recognized as effective ligands capable of modifying the reactivity and selectivity of metal centers.[1] The combination of the pyridine and tetrazole moieties in this compound creates a bidentate chelating ligand with a tunable steric and electronic profile, making it a compelling candidate for a range of catalytic applications. This document provides a detailed overview of its established and potential uses in catalysis, complete with technical insights and detailed experimental protocols for researchers in academia and industry.
Synthesis of this compound
The accessibility of a ligand is a crucial factor in its widespread adoption. The synthesis of 2,5-disubstituted tetrazoles, including the title compound, can be achieved through several methods. A prevalent approach is the copper-catalyzed aerobic C-N coupling of a 5-substituted-2H-tetrazole with a corresponding boronic acid, a variant of the Chan-Evans-Lam coupling. This method offers the advantages of readily available starting materials and generally good yields.
Protocol 1: Synthesis via Chan-Evans-Lam Coupling
This protocol outlines the synthesis of a compound structurally analogous to the topic of interest, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which can be adapted for the synthesis of this compound by using 2-pyridylboronic acid instead.[2]
Reaction Scheme:
Sources
Application Notes and Protocols for the Synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity in drug candidates.[1][3] This guide presents two robust synthetic strategies: the classical [3+2] cycloaddition of a nitrile with an azide and a modern Chan-Evans-Lam (CEL) N-arylation approach. We delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and offer insights into reaction optimization and characterization of the final products.
Introduction: The Significance of Tetrazole-Containing Heterocycles
The tetrazole ring is a prominent scaffold in medicinal chemistry, found in numerous marketed drugs with a wide array of biological activities, including antihypertensive, antibacterial, and anticancer properties.[1][2][3] Its ability to act as a bioisosteric replacement for a carboxylic acid group enhances the drug-like properties of molecules.[1][3] The this compound scaffold, in particular, has been investigated for its potential as a metabotropic glutamate subtype 5 (mGlu5) receptor antagonist, highlighting its relevance in neuroscience drug discovery.[5]
The synthesis of 2,5-disubstituted tetrazoles can be approached through several methodologies. The most fundamental is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][7][8] More recent advancements in cross-coupling chemistry have enabled alternative and often more efficient routes, such as the Chan-Evans-Lam N-arylation of a pre-formed tetrazole ring. This guide will explore both a classical and a modern approach, providing researchers with versatile options for synthesizing these valuable compounds.
Synthetic Strategies and Mechanistic Overview
Two primary retrosynthetic disconnections for the target scaffold are outlined below, each corresponding to a distinct synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: The [3+2] Cycloaddition of Nitriles and Azides
This is the most direct method for forming the tetrazole ring.[7] The reaction involves the formal cycloaddition of an organic azide to a nitrile. The mechanism is generally considered a concerted [2+3] cycloaddition, although stepwise pathways can be involved, particularly with azide salts.[6][7][8] The reaction is often thermally promoted and can be catalyzed by Lewis acids, such as zinc(II) or copper(II) salts, which activate the nitrile towards nucleophilic attack by the azide.[9][10]
Caption: Simplified workflow for the [3+2] cycloaddition synthesis.
Strategy 2: Chan-Evans-Lam (CEL) N-Arylation
The Chan-Evans-Lam reaction is a copper-catalyzed cross-coupling of an N-H containing compound with a boronic acid. This method is particularly useful for the N-arylation of heterocycles, including tetrazoles. The reaction proceeds via an oxidative addition of the copper catalyst to the boronic acid, followed by coordination of the tetrazole and reductive elimination to form the N-aryl bond. This approach offers mild reaction conditions and broad substrate scope. A similar methodology has been successfully applied to the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine.[11][12]
Caption: Workflow for the Chan-Evans-Lam N-Arylation protocol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Strategy 1 | Strategy 2 | Purity | Supplier |
| 2-Cyanopyridine | ✓ | ≥98% | Commercially Available | |
| Phenyl Azide | ✓ | ≥97% | Commercially Available | |
| Zinc Chloride (anhydrous) | ✓ | ≥98% | Commercially Available | |
| Toluene | ✓ | Anhydrous | Commercially Available | |
| 5-(Pyridin-2-yl)-1H-tetrazole | ✓ | ≥97% | Synthesized* or Commercially Available | |
| Phenylboronic Acid | ✓ | ≥95% | Commercially Available | |
| Copper(II) Acetate | ✓ | ≥98% | Commercially Available | |
| Pyridine | ✓ | Anhydrous | Commercially Available | |
| Dimethyl Sulfoxide (DMSO) | ✓ | Anhydrous | Commercially Available | |
| Ethyl Acetate | ✓ | ✓ | ACS Grade | Commercially Available |
| Hexanes | ✓ | ✓ | ACS Grade | Commercially Available |
| Sodium Sulfate (anhydrous) | ✓ | ✓ | ACS Grade | Commercially Available |
*5-(Pyridin-2-yl)-1H-tetrazole can be synthesized from 2-cyanopyridine and sodium azide in the presence of a Lewis acid like zinc bromide.[10]
Protocol 1: [3+2] Cycloaddition Synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyanopyridine (1.0 eq.), phenyl azide (1.1 eq.), and anhydrous zinc chloride (0.2 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.5 M with respect to 2-cyanopyridine.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Rationale: The use of anhydrous conditions is crucial to prevent the hydrolysis of the Lewis acid catalyst. Zinc chloride activates the nitrile group, making it more electrophilic and susceptible to attack by the azide.[9] Refluxing in toluene provides the necessary thermal energy for the cycloaddition to occur.[6][7]
Protocol 2: Chan-Evans-Lam (CEL) N-Arylation
Step-by-Step Methodology:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 5-(pyridin-2-yl)-1H-tetrazole (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).
-
Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M with respect to the tetrazole, followed by the addition of anhydrous pyridine (2.0 eq.).
-
Reaction: Stir the mixture at 70 °C, open to the air, for 8-16 hours. The reaction is typically a vibrant blue or green color. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Rationale: Copper(II) acetate serves as the catalyst for this cross-coupling reaction. The reaction is aerobic, with oxygen from the air acting as the terminal oxidant to regenerate the active copper species. Pyridine acts as both a base and a ligand to facilitate the catalytic cycle. DMSO is an excellent solvent for this type of coupling reaction. This method provides a regioselective N2-arylation of the tetrazole ring.[11]
Characterization
The synthesized this compound derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the product and to distinguish between the N1 and N2 isomers. The chemical shifts of the pyridine and phenyl protons, as well as the quaternary carbon of the tetrazole ring, are diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=N and N=N stretches of the tetrazole ring and the aromatic C-H stretches.
-
Melting Point: The melting point of the purified solid product should be determined and compared to literature values if available.
Conclusion
The synthesis of this compound derivatives can be achieved through multiple reliable pathways. The classical [3+2] cycloaddition offers a direct approach to the tetrazole core, while the modern Chan-Evans-Lam N-arylation provides a milder and often more efficient alternative for constructing the final product from a pre-formed tetrazole. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required. The protocols provided herein are robust and can be adapted for the synthesis of a variety of derivatives within this important class of heterocyclic compounds.
References
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
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Khan, M. S., et al. (2016). Solvent-free click chemistry for tetrazole synthesis from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-Based fluorinated ionic liquids, their micellization, and density functional theory studies. RSC Advances, 6(79), 75869-75881. [Link]
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Reddy, B. V. S., et al. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 10, 2538–2545. [Link]
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Shiyal, M. K., & Naliapara, Y. T. (2021). Efficient tetrazole synthesis via base-catalyzed Ugi MCR. Synthetic Communications, 51(18), 2785-2794. [Link]
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Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983–9987. [Link]
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Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7483-7531. [Link]
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Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health. [Link]
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Application Notes and Protocols for the Pharmaceutical Development of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Introduction: The Strategic Value of the Phenyl-Tetrazolyl-Pyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific heterocyclic scaffolds is a cornerstone of rational drug design. The 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine motif represents a confluence of desirable pharmaceutical properties, primarily attributable to the unique characteristics of the tetrazole ring system. Historically, the tetrazole moiety gained prominence as a bioisosteric replacement for the carboxylic acid group. This substitution is not merely a structural mimicry but a strategic maneuver to enhance metabolic stability, modulate lipophilicity, and improve oral bioavailability—critical hurdles in the journey from a lead compound to a clinical candidate.[1][2] The tetrazole's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets, yet it is less susceptible to metabolic degradation.[3][4]
The linkage of this metabolically robust tetrazole to a pyridine ring, a common pharmacophore in numerous FDA-approved drugs, and a phenyl group, which allows for diverse substitutions to fine-tune activity and selectivity, creates a molecular architecture with significant therapeutic potential. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent and selective antagonism of G-protein coupled receptors (GPCRs) like the metabotropic glutamate receptor 5 (mGlu5), as well as potential applications in oncology and infectious diseases.[5][6][7]
These application notes serve as a comprehensive guide for researchers and drug development professionals, providing detailed protocols for the synthesis, characterization, and biological evaluation of this compound and its analogs. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only replicate but also adapt these protocols for their specific research objectives.
I. Synthesis and Characterization of this compound
The synthesis of 2,5-disubstituted tetrazoles can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns. Two of the most effective strategies are the [3+2] cycloaddition reaction and the Chan-Lam cross-coupling reaction.
A. Synthetic Strategy 1: [3+2] Cycloaddition
The [3+2] cycloaddition is a powerful method for forming the tetrazole ring. In this approach, a nitrile (containing the phenyl group) reacts with an azide (the pyridine moiety) to form the 5-membered ring.[8][9]
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Application Notes and Protocols for Evaluating the Antimicrobial and Anti-inflammatory Properties of Tetrazole Derivatives
Introduction: The Versatility of the Tetrazole Scaffold in Drug Discovery
Tetrazole derivatives represent a privileged class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, serves as a versatile scaffold in the design of novel therapeutic agents.[3][4] Its unique physicochemical properties, including its acidic nature (pKa similar to carboxylic acids) and ability to participate in hydrogen bonding, make it an effective bioisosteric replacement for the carboxylic acid group in drug molecules.[2][3] This bioisosterism can lead to improved metabolic stability and pharmacokinetic profiles.[2] Consequently, tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of tetrazole derivatives for their antimicrobial and anti-inflammatory potential. The protocols detailed herein are based on established methodologies and are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Part 1: Antimicrobial Properties of Tetrazole Derivatives
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[6] Tetrazole derivatives have emerged as a promising avenue of research, with numerous studies demonstrating their efficacy against a range of bacterial and fungal strains.[6][7]
Mechanism of Antimicrobial Action
The antimicrobial activity of tetrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, proposed modes of action include:
-
Inhibition of DNA Synthesis: Certain tetrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[8] By inhibiting these enzymes, the compounds prevent bacterial proliferation.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Enzyme Inhibition: Tetrazoles can act as inhibitors of various microbial enzymes essential for metabolic pathways. For instance, some antifungal tetrazoles are known to inhibit the fungal enzyme 14-α demethylase, which is involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[7]
-
DNA Intercalation: Some tetrazole compounds have been found to intercalate into microbial DNA, forming a complex that can block DNA replication and transcription, ultimately leading to cell death.[9]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are fundamental for determining the in vitro antimicrobial activity of novel tetrazole derivatives.
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
96-well microtiter plates
-
Test tetrazole derivative (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal culture
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[10]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11] This can be assessed visually or by measuring the optical density using a microplate reader.[10]
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Summarizing Antimicrobial Efficacy
Quantitative data from antimicrobial testing should be presented in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazole Derivatives against Various Microorganisms
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| TZD-01 | Staphylococcus aureus | Gram-positive | 1.8 | Azithromycin | 1.2 |
| TZD-01 | Enterococcus faecalis | Gram-positive | 2.1 | Azithromycin | 1.2 |
| TZD-02 | Escherichia coli | Gram-negative | 18.7 | Azithromycin | 1.2 |
| TZD-03 | Candida albicans | N/A (Fungus) | 7.4 | Fluconazole | 8.1 |
| TZD-04 | Candida glabrata | N/A (Fungus) | 0.98 | Fluconazole | 2.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental findings.[7] |
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel tetrazole derivatives for antimicrobial activity.
Caption: Inhibition of inflammatory pathways by tetrazole derivatives.
Experimental Protocols for Anti-inflammatory Activity
A combination of in vitro and in vivo assays is crucial for a comprehensive evaluation of the anti-inflammatory potential of tetrazole derivatives.
This assay determines the ability of a compound to selectively inhibit the COX-2 isoenzyme over COX-1. [12] Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test tetrazole derivative
-
Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for prostaglandin production.
-
Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).
-
Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
-
The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
This is a simple and rapid in vitro assay to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation. [13][14][15] Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Test tetrazole derivative
-
Reference drug (e.g., diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the test compound at different concentrations and a solution of BSA or egg albumin.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 30 minutes. [16]4. After cooling, measure the turbidity of the solution at 660 nm. [16]5. Calculate the percentage inhibition of protein denaturation.
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [17][18] Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Test tetrazole derivative
-
Reference drug (e.g., diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), standard (reference drug), and test groups (different doses of the tetrazole derivative).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation: Summarizing Anti-inflammatory Efficacy
The results from anti-inflammatory assays should be tabulated for clear interpretation and comparison.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Tetrazole Derivatives
| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | % Inhibition of Protein Denaturation (at 100 µg/mL) | % Inhibition of Paw Edema (at 4h, 10 mg/kg) |
| TZD-05 | 0.23 | 16.91 | 75.2 | 68.5 |
| TZD-06 | 1.54 | 8.7 | 62.8 | 55.1 |
| Celecoxib | 0.04 | >100 | - | 72.3 |
| Diclofenac | - | - | 85.6 | 70.4 |
| Note: The data presented in this table is a hypothetical representation based on published findings and is for illustrative purposes only. Researchers should populate this table with their own experimental data. | ||||
| [17][12] |
Conclusion and Future Directions
The tetrazole scaffold remains a highly attractive starting point for the development of novel antimicrobial and anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of new tetrazole derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive pharmacokinetic and toxicological studies to identify promising candidates for clinical development. The hybridization of the tetrazole moiety with other pharmacologically active scaffolds is also a promising strategy to develop multifunctional therapeutic agents. [1][2]
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Raj, V., et al. (2014). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. International Journal of Pharmaceutical Sciences and Research, 5(2), 433-438. [Link]
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Application Notes and Protocols: 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in Material Science
Foreword: The Architectural Versatility of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
In the landscape of advanced materials, the strategic design of molecular components is paramount. The compound this compound emerges as a molecule of significant interest, embodying a unique electronic and structural architecture. This guide provides an in-depth exploration of its synthesis and application in cutting-edge material science, particularly in the realms of coordination chemistry for light-emitting applications and as a potential scaffold for fluorescent sensors. The inherent properties of this molecule, arising from the synergistic interplay between the electron-rich phenyl-tetrazole system and the coordinating pyridine moiety, make it a compelling candidate for the development of novel functional materials.[1] This document serves as a technical guide for researchers and professionals, offering not only detailed protocols but also the scientific rationale that underpins these methodologies.
I. Synthesis of this compound: A Modern Approach
The synthesis of 2,5-disubstituted tetrazoles has evolved significantly, moving towards more efficient and safer methodologies. The copper-catalyzed Chan-Evans-Lam coupling represents a robust and versatile method for the N-arylation of tetrazoles, offering high yields and good functional group tolerance.[2][3] This approach is favored over traditional methods that may require harsh or hazardous reagents.
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from the successful synthesis of the analogous 3-(5-phenyl-2H-tetrazol-2-yl)pyridine.[2][3]
Principle: This synthesis proceeds via a copper(I)-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with a suitable pyridine boronic acid. The copper catalyst facilitates the formation of the C-N bond between the tetrazole and pyridine rings.
Materials:
-
5-phenyl-1H-tetrazole
-
Pyridine-2-boronic acid
-
Copper(I) oxide (Cu₂O)
-
Dry Dimethyl sulfoxide (DMSO)
-
4 Å Molecular Sieves
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in dry DMSO, add pyridine-2-boronic acid (2.0 eq), Cu₂O (0.05 eq), and 4 Å molecular sieves.
-
Reaction Conditions: The resulting mixture is heated to 100 °C under an oxygen atmosphere and stirred for 8-10 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with ethyl acetate and washed sequentially with 1 M HCl and brine.
-
Isolation and Purification: The organic layer is collected, dried over anhydrous Na₂SO₄, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
II. Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it an excellent candidate for use as a ligand in phosphorescent emitters for OLEDs, particularly with iridium(III) complexes. The pyridine nitrogen provides a strong coordination site for the metal center, while the phenyl-tetrazole moiety can be tuned to modulate the photophysical properties of the resulting complex.[4][5][6] Such complexes are crucial for achieving high-efficiency electroluminescence.[7][8]
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
Principle: The synthesis of heteroleptic iridium(III) complexes typically involves a two-step process. First, a chloride-bridged iridium(III) dimer is formed from iridium(III) chloride and the cyclometalating ligand. This dimer is then reacted with the ancillary ligand, in this case, this compound, to yield the final complex.[1]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy) (or other suitable cyclometalating ligand)
-
2-ethoxyethanol
-
This compound
-
Dichloromethane (DCM)
-
Methanol
Instrumentation:
-
Schlenk line for inert atmosphere reactions
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of the Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
-
A mixture of IrCl₃·nH₂O (1.0 eq) and 2-phenylpyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the yellow precipitate is filtered, washed with methanol, and dried under vacuum to yield the chloride-bridged dimer.
Step 2: Synthesis of the Final Complex
-
The iridium(III) dimer (1.0 eq) and this compound (2.5 eq) are dissolved in DCM.
-
The reaction mixture is refluxed under a nitrogen atmosphere for 12-24 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography to yield the desired iridium(III) complex.
Protocol 3: Fabrication of a Multilayer OLED Device
Principle: An OLED is a multilayer device where organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to form excitons, which then decay radiatively to produce light. The performance of the device is highly dependent on the properties of the materials used in each layer.[8][9][10]
Device Architecture and Materials:
| Layer | Material | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| HTL | TAPC | Hole Transport |
| EML | TCTA:Ir(III) complex (8 wt%) | Light Emission |
| ETL | TmPyPB | Electron Transport |
| EIL | LiF | Electron Injection |
| Cathode | Aluminum (Al) | Electron Injection |
HTL: Hole-Transporting Layer; EML: Emissive Layer; ETL: Electron-Transporting Layer; EIL: Electron-Injecting Layer
Instrumentation:
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (sonicator, UV-ozone cleaner)
-
Glovebox with inert atmosphere
-
Source-measure unit for device characterization
Procedure:
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber. The organic layers (HTL, EML, ETL) are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s. The emissive layer is created by co-evaporating the host material (TCTA) and the iridium(III) complex dopant from separate sources.
-
Cathode Deposition: Without breaking the vacuum, the electron-injecting layer (LiF) and the aluminum cathode are deposited.
-
Encapsulation: The completed devices are encapsulated in a glovebox using a UV-curable epoxy and a glass coverslip to protect against degradation from moisture and oxygen.
Diagram of OLED Device Architecture:
Caption: A typical multilayer OLED device structure.
III. Application in Fluorescent Sensors for Metal Ion Detection
The nitrogen atoms in both the pyridine and tetrazole rings of this compound can act as binding sites for metal ions.[11][12] This coordination can lead to changes in the photophysical properties of the molecule, such as its fluorescence intensity or emission wavelength. This principle can be exploited to develop fluorescent "turn-on" or "turn-off" sensors for the detection of specific metal ions. The selectivity of the sensor is determined by the affinity of the ligand for different metal ions.[13][14]
Protocol 4: Screening for Metal Ion Sensing Capability
Principle: The potential of this compound as a fluorescent sensor is evaluated by monitoring changes in its fluorescence spectrum upon the addition of various metal ions. A significant change in fluorescence in the presence of a particular metal ion indicates a potential sensing capability.
Materials:
-
This compound stock solution (e.g., in acetonitrile)
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Ni²⁺, Fe³⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Instrumentation:
-
Fluorometer
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add a fixed amount of the stock solution of this compound to the buffer solution.
-
Initial Spectral Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the solution containing only the potential sensor.
-
Addition of Metal Ions: To each cuvette, add a small aliquot of a different metal ion solution and mix thoroughly.
-
Spectral Analysis: After a short incubation period, record the fluorescence emission spectra of each solution.
-
Data Analysis: Compare the fluorescence spectra before and after the addition of each metal ion. A significant and selective change in fluorescence intensity or a noticeable wavelength shift in the presence of a specific metal ion suggests a sensing event.
Diagram of Sensor Screening Workflow:
Caption: Workflow for screening the metal ion sensing capabilities.
IV. Quantitative Data Summary
Table 1: Physicochemical Properties of 2-(2H-Tetrazol-5-yl)pyridine
| Property | Value |
| CAS Number | 33893-89-9 |
| Molecular Formula | C₆H₅N₅ |
| Molecular Weight | 147.14 g/mol |
| Melting Point | 216 - 220 °C |
| Appearance | White needles |
| Purity (HPLC) | ≥ 98% |
Data sourced from Chem-Impex.[1]
V. Concluding Remarks
The protocols and application notes presented herein underscore the potential of this compound as a versatile building block in material science. Its robust synthesis and adaptable electronic structure pave the way for its integration into advanced functional materials. The successful application of this molecule and its derivatives in OLEDs and as potential fluorescent sensors is a testament to the power of rational molecular design. Further research into the derivatization of the phenyl and pyridine rings can lead to a new generation of materials with tailored properties for a wide range of applications.
References
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Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. Available from: [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]
-
Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC - PubMed Central. Available from: [Link]
-
A New Type of Iridium (III) Phenylpyrazole Complexes: Synthesis, Photophysical Characterization. ResearchGate. Available from: [Link]
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. ResearchGate. Available from: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available from: [Link]
-
Structure-property relationships of photofunctional diiridium(II) complexes with tetracationic charge and an unsupported Ir–Ir bond. PubMed Central. Available from: [Link]
-
Highly efficient green electroluminescence of iridium(iii) complexes based on (1H-pyrazol-5-yl)pyridine derivatives ancillary ligands with low efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central. Available from: [Link]
-
Green-emitting iridium(iii) complexes containing pyridine sulfonic acid as ancillary ligands for efficient OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC - PubMed Central. Available from: [Link]
-
Phosphorescent Iridium Complexes for OLEDs Based on 1-Phenylpyrazole Ligands with Fluorine and Methyl Moieties. Professor Seong Kyu Kim. Available from: [Link]
-
Effect of Host Generation on the Luminescent and Charge Transporting Properties of Solution Processed OLEDs. UQ eSpace - The University of Queensland. Available from: [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. NIH. Available from: [Link]
-
The Role of Bipolar Host Materials in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH. Available from: [Link]
-
Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. ResearchGate. Available from: [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available from: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available from: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Abstract
This application note provides a comprehensive guide to the characterization of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research, using high-resolution mass spectrometry (HRMS). We present a detailed protocol for accurate mass measurement and structural elucidation via fragmentation analysis, leveraging the capabilities of Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving unambiguous compound identification and purity assessment, adhering to the principles of scientific integrity and analytical method validation.
Introduction: The Analytical Imperative for Phenyltetrazolylpyridines
The family of phenyltetrazolylpyridine compounds is of significant interest in drug discovery, with derivatives showing potential as therapeutic agents.[1][2] this compound, with its distinct arrangement of nitrogen-rich tetrazole and pyridine rings, presents a unique analytical challenge. Unambiguous identification and structural confirmation are paramount for advancing research and ensuring the quality of active pharmaceutical ingredients (APIs).
High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement and the ability to determine elemental composition with high confidence.[3][4] Unlike nominal mass instruments, HRMS can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas—a critical capability in pharmaceutical development where even minute structural differences can have profound biological consequences.[5] This guide details an HRMS-based workflow designed for the definitive analysis of this compound.
Experimental Design: A Rationale-Driven Approach
The successful HRMS analysis of a small molecule like this compound hinges on a logically constructed experimental design. Our approach is grounded in maximizing the quality of information obtained, from initial ionization to final data interpretation.
Ionization Technique: Electrospray Ionization (ESI)
Given the presence of multiple nitrogen atoms in the pyridine and tetrazole rings, this compound is readily protonated. Electrospray Ionization (ESI) is the chosen technique as it is a soft ionization method that typically produces an abundant protonated molecular ion ([M+H]⁺), minimizing in-source fragmentation and preserving the integrity of the molecule for accurate mass measurement.[6][7] ESI is particularly well-suited for polar, nitrogen-containing heterocyclic compounds.[6][8][9]
Mass Analyzer: The Power of the Orbitrap
To achieve the high resolution and mass accuracy required for elemental composition determination, a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument is essential.[10][11] This protocol is optimized for an Orbitrap-based system, which consistently delivers mass accuracy below 5 ppm, a standard requirement for unambiguous formula assignment in small molecule analysis.[12][13]
Overall Experimental Workflow
The analytical process follows a systematic progression from sample preparation to data analysis, ensuring reproducibility and reliability.
Figure 2: Proposed primary fragmentation pathway for the [M+H]⁺ ion of this compound.
The initial and most significant fragmentation is the neutral loss of N₂ (28.0061 Da), resulting in a fragment ion at m/z 196.0875. [14]This stable fragment can undergo further dissociation to yield ions corresponding to the phenylnitrile cation or other characteristic fragments, confirming the connectivity of the molecular structure. The observation of these specific fragments provides definitive structural evidence.
Detailed Experimental Protocol
This protocol is designed for a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series) equipped with a heated ESI source.
Materials and Reagents
-
This compound standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Calibrant solution (as recommended by the instrument manufacturer)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
Instrument Calibration
Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines across the desired mass range (e.g., m/z 100-500) to achieve a mass accuracy of < 5 ppm.
Mass Spectrometer Settings
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions. |
| Sheath Gas Flow Rate | 35 (arbitrary units) | Optimizes droplet formation and desolvation. |
| Aux Gas Flow Rate | 10 (arbitrary units) | Aids in solvent evaporation. |
| Spray Voltage | 3.5 kV | Provides the potential for electrospray. |
| Capillary Temperature | 320 °C | Facilitates desolvation of the ESI droplets. |
| S-Lens RF Level | 50 | Focuses the ion beam into the mass analyzer. |
| Scan Type | Full MS | For accurate mass measurement of the precursor ion. |
| Mass Resolution | 70,000 | Sufficient to resolve isotopic peaks and ensure mass accuracy. |
| Scan Range | m/z 100-400 | Covers the expected precursor and fragment ions. |
| MS/MS Scan | dd-MS² (Data-Dependent) | Triggers fragmentation on the most intense ion (the [M+H]⁺). |
| Isolation Window | 2.0 m/z | Selects the precursor ion for fragmentation. |
| Collision Energy (HCD) | 30 eV (normalized) | Provides sufficient energy for characteristic fragmentation. |
Table 2: Recommended instrument parameters for HRMS analysis.
Data Acquisition and Analysis
-
Infusion: Infuse the working solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Full Scan Analysis: Acquire data in Full MS mode to determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS Analysis: Acquire data-dependent MS/MS scans to obtain fragment ion spectra.
-
Data Processing: Use the instrument's software (e.g., Thermo Scientific™ Xcalibur™) to:
-
Determine the experimental m/z of the precursor ion.
-
Calculate the mass error in ppm: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6.
-
Generate an elemental composition list for the measured m/z, confirming C₁₂H₁₀N₅⁺ as the top candidate.
-
Analyze the MS/MS spectrum to identify key fragment ions and confirm the proposed fragmentation pathway.
-
Method Validation Considerations
For applications in drug development, this analytical procedure must be validated according to ICH Q2(R1) guidelines. [15][16][17][18]Key validation characteristics to consider include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities or degradation products. This is demonstrated by the high mass accuracy and confirmed by fragmentation patterns. [17][18]* Accuracy: The closeness of the measured mass to the true theoretical mass.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [17]
Conclusion
High-resolution mass spectrometry provides a powerful and definitive method for the characterization of this compound. By combining accurate mass measurement with detailed fragmentation analysis, researchers can confirm the elemental composition and structural integrity of the compound with a high degree of confidence. The protocol detailed in this application note offers a robust and reliable workflow that can be readily implemented in research and development laboratories to support the advancement of pharmaceutical and chemical sciences.
References
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Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. Available at: [Link]
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Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
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Shurukhin, Y. V., et al. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. Available at: [Link]
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Killeen, C., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Mallet, T. (2014). Elemental composition from accurate m/z determinations. Wiley Analytical Science. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Wang, G., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
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Royal Society of Chemistry. (2020). Validating Analytical Procedures. Available at: [Link]
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Van den Broeck, I., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 937-958. Available at: [Link]
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Killeen, C., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]
-
Martins, A. P., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3290. Available at: [Link]
-
Ingram, N. (2024). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. LCGC International. Available at: [Link]
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Popova, E. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]
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Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]
-
PubChem. 2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine. Available at: [Link]
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Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. Available at: [Link]
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Li, F., & Paice, B. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Available at: [Link]
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ResearchGate. A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Available at: [Link]
-
Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. Available at: [Link]
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Vicent, C., et al. (2006). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. Organometallics, 25(15), 3713–3720. Available at: [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
-
MassBank. Record: lu077254. Available at: [Link]
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Application Notes & Protocols: Bioisosteric Analogs of the Tetrazole Ring in Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
The Tetrazole Ring: A Privileged Scaffold with Caveats
The 5-substituted 1H-tetrazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a superior bioisostere for the carboxylic acid group.[1][2][3] This status is well-earned; the tetrazole moiety is present in over 20 FDA-approved drugs, including blockbuster antihypertensives like Losartan and Valsartan.[2][4] Its utility stems from a remarkable similarity in acidity (pKa ≈ 4.5–4.9) to carboxylic acids (pKa ≈ 4.2–4.5), coupled with a planar structure that effectively mimics the carboxylate's charge distribution and hydrogen bonding capacity.[2][5][6]
However, the primary driver for its adoption is often the enhancement of metabolic stability.[1][4] Carboxylic acids are susceptible to metabolic pathways such as β-oxidation and glucuronidation, which can lead to rapid clearance. Tetrazoles are largely resistant to these transformations, offering a significant pharmacokinetic advantage.[1][7]
Despite these benefits, the tetrazole ring is not a panacea. Its high acidity can lead to poor membrane permeability and reduced oral bioavailability.[2][3] The strong hydrogen bonding capacity, while beneficial for target binding, results in high desolvation energies that can impede passage through biological membranes.[2] Furthermore, synthetic routes to tetrazoles can involve hazardous reagents like azides, posing scalability and safety challenges. These limitations necessitate the exploration of alternative bioisosteric replacements that can retain the benefits while mitigating the drawbacks.
Strategic Selection of Tetrazole Bioisosteres
The choice of a bioisostere is a multi-parameter optimization problem. The ideal replacement should mimic the tetrazole's acidic and steric properties while offering improvements in lipophilicity, metabolic stability, and synthetic tractability. This guide focuses on two prominent classes of non-classical bioisosteres: Acylsulfonamides and Hydroxyoxadiazoles/Oxadiazolones .
Physicochemical Property Comparison
A critical first step in selecting a bioisostere is to compare key physicochemical properties. The goal is to modulate acidity and lipophilicity to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Functional Group | Representative pKa | Typical cLogP Range | Key Advantages | Key Disadvantages |
| Carboxylic Acid | 4.2 - 4.5 | Variable | Well-understood; strong H-bond donor/acceptor | Metabolic liability (glucuronidation); often high polarity |
| 1H-Tetrazole | 4.5 - 4.9[2] | Increases lipophilicity vs. COOH[2][8] | High metabolic stability; strong H-bonding[2][4] | Poor permeability; high desolvation energy; synthetic hazards[2] |
| Acylsulfonamide | 5.2 - 6.0[9][10] | Generally higher lipophilicity | Reduced acidity improves permeability; synthetically accessible | Weaker H-bond donor than tetrazole; potential for different off-target effects |
| 5-oxo-1,2,4-oxadiazole | ~6.1[11] | Can improve lipophilicity and permeability | Less acidic than tetrazole, improving bioavailability[3][11] | Can be susceptible to hydrolysis; synthesis can be complex |
Key Bioisosteric Analogs: Synthesis and Evaluation
Acylsulfonamides: Modulating Acidity for Improved Permeability
Acylsulfonamides have emerged as highly effective tetrazole surrogates.[12][13] By increasing the pKa by 1-2 log units, these bioisosteres reduce the degree of ionization at physiological pH, which can significantly enhance membrane permeability and oral absorption.[11] While less acidic, they retain the crucial N-H hydrogen bond donor capability required for many target interactions.[10][14]
This protocol describes a general, two-step synthesis of an acylsulfonamide from a corresponding aryl nitrile, a common precursor for tetrazole synthesis, allowing for direct comparison in a discovery workflow.
Step 1: Conversion of Nitrile to Carboxylic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the starting aryl nitrile (1.0 eq).
-
Hydrolysis: Add a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes). Scientist's Note: Acid hydrolysis is often cleaner than basic hydrolysis for electron-rich or sterically hindered nitriles, minimizing side reactions.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.
Step 2: Coupling of Carboxylic Acid with Sulfonamide
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Activation: Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq) or for more robust coupling, HATU (1.2 eq). Stir for 15-30 minutes at room temperature. Scientist's Note: The choice of coupling agent is critical. HATU is highly efficient but more expensive. EDC/HOBt is a cost-effective standard for most substrates.
-
Addition: Add the desired sulfonamide (e.g., benzenesulfonamide, 1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Quench the reaction with 1M HCl (aq). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final acylsulfonamide.
Oxadiazolones: Heterocyclic Alternatives with Tuned Properties
Heterocycles like 5-oxo-1,2,4-oxadiazole and the related 5-oxo-1,2,4-thiadiazole are excellent bioisosteres that can increase oral bioavailability compared to tetrazoles by reducing acidity.[3] They serve as effective mimics while offering a distinct chemical scaffold.
The following diagram illustrates a strategic workflow for deciding when to replace a tetrazole and how to proceed with the synthesis of an alternative like an oxadiazolone.
Caption: Decision workflow for tetrazole bioisosteric replacement.
Application Protocol: Comparative In Vitro Metabolic Stability Assay
The primary rationale for using tetrazole bioisosteres is often to improve metabolic stability. This protocol provides a framework for a head-to-head comparison of a parent compound (with tetrazole) and its bioisosteric analog (e.g., acylsulfonamide) using liver microsomes.
Objective: To determine and compare the rate of metabolic degradation of two compounds in a liver microsomal matrix.
Materials:
-
Test compounds (Parent Tetrazole, Bioisostere Analog), dissolved in DMSO (10 mM stock).
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL.
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Ice-cold Acetonitrile (ACN) with an internal standard (for quenching).
-
96-well plates, LC-MS/MS system.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix by diluting the HLM to 0.5 mg/mL in phosphate buffer. Pre-warm the master mix in a 37°C water bath for 10 minutes.
-
Initiation: In a 96-well plate, add the NADPH-A solution to the microsomal master mix.
-
Compound Addition: Add 1 µL of the 10 mM test compound stock solution to the wells to achieve a final concentration of 1 µM. Scientist's Note: Keeping the final DMSO concentration below 0.1% is crucial to avoid inhibiting metabolic enzymes.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH-B solution. Mix well. This is your T=0 time point.
-
Time Points: Immediately remove an aliquot from the T=0 sample and quench it by adding it to a well containing ice-cold ACN with the internal standard. Incubate the reaction plate at 37°C, taking subsequent aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and quenching them in the same manner.
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k . A longer half-life indicates greater metabolic stability.
Conclusion and Strategic Outlook
The replacement of the tetrazole ring is a nuanced but powerful strategy in modern drug design. While tetrazoles offer significant advantages in metabolic stability, their drawbacks in permeability and synthesis are non-trivial.[1][2] Analogs such as acylsulfonamides and oxadiazolones provide medicinal chemists with viable, field-proven alternatives to fine-tune physicochemical properties.[12][15] The decision to replace a tetrazole should be data-driven, based on a thorough assessment of the lead compound's ADME profile. By employing the synthetic protocols and evaluation assays outlined here, research teams can systematically explore these bioisosteres to optimize drug candidates, balancing potency, pharmacokinetics, and safety to accelerate the path to the clinic.
References
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (2025). ResearchGate. [Link]
-
Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
-
Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. (2019). PubMed. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2022). PubMed Central (PMC), NIH. [Link]
-
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. (2011). Self-serve web hosting. [Link]
-
Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[2]arene scaffold. (2011). PubMed. [Link]
-
Horgan, C. Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA. [Link]
-
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[2]arene Scaffold. (2011). ACS Publications. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). PubMed. [Link]
-
Tetrazole: A Versatile Bioisostere in Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. (2020). PubMed Central. [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). ResearchGate. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). NIH. [Link]
-
Tetrazole: A Versatile Bioisostere in Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Tetrazole is one of the most commonly used bioisosteres. Online Inhibitor. [Link]
- Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. SNS Courseware.
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). ResearchGate. [Link]
-
Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
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- 5. cy5-carboxylic-acid.com [cy5-carboxylic-acid.com]
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- 7. researchgate.net [researchgate.net]
- 8. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[4]arene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine. This molecule is a key structural motif in medicinal chemistry, notably investigated as a metabotropic glutamate subtype 5 (mGlu5) receptor antagonist[1][2]. The 2,5-disubstituted tetrazole core presents unique synthetic challenges, primarily concerning yield optimization and regioselective N-arylation.
This guide is designed for researchers and drug development professionals. It provides in-depth, experience-driven answers to common issues encountered during synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and high-yielding synthetic strategy for this compound?
The most reliable and commonly employed strategy involves a two-step sequence:
-
[3+2] Cycloaddition: Reaction of 2-cyanopyridine with an azide source (typically sodium azide, NaN₃) to form the intermediate, 5-(pyridin-2-yl)-1H-tetrazole. This reaction is a classic example of 1,3-dipolar cycloaddition.[3]
-
N2-Selective Arylation: Subsequent coupling of the 5-(pyridin-2-yl)-1H-tetrazole intermediate with a phenyl source, most commonly phenylboronic acid, under Chan-Evans-Lam conditions to selectively form the N2-substituted isomer.[4][5]
This approach is generally preferred over reacting 2-cyanopyridine with phenyl azide due to the greater stability and availability of the reagents.
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Step 1 - [3+2] Cycloaddition
Q2: My cycloaddition reaction from 2-cyanopyridine has stalled or shows very low conversion. What are the likely causes?
Low conversion is a frequent issue in tetrazole synthesis from nitriles. The root cause often lies in insufficient activation of the nitrile group, which is relatively unreactive towards the azide anion.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low cycloaddition yield.
Detailed Explanations:
-
Catalyst Choice: The reaction requires a catalyst to activate the nitrile. Lewis acids (like ZnBr₂, ZnCl₂) or Brønsted acids coordinate to the nitrogen of the nitrile, increasing the electrophilicity of the carbon atom and facilitating the azide attack.[6][8] Heterogeneous acid catalysts like silica sulfuric acid (SSA) are also highly effective and offer easier workup.[9]
-
Solvent System: High-boiling polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solubilize sodium azide and allow for higher reaction temperatures (110-150 °C).[6][9][10] Notably, Sharpless and co-workers developed a greener protocol using water as a solvent with zinc salts, which can be highly effective and reduces the risk of generating hazardous hydrazoic acid during acidic workup.[3]
-
Temperature and Reaction Time: These reactions often require significant thermal energy. Refluxing in DMF for several hours is common.[9] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[8]
Q3: I see a major side product in my cycloaddition reaction. What could it be?
The most common side product is the corresponding amide, 2-picolinamide, formed from the hydrolysis of 2-cyanopyridine.[11] This occurs if water is present in the reaction mixture, especially at high temperatures under acidic or basic conditions.
Solution:
-
If using an organic solvent like DMF, ensure it is anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen).
-
If the Sharpless water-based protocol is used, the rate of tetrazole formation is typically much faster than hydrolysis.[3] If amide formation is still significant, it may indicate that the catalyst is not active enough, requiring longer reaction times and thus allowing the competing hydrolysis reaction to occur.
| Parameter | Condition A (Classic) | Condition B (Green) | Rationale |
| Catalyst | Silica Sulfuric Acid (SSA)[9] | Zinc Bromide (ZnBr₂)[3] | SSA is a powerful, recyclable heterogeneous acid. Zinc salts are effective Lewis acids for aqueous media. |
| Solvent | Anhydrous DMF[9] | Water[3] | DMF allows for high temperatures. Water is safer and more environmentally benign. |
| Temperature | 120-130 °C (Reflux) | 100 °C (Reflux) | High thermal energy is needed to overcome the activation barrier of the cycloaddition. |
| NaN₃ (eq.) | 1.5 - 2.0 | 1.2 - 1.5 | A slight excess of azide drives the reaction to completion. |
| Typical Yield | 72-95%[9] | >90%[3] | Both methods are high-yielding when optimized. |
Troubleshooting Guide: Step 2 - N2-Selective Arylation
Q4: How can I ensure the phenyl group attaches to the N2 position of the tetrazole ring, not the N1 position?
Regiocontrol is the most critical challenge in this step. The formation of 2,5-disubstituted tetrazoles is generally favored over the 1,5-isomer under thermodynamic control. The Chan-Evans-Lam N-arylation using a copper catalyst and phenylboronic acid has been shown to be highly effective for the N2-selective arylation of 5-substituted-1H-tetrazoles.[4][5]
Key Factors for N2 Selectivity:
-
Catalyst System: A copper(II) source, such as copper(II) acetate (Cu(OAc)₂), is essential for the catalytic cycle.
-
Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., 100 °C) in a solvent like DMSO under an oxygen atmosphere.[5]
-
Mechanism: The preference for N2 is attributed to the electronic and steric environment of the tetrazole ring during the catalytic cycle, making the N2 nitrogen more favorable for coupling.
Q5: How do I confirm that I have synthesized the correct N2 isomer?
Definitive confirmation is achieved using ¹³C-NMR spectroscopy . The chemical shift of the carbon atom within the tetrazole ring is highly diagnostic:
-
N2-Substituted Isomer (desired): The tetrazole carbon typically appears further downfield, at approximately δ = 163-165 ppm .[4]
-
N1-Substituted Isomer: The tetrazole carbon appears more upfield, at approximately δ = 153-155 ppm .[4]
This ~10 ppm difference provides an unambiguous method for structural assignment.
Caption: Simplified catalytic cycle for N2-arylation.
Experimental Protocols
Protocol 1: Synthesis of 5-(pyridin-2-yl)-1H-tetrazole (SSA-Catalyzed)
This protocol is adapted from the silica sulfuric acid method, which offers high yields and a simple workup.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanopyridine (1.0 eq.), sodium azide (1.5 eq.), and silica sulfuric acid (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 125 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and stir.
-
Isolation: Acidify the aqueous solution to pH ~2-3 with concentrated HCl. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(pyridin-2-yl)-1H-tetrazole. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound (Chan-Evans-Lam Coupling)
This protocol is based on demonstrated methods for selective N2-arylation of tetrazoles.[4][5]
-
Reaction Setup: To an oven-dried flask, add 5-(pyridin-2-yl)-1H-tetrazole (1.0 eq.), phenylboronic acid (2.0 eq.), and Cu(OAc)₂ (0.1 eq.).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Fit the flask with a reflux condenser and an oxygen balloon. Place the mixture in a preheated oil bath at 100 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.[5][12]
References
-
Synthesis of 1H-tetrazoles . Organic Chemistry Portal. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water . ResearchGate. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex . ACS Omega. [Link]
-
Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines . ResearchGate. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid . PubMed Central. [Link]
-
Synthesis of 2-cyanopyridine . PrepChem.com. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles . ACS Publications. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment . YouTube. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent . Semantic Scholar. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine . MDPI. [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles . National Institutes of Health. [Link]
-
2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist . PubMed. [Link]
- Process for the preparation of 2-cyanopyridine derivatives.
-
Preparation of Cyanopyridines by Direct Cyanation . Thieme. [Link]
-
Pyridine synthesis . Organic Chemistry Portal. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine . PubMed Central. [Link]
-
Hantzsch pyridine synthesis - overview . ChemTube3D. [Link]
-
2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist . ResearchGate. [Link]
-
European Journal of Medicinal Chemistry . UPCommons. [Link]
- Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Welcome to the technical support guide for the purification of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common purification challenges and ensure the high purity of your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
A low recovery of your crystalline product is a common issue that can often be traced back to a few key experimental parameters.
-
Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point, using the absolute minimum amount of hot solvent.
-
Solution: Add the hot solvent portion-wise (dropwise or in small volumes) to the crude material while heating and swirling, stopping as soon as all the solid has just dissolved. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[1]
-
-
Suboptimal Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
-
Solution: Conduct a systematic solvent screen. Test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points. Solvents to consider for this class of compound could include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.
-
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's reluctant to start.
-
Question 2: I'm not getting crystals, but an oil is forming in my flask. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.
-
Cause - High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution above its melting point.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. A slower cooling rate (e.g., letting the flask cool to room temperature on the benchtop, insulated with glass wool, before moving to an ice bath) gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
-
Cause - Impurities: The presence of impurities can disrupt the crystallization process and lower the melting point of the mixture, leading to oil formation.[2]
-
Solution: If slow cooling doesn't work, consider a preliminary purification step. A quick filtration through a small plug of silica gel (a "flash plug") can remove highly polar or baseline impurities before attempting recrystallization.
-
-
Cause - Solvent Choice: The solvent may be a very poor solvent for your compound, causing it to "crash out" of solution as an oil.
-
Solution: Try a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. Common pairs include dichloromethane/hexane or ethyl acetate/hexane.
-
Question 3: My compound is streaking badly on the silica gel TLC plate. How will this affect my column chromatography, and what can I do about it?
Streaking on a TLC plate is a strong indicator that you will have problems with column chromatography.[1] For nitrogen-containing heterocycles like your compound, this is often due to strong interactions with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[1][3] This leads to poor separation, broad or tailing peaks, and potentially irreversible adsorption of your compound to the column.
-
Solution 1: Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).
-
Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to your chosen eluent (e.g., hexane/ethyl acetate).[1][3] The basic modifier will compete with your pyridine-containing compound for the acidic sites on the silica, allowing your compound to travel more cleanly through the column. Always re-run a TLC with the modified eluent to confirm that streaking is resolved before running the column.
-
-
Solution 2: Use a Different Stationary Phase: If a basic modifier doesn't solve the problem or is incompatible with your compound, consider an alternative stationary phase.
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[1][3] It lacks the acidic silanol groups that cause streaking.
-
Deactivated Silica: You can also use "end-capped" or otherwise deactivated silica gel, where the active silanol groups have been chemically modified.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification technique for crude this compound?
For most organic solids, recrystallization is the preferred initial purification method if a suitable solvent can be found. It is an inexpensive, scalable, and highly effective technique for removing many types of impurities. If the crude material is very impure or contains compounds with similar solubility, flash column chromatography is the next best choice.[2] It offers excellent separating power but requires more time, solvent, and materials.
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting a suitable initial purification strategy.
Q2: How can I effectively separate the this compound from its 1-phenyl regioisomer?
The synthesis of phenyl-tetrazoles can sometimes yield a mixture of N1 and N2-substituted regioisomers.[2][4] These isomers often have very similar polarities, making them difficult to separate.
-
High-Performance Column Chromatography: Standard flash chromatography may not provide sufficient resolution.[2] You may need to use a longer column, a finer grade of silica gel, and a very slow, shallow elution gradient. Careful TLC analysis with multiple solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) is critical to find a system that shows even a small difference in Rf values.
-
Preparative HPLC: For the most challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[2] A reversed-phase C18 column is often a good starting point for these types of aromatic compounds.[2][5]
-
Spectroscopic Differentiation: It's crucial to be able to identify your desired isomer. 13C NMR spectroscopy is highly effective for distinguishing between 1,5- and 2,5-disubstituted tetrazoles, as the chemical shift of the tetrazole carbon differs significantly between the two isomers (often by ~10 ppm).[6]
Q3: What analytical techniques should I use to confirm the purity of my final product?
A single technique is rarely sufficient to definitively prove purity.[7] A combination of methods should be used to build a complete picture of your compound's identity and purity.[8][9]
| Analytical Technique | Information Provided | Key Considerations |
| Thin-Layer Chromatography (TLC) | Assesses the number of components in a sample; quick purity check.[8][10] | A single spot does not guarantee purity; co-elution is possible. Use multiple eluent systems. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information (¹H, ¹³C). The absence of impurity signals is a strong indicator of purity.[7][8] | NMR is a relatively insensitive technique; impurities below ~1-5% may not be visible.[7] |
| Mass Spectrometry (MS/LC-MS) | Confirms the molecular weight of the compound. LC-MS is highly sensitive for detecting impurities.[7][8] | Provides the mass-to-charge ratio (m/z); does not distinguish between isomers without chromatographic separation. |
| Melting Point Analysis | A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.[10][11] | Not applicable for amorphous solids or oils. Comparison to a literature value is a good confirmation of identity. |
| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N. The experimental values should match the theoretical values for the molecular formula.[7] | Highly accurate method for confirming the elemental composition of a pure substance. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Recrystallization Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude, dry this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise, starting with ~0.5 mL. Agitate the tube. A suitable solvent will not dissolve the compound at room temperature.[1] Set aside any tubes where the compound dissolves readily.
-
Hot Solubility Test: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves. A good solvent will fully dissolve the compound when hot.[1]
-
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. The best solvent will result in the formation of a large quantity of crystals.[1]
-
Ice Bath: Place the tubes that have formed crystals into an ice bath for 15-20 minutes to maximize the yield and assess the extent of crystallization. The ideal solvent is one that yields abundant, well-formed crystals.
References
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Retrieved from [Link]
-
Various Authors. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Retrieved from [Link]
-
Li, J., et al. (2011). 2-(2H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o373. Retrieved from [Link]
-
Tsvirko, M., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1567. Retrieved from [Link]
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Kaur, N., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 6(84), 80689-80696. Retrieved from [Link]
-
Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6. Retrieved from [Link]
-
Sreedhar, B., et al. (2011). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. Der Pharma Chemica, 3(4), 361-367. Retrieved from [Link]
-
Wang, Q., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 41(2), 519-526. Retrieved from [Link]
-
Chapter 2. (n.d.). Shodhganga. Retrieved from [Link]
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Technical Support Center: Overcoming Low Thermal Stability of Tetrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazole compounds. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to address the common challenge of low thermal stability in tetrazole derivatives. We will explore the underlying principles of thermal decomposition and provide detailed, actionable protocols to enhance the stability of your compounds, ensuring the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the thermal stability of tetrazole compounds.
Q1: What are the primary factors that contribute to the low thermal stability of tetrazole compounds?
A1: The thermal stability of tetrazole compounds is influenced by a combination of factors related to their molecular structure and solid-state packing. The inherent high nitrogen content and the presence of a chain of four nitrogen atoms in the tetrazole ring contribute to a high positive enthalpy of formation, making these compounds energetic and potentially thermally sensitive.[1][2]
Key factors include:
-
Substitution Pattern: The nature and position of substituents on the tetrazole ring play a crucial role. N-substituted tetrazoles often decompose through the elimination of a nitrogen molecule directly from the ring. In contrast, C-substituted tetrazoles may first undergo isomerization to an azidoimine, which then decomposes.[3]
-
Electronic Effects of Substituents: The electronic properties of substituents significantly impact stability. Generally, electron-withdrawing groups can, in some cases, stabilize the tetrazole ring.[4] However, the overall effect is complex and also depends on the substituent's position.
-
Intermolecular Interactions: The presence and strength of intermolecular forces, particularly hydrogen bonds, are critical for thermal stability. Strong hydrogen bonding networks contribute to a more stable crystal lattice, which requires more energy to disrupt.[2][5]
-
Crystal Packing: The efficiency of how molecules are packed in the crystal lattice affects density and stability. Dense, well-ordered crystal structures with minimal empty space tend to exhibit higher thermal stability.
Q2: What are the typical decomposition pathways for tetrazole compounds?
A2: The decomposition of tetrazoles can proceed through different mechanistic pathways, largely dependent on their substitution.[6] The two primary pathways are:
-
Nitrogen Extrusion: This is a common pathway where the tetrazole ring fragments, releasing a molecule of nitrogen gas (N₂). This is often observed in the decomposition of N-substituted tetrazoles.[3]
-
Ring-Chain Tautomerism (Azidoimine Formation): C-substituted tetrazoles can undergo a ring-opening to form a transient azidoimine intermediate. This intermediate is often unstable and subsequently decomposes.[3]
The specific conditions, such as temperature and whether the decomposition occurs in the melt or gaseous state, can also influence the predominant decomposition mechanism.[7][8]
Q3: How can I enhance the thermal stability of my tetrazole compound?
A3: Several strategies can be employed to improve the thermal stability of tetrazole derivatives:
-
Salt Formation: Converting an acidic tetrazole into a salt by reacting it with a suitable base is a highly effective method. The resulting ionic interactions and often extensive hydrogen bonding in the crystal lattice of the salt significantly enhance thermal stability.[9]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can create a more stable crystalline structure through non-covalent interactions like hydrogen bonding and π-π stacking. This can effectively "lock" the tetrazole molecules in a more stable arrangement, increasing the energy required for decomposition.
-
Structural Modification: Introducing specific functional groups that can participate in strong intermolecular hydrogen bonding can increase thermal stability. For example, incorporating oxime groups has been shown to enhance thermal resistance due to their ability to act as both hydrogen bond donors and acceptors.[5][9]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to common problems encountered during experiments aimed at enhancing the thermal stability of tetrazole compounds.
Problem 1: Low or no yield during salt formation.
-
Possible Cause: Incomplete deprotonation of the tetrazole or poor choice of base.
-
Solution:
-
Verify pKa: Ensure the chosen base is strong enough to deprotonate your specific tetrazole derivative.
-
Solvent Selection: Use a solvent in which both the tetrazole and the base have reasonable solubility to facilitate the reaction. For many nitrogen-rich salts, water or ethanol are suitable solvents.[10]
-
Reaction Conditions: Gently heating the solution can sometimes be necessary to drive the reaction to completion.[10]
-
Stoichiometry: Ensure you are using the correct stoichiometric ratio of base to tetrazole. For some salts, a slight excess of the base might be beneficial.
-
Problem 2: Difficulty in obtaining co-crystals.
-
Possible Cause: Poor co-former selection, inappropriate solvent, or unsuitable crystallization technique.
-
Solution:
-
Systematic Co-former Screening: Don't rely on a single co-former. Screen a library of pharmaceutically acceptable co-formers with complementary functional groups for hydrogen bonding (e.g., carboxylic acids, amides, phenols).[11][12]
-
Solvent Selection is Crucial: The choice of solvent is critical in co-crystallization. The solvent should facilitate the dissolution of both the tetrazole and the co-former without being so good a solvent that it prevents crystallization. A solvent that promotes the desired hydrogen bonding between the components is ideal.[13][14] Consider using a range of solvents with different polarities and hydrogen bonding capabilities in your screening.
-
Vary the Technique: If one method fails, try another. The most common techniques are:
-
Problem 3: The resulting salt or co-crystal is not significantly more stable.
-
Possible Cause: The new crystal lattice does not have significantly stronger intermolecular interactions than the original compound.
-
Solution:
-
Analyze the Crystal Structure: If possible, obtain a single-crystal X-ray structure to understand the intermolecular interactions. Look for the presence of robust hydrogen bonding networks.[18][19]
-
Choose Co-formers/Counter-ions that Promote Strong Interactions: Select co-formers or counter-ions that are known to form strong, directional hydrogen bonds. For example, cations like ammonium, hydrazinium, or guanidinium are often used to form highly stable energetic salts.[10]
-
Characterize Thoroughly: Use techniques like DSC and TGA to accurately determine the decomposition temperature. Compare this with the starting material under the same experimental conditions.[20]
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to enhance the thermal stability of tetrazole compounds.
Protocol 1: Enhancing Thermal Stability through Salt Formation
This protocol describes a general procedure for the synthesis of nitrogen-rich salts of a 5-substituted-1H-tetrazole.
Materials:
-
5-substituted-1H-tetrazole
-
Selected base (e.g., aqueous ammonia, hydrazine hydrate, guanidinium carbonate)
-
Solvent (e.g., deionized water, ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 5-substituted-1H-tetrazole in a minimal amount of the chosen solvent in a round-bottom flask. Gentle heating may be applied to aid dissolution.
-
Addition of Base: While stirring, add an equimolar amount of the selected base to the tetrazole solution. If using a solid base like guanidinium carbonate, it can be added directly. If using a solution like aqueous ammonia, add it dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-2 hours. Monitor the reaction for the formation of a precipitate.
-
Isolation:
-
If a precipitate forms, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the salt. The resulting solid can be further purified by recrystallization.
-
-
Characterization: Characterize the synthesized salt using techniques such as NMR, FTIR, and elemental analysis to confirm its structure and purity.
-
Thermal Analysis: Determine the decomposition temperature of the salt using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) and compare it to the parent tetrazole.
Protocol 2: Improving Thermal Stability via Co-crystallization (Slurry Method)
This protocol outlines a slurry co-crystallization method, which is often effective for screening and producing the most stable co-crystal form.
Materials:
-
Tetrazole compound
-
Selected co-former
-
Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile, water)
-
Vials with magnetic stir bars
-
Magnetic stirring plate
-
Vacuum filtration apparatus
Procedure:
-
Preparation: In a small vial, place the tetrazole compound and the chosen co-former in a 1:1 molar ratio.
-
Solvent Addition: Add a small amount of the screening solvent, just enough to form a mobile slurry.
-
Slurrying: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period, typically 24-72 hours. Ensure the vial is sealed to prevent solvent evaporation.
-
Isolation: After the slurrying period, collect the solid by vacuum filtration.
-
Analysis: Analyze the solid using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase (the co-crystal) has formed. The PXRD pattern of the co-crystal will be different from the patterns of the individual starting materials.
-
Thermal Characterization: If a new co-crystal is identified, determine its melting point and decomposition temperature using DSC/TGA and compare it with the starting tetrazole.
Data Presentation
The following tables summarize the thermal stability of various tetrazole derivatives, demonstrating the impact of different stabilization strategies.
Table 1: Comparison of Decomposition Temperatures of Tetrazole Derivatives and Their Salts
| Compound | Decomposition Temperature (°C) | Salt Form | Decomposition Temperature of Salt (°C) | Reference(s) |
| 1-Hydroxy-5-methyltetrazole | 194 | Ammonium salt | 229 | [10] |
| 1-Hydroxy-5-methyltetrazole | 194 | Hydrazinium salt | 224 | [10] |
| 1-Hydroxy-5-methyltetrazole | 194 | Guanidinium salt | 256 | [10] |
| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) | 291 | Hydroxylammonium salt | 329 | [21] |
| 4-amino-1,2,5-oxadiazol-3-yl(1H-tetrazol-5-yl)methanone oxime | 265 | Ammonium salt | 275 | [9] |
Table 2: Influence of Substituents on the Thermal Stability of Tetrazole Compounds
| Compound | Substituent(s) | Decomposition Temperature (°C) | Reference(s) |
| 1-(1-nitro-1H-pyrazol-3-yl)-1H-tetrazole (NPT) | Nitropyrazole | ~180-200 | [3] |
| 1-(1,4-dinitro-1H-pyrazol-3-yl)-1H-tetrazole (DNPT) | Dinitropyrazole | ~170-190 | [3] |
| 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione dioxime | Dioxime | >280 | [5] |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | Dioxime with salt formation | 285 | [2] |
Visualizations
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for enhancing tetrazole thermal stability.
Caption: Troubleshooting logic for stabilization experiments.
Safety Precautions for Handling Tetrazole Compounds
Many tetrazole derivatives are energetic materials and can be sensitive to heat, shock, and friction. Adherence to strict safety protocols is mandatory.
-
Quantity Limitation: Whenever possible, work with small quantities of material, especially during initial synthesis and characterization.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Avoid Ignition Sources: Keep the work area free of open flames, sparks, and static discharge. Use non-sparking tools.
-
Handling: Avoid grinding, scraping, or subjecting the compounds to unnecessary friction or impact.
-
Heating: When heating is required, use a well-controlled heating mantle or oil bath. Never heat directly on a hot plate.
-
Storage: Store energetic compounds in a designated, well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all waste containing tetrazole compounds and azides according to your institution's hazardous waste guidelines.
Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and perform a thorough risk assessment before beginning any new experiment.
References
-
Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(9), 1743–1753. Available from: [Link]
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Lesnikovich, A. I., et al. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 200, 427-441. Available from: [Link]
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Kiselev, V. G., et al. (2011). Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Applied Materials & Interfaces, 11(49), 45914–45921. Available from: [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Available from: [Link]
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Tan, B., et al. (2019). Intrinsic thermal hazard analysis of tetrazole energetic compounds: A macroscopic-microscopic investigation perspective. Journal of the Taiwan Institute of Chemical Engineers. Available from: [Link]
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Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Available from: [Link]
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Reddit. (2023). Problem with tetrazole formation. r/Chempros. Available from: [Link]
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University of Glasgow. (n.d.). Guide for crystallization. Available from: [Link]
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Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970–2042. Available from: [Link]
-
Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Available from: [Link]
-
Technobis Crystallization Systems. (2023). Improve co-crystal screening using machine learning and Crystal16. Available from: [Link]
-
Technobis Crystallization Systems. (2023). A solubility-based approach to co-crystal screening using the Crystal16. Available from: [Link]
- BenchChem. (2025).
-
Sheikh, A. Y., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Available from: [Link]
-
Sahu, S., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Institutes of Health. Available from: [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Available from: [Link]
-
Klapötke, T. M., et al. (2007). New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. ResearchGate. Available from: [Link]
-
Singh, J., et al. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. Available from: [Link]
-
Kumar, S., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Research Square. Available from: [Link]
-
Singh, J., et al. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. Available from: [Link]
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Ganaie, S. A., & Muthu, S. (2016). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. Available from: [Link]
-
Engager. (n.d.). Synthetic routes to tetrazole compounds based on OTC materials. Sciencemadness.org. Available from: [Link]
-
Encyclopedia.pub. (2023). Types of Solution Cocrystallization. Available from: [Link]
- BenchChem. (2025). A Comparative Guide to the Thermal Decomposition Pathways of Substituted Bis-Tetrazoles. BenchChem.
-
Pal, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available from: [Link]
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International Journal of Scientific & Professional Research. (2022). Advanced Techniques in Preparation of Cocrystals. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]
-
Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Available from: [Link]
-
Gryl, M., et al. (2021). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 21(12), 6943–6954. Available from: [Link]
-
O'Brien, A., et al. (2024). Computational screening for prediction of co-crystals: method comparison and experimental validation. CrystEngComm. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4153–4161. Available from: [Link]
-
Al-Majid, A. M., et al. (2022). Mechanochemical Synthesis of a Cocrystal of Two Supramolecular Hydrogen-Bonded Aggregates of 1,3,6,8-Tetraazatricyclo[4.3.1.13,8]undecane (TATU) with 4-tert-Butylphenol Bearing Different Hydrogen Bonding Interactions. MDPI. Available from: [Link]
-
Singh, J., et al. (2023). Increasing the limits of energy and safety in tetrazoles: Dioximes as unusual precursors to very thermostable and insensitive energetic materials. ResearchGate. Available from: [Link]
-
de Campos, D. P., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. Available from: [Link]
-
S. P., & K., S. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Klapötke, T. M., et al. (2012). Salts of Tetrazolone – Synthesis and Properties of Insensitive Energetic Materials. ResearchGate. Available from: [Link]
-
Klapötke, T. M., et al. (2008). Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties. ResearchGate. Available from: [Link]
-
Hu, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. National Institutes of Health. Available from: [Link]
-
Fischer, D., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available from: [Link]
-
Hu, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ResearchGate. Available from: [Link]
-
Gaponik, P. N., et al. (2004). ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. Available from: [Link]
-
Moradiya, J. R., et al. (2020). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. MDPI. Available from: [Link]
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Technical Support Center: Optimizing Chan-Evans-Lam Coupling for Tetrazole Synthesis
Welcome to the technical support center for the Chan-Evans-Lam (CEL) coupling reaction, specifically tailored for the synthesis of N-aryl tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your CEL coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Chan-Evans-Lam (CEL) coupling and its application in tetrazole synthesis?
The Chan-Evans-Lam (CEL) coupling is a powerful cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a carbon-nitrogen bond, between an aryl boronic acid and an N-H containing compound, such as a tetrazole.[1][2] This copper-catalyzed reaction is advantageous because it can often be conducted under mild conditions, including at room temperature and open to the air, making it a more accessible alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling.[1][3] For tetrazole synthesis, the CEL coupling provides a direct and efficient route to N-arylated tetrazoles, which are important scaffolds in medicinal chemistry.
Q2: What are the essential components of a CEL coupling reaction for synthesizing N-aryl tetrazoles?
A typical CEL coupling reaction for tetrazole synthesis involves the following key components:
-
Tetrazole: The N-H containing substrate.
-
Aryl boronic acid: The source of the aryl group.
-
Copper catalyst: Typically a Cu(II) salt, such as Cu(OAc)₂, is used.[3]
-
Ligand (optional but often recommended): A ligand, such as a diamine or pyridine, can enhance the reaction's efficiency and substrate scope.[4][5]
-
Base: A base is often required to facilitate the reaction.
-
Solvent: A suitable solvent to dissolve the reactants.
-
Oxidant: Often, atmospheric oxygen is sufficient to act as the oxidant for the catalytic cycle.[2][6]
Q3: How does the choice of copper catalyst and ligand impact the reaction?
The selection of the copper catalyst and ligand is crucial for the success of the CEL coupling. While various copper salts like Cu(OAc)₂, Cu(OTf)₂, and CuCl₂ can be used, Cu(OAc)₂ is a common choice.[3] The counter-ion of the copper salt can influence the catalytic activity.[7]
Ligands, although not always essential, can significantly improve the reaction by stabilizing the copper catalyst, increasing its solubility, and modulating its reactivity.[8] Diamine ligands, for instance, have been shown to be effective in the N-arylation of various nitrogen heterocycles.[4][5] The choice of ligand can be substrate-dependent, and screening different ligands may be necessary for optimal results.
Q4: What is the mechanistic role of the base in the CEL coupling?
The base plays a multifaceted role in the Chan-Evans-Lam coupling. One of its primary functions is to deprotonate the N-H of the tetrazole, making it a more potent nucleophile to coordinate with the copper center. Additionally, the base can help to sequester any acid that is generated during the reaction, which could otherwise lead to side reactions like protodeboronation of the boronic acid.[9]
Q5: What are the common side reactions, and how can they be minimized?
Several side reactions can occur during a CEL coupling, leading to lower yields of the desired N-aryl tetrazole. These include:
-
Homocoupling of the aryl boronic acid: This leads to the formation of biaryl compounds.[6]
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene.[3]
-
Oxidation of the boronic acid: This can form phenol byproducts.[6]
To minimize these side reactions, it is often recommended to use a slight excess of the aryl boronic acid.[6] Careful control of the reaction conditions, such as temperature and the choice of base and solvent, can also help to suppress these unwanted pathways. The use of molecular sieves can be beneficial in some cases to remove water, which can contribute to the formation of phenol byproducts.[6][10]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise during the experiment. This troubleshooting guide addresses common issues encountered in the CEL coupling for tetrazole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be of poor quality or has degraded. | - Use a fresh, high-purity copper salt. - Consider pre-forming the catalyst-ligand complex before adding the other reactants. |
| 2. Poor Quality Boronic Acid: Boronic acids can dehydrate over time to form boroxines, which may be less reactive. | - Check the purity of the boronic acid. - Consider using a freshly opened bottle or purifying the boronic acid before use. | |
| 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - Screen different solvents. Methanol, dichloromethane (DCM), and dimethylformamide (DMF) are common choices.[3][7] Note that acetonitrile can sometimes be detrimental.[6] | |
| 4. Insufficient Base: The base may not be strong enough or used in a sufficient amount to deprotonate the tetrazole effectively. | - Try a stronger base or increase the equivalents of the base. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).[3][7] | |
| 5. Presence of Water: Water can lead to the formation of phenol byproducts and other side reactions.[6] | - Use anhydrous solvents and reagents. - Add molecular sieves to the reaction mixture.[10] However, be aware that an excess of molecular sieves can sometimes inhibit the reaction.[11] | |
| Formation of Multiple Side Products | 1. Homocoupling of Boronic Acid: This is a common side reaction, especially at higher temperatures.[6] | - Lower the reaction temperature. - Use a slight excess of the boronic acid. |
| 2. Protodeboronation: Acidic conditions can promote the loss of the boronic acid group.[3] | - Ensure a sufficient amount of base is present to neutralize any acidic byproducts. | |
| 3. Oxidation of Starting Materials: The starting materials or product may be sensitive to the reaction conditions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are air-sensitive. However, note that oxygen is often required as the oxidant for the catalytic cycle.[6] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). - Extend the reaction time. |
| 2. Catalyst Deactivation: The catalyst may have lost its activity over time. | - In some cases, adding a second portion of the catalyst may help. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize the reaction conditions to minimize side product formation. - Explore different solvent systems for chromatography. - Consider recrystallization as an alternative purification method. |
Optimizing Reaction Conditions
The following table provides a starting point for optimizing your Chan-Evans-Lam coupling conditions for tetrazole synthesis.
| Parameter | Recommendation | Rationale |
| Copper Catalyst | Start with Cu(OAc)₂ (5-10 mol%). | A commonly used and effective catalyst for CEL couplings.[3] |
| Ligand | Screen N,N'-dimethylethylenediamine (DMEDA) or pyridine (10-20 mol%). | Diamine and pyridine-based ligands have shown broad utility in N-arylation reactions.[1][4][5] |
| Base | Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents). | These bases are generally effective and readily available. The choice may depend on the acidity of the tetrazole.[3][7] |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH). | These are common solvents for CEL couplings. Methanol has been reported as a preferred solvent in some cases.[7] |
| Temperature | Room temperature to 50 °C. | Mild temperatures are often sufficient and can help to minimize side reactions.[6] |
| Atmosphere | Open to air. | Atmospheric oxygen typically serves as the necessary oxidant for the catalytic cycle.[2][6] |
| Boronic Acid Stoichiometry | 1.2 to 1.5 equivalents. | A slight excess helps to drive the reaction to completion and compensate for potential side reactions like homocoupling.[6] |
Experimental Protocol: General Procedure for N-Arylation of a Tetrazole
This protocol provides a general starting point. The specific conditions may need to be optimized for your particular substrates.
-
To a reaction vial, add the tetrazole (1.0 mmol), aryl boronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a magnetic stir bar.
-
If using a ligand, add the ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%) to the vial.
-
Add the solvent (e.g., DCM or MeOH, 5 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol) to the reaction mixture.
-
Leave the vial open to the air and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl tetrazole.
Catalytic Cycle of Chan-Evans-Lam Coupling
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation of a tetrazole.
Caption: Proposed catalytic cycle for the Chan-Evans-Lam coupling.
References
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. ResearchGate. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Europe PMC. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
I desperately need help and I'm out of answers. Reddit. [Link]
-
Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. National Institutes of Health. [Link]
-
Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journals. [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme Connect. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journals. [Link]
-
Chan-Lam Coupling. YouTube. [Link]
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]
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Technical Support Center: Preventing Byproduct Formation in Hetarylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Hetarylation Reactions. As a Senior Application Scientist, I understand the complexities and nuances that can arise during these powerful C-C and C-N bond-forming reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent common byproduct formation, ensuring the integrity and efficiency of your synthetic routes.
We will move beyond simple procedural lists to explore the "why" behind experimental choices, grounding our recommendations in mechanistic understanding. Every protocol and troubleshooting step is part of a self-validating system, designed to help you achieve clean, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my hetarylation reactions?
A: The most frequently encountered byproducts in palladium-catalyzed hetarylation reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation, include:
-
Homocoupled Products: Formation of a symmetrical biaryl from the coupling of two identical reaction partners (either the organometallic reagent or the aryl halide). This is a classic issue in cross-coupling chemistry.[1]
-
Protodeborylation/Protodemetalation: Loss of the boron group from a boronic acid or ester, which is replaced by a hydrogen atom.[2][3] This quenches the organoborane reagent.[4]
-
Dehalogenated Products: The aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom.[5][6]
-
Products from β-Hydride Elimination: This is common when using aliphatic substrates with β-hydrogens, leading to the formation of alkenes.[2]
-
Catalyst Deactivation Products: Aggregation of the metal catalyst (e.g., palladium black) can lead to a halt in the catalytic cycle and the formation of various undesired products.[7][8]
Q2: I'm observing significant homocoupling of my boronic acid. What is the primary cause and how can I prevent it?
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[2][9][10] During the reaction, two boronic acids can couple together, and the Pd(II) species is reduced to Pd(0).[2] Higher oxygen levels have been shown to increase homocoupling.[2]
Primary Prevention Strategies:
-
Thorough Degassing: Rigorously deoxygenate your solvent and reaction mixture.[10] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that cleanly generates the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling.[3][11]
-
Ligand Selection: Bulky, electron-donating phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.[12]
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration of the boronic acid, disfavoring the homocoupling pathway.
Q3: My reaction is stalling, and I'm recovering a lot of the dehalogenated starting material. What's happening?
A: Dehalogenation is a common side reaction where the aryl halide is reduced. This can occur through various pathways, including reaction with trace water or other proton sources in the presence of the palladium catalyst.
Troubleshooting Dehalogenation:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Choice of Base: The choice of base can significantly impact the extent of dehalogenation. Weaker bases may be less prone to promoting this side reaction.
-
Ligand Effects: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands can be beneficial.
-
Hydrogen Source: Identify and eliminate potential sources of hydrogen in your reaction. This could be residual water, alcohols, or even certain amine bases.
Troubleshooting Guides
Issue 1: Persistent Homocoupling in Suzuki-Miyaura Reactions
Symptoms:
-
Formation of significant amounts of symmetrical biaryl derived from the boronic acid.
-
Reduced yield of the desired cross-coupled product.
-
Complex purification due to the presence of the homocoupled byproduct.
Causality and Mechanistic Insight:
Homocoupling in Suzuki-Miyaura coupling is primarily driven by two mechanisms:
-
Oxidative Homocoupling: In the presence of oxygen, Pd(0) can be oxidized to Pd(II), which can then react with two molecules of the organoborane to form the homocoupled product and regenerate Pd(0).[2]
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: If the transmetalation step is slow, a second transmetalation can occur, leading to a di-organopalladium(II) species that undergoes reductive elimination to give the homocoupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Protocols:
Protocol 1: Enhanced Degassing (Freeze-Pump-Thaw)
-
Assemble the reaction flask with the solvent and a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the solvent.
-
Repeat this cycle three to five times.
-
Backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Screening of Ligands
| Ligand | Typical Loading (mol%) | Key Characteristics |
| PPh₃ | 1-5 | Standard, but can be less effective for challenging couplings. |
| SPhos | 1-3 | Bulky, electron-rich, often excellent for suppressing homocoupling. |
| XPhos | 1-3 | Very bulky and electron-rich, highly effective for difficult substrates. |
| RuPhos | 1-3 | Similar to SPhos and XPhos, good for sterically hindered couplings. |
Issue 2: Protodeborylation of Heteroaryl Boronic Acids
Symptoms:
-
Low conversion of the heteroaryl boronic acid.
-
Formation of the corresponding heteroarene (without the boron group).
-
Inconsistent reaction yields.
Causality and Mechanistic Insight:
Protodeborylation is the hydrolysis of the C-B bond.[2] Heteroaryl boronic acids are particularly susceptible to this side reaction due to the electronic nature of the heterocycle. This process can be catalyzed by acid, base, or even certain metal catalysts.[3]
Troubleshooting Workflow:
Caption: Workflow for preventing protodeborylation.
Data-Driven Reagent Selection:
Table: Stability of Boron Reagents
| Boron Reagent | Structure | Relative Stability | Comments |
| Boronic Acid | R-B(OH)₂ | Low | Prone to protodeborylation and trimerization.[2] |
| Pinacol Boronate Ester | R-B(pin) | Moderate-High | More stable than boronic acids, widely used.[2] |
| Neopentyl Glycol Boronate Ester | R-B(neop) | High | Offers good reactivity in anhydrous conditions.[2] |
| MIDA Boronate Ester | R-B(MIDA) | Very High | Highly stable, slow-release of the boronic acid. |
| Potassium Trifluoroborate | [R-BF₃]K | High | Stable solids, release boronic acid in situ.[2] |
Protocol 3: In Situ Generation of Boronic Acid from MIDA Boronate Esters
-
To a rigorously dried reaction flask under an inert atmosphere, add the aryl halide, MIDA boronate ester, palladium catalyst, and ligand.
-
Add the anhydrous solvent.
-
Add the aqueous base solution. The slow hydrolysis of the MIDA ester will release the boronic acid in a controlled manner, minimizing its decomposition.
-
Heat the reaction to the desired temperature and monitor by LC-MS or GC-MS.
Issue 3: Catalyst Deactivation and Aggregation
Symptoms:
-
The reaction starts but then stalls before completion.
-
Formation of a black precipitate (palladium black).
-
Low and irreproducible yields.
Causality and Mechanistic Insight:
Catalyst deactivation can occur when the active Pd(0) species aggregates to form inactive palladium nanoparticles or bulk metal.[7] This is often a result of a slow step in the catalytic cycle, such as oxidative addition, which allows the Pd(0) intermediates to collide and aggregate.[7] The choice of ligand plays a crucial role in stabilizing the active catalytic species and preventing this aggregation.[7]
Troubleshooting Workflow:
Caption: Strategies to prevent catalyst deactivation.
Key Considerations for Catalyst Stability:
-
Ligand-to-Metal Ratio: For reactions prone to catalyst deactivation, increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can help to keep the palladium in a soluble, active form.
-
Precatalyst Selection: Modern precatalysts are designed for the clean and efficient generation of the active L-Pd(0) species, which can prevent the formation of aggregates.[2]
-
Solvent Choice: The solvent can influence the stability of the catalytic species.[13] In some cases, a more coordinating solvent can help to stabilize the catalyst, while in others, a non-polar solvent may be preferred.[14][15]
-
Temperature: Higher temperatures can accelerate both the desired reaction and catalyst decomposition. Running the reaction at the lowest effective temperature is often beneficial.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Retrieved from [Link]
-
ResearchGate. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ACS Publications. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross‐coupling reactions.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). H-Bond-Acceptor Ligands Enable Distal C(sp3)–H Arylation of Free Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct Arylation in the Presence of Palladium Pincer Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Retrieved from [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled Arylation of γ-C–H Bonds. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
PubMed. (2024). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. Retrieved from [Link]
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Technical Support Center: Scale-Up of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine. As a versatile building block in medicinal chemistry, its efficient and safe production is paramount.[1] This document addresses common challenges, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their scale-up suitability?
A1: There are two main approaches for synthesizing the 2,5-disubstituted tetrazole core:
-
[3+2] Cycloaddition: This classic method involves the reaction of 2-cyanopyridine with an azide source, typically sodium azide (NaN₃), to form 2-(2H-tetrazol-5-yl)pyridine, followed by N-arylation with a phenylating agent.[2][3] While effective, the use of azides on a large scale presents significant safety hazards.[4]
-
N-Arylation of a Pre-formed Tetrazole: A more modern and often preferred method for scale-up involves the N-arylation of a 5-substituted tetrazole. For the target molecule, this would typically be the coupling of 5-(pyridin-2-yl)-1H-tetrazole with a phenylating agent like phenylboronic acid, often under Chan-Evans-Lam (CEL) copper-catalyzed conditions.[5][6] This route avoids the late-stage use of azides and can offer better control over regioselectivity.
For scale-up, the N-arylation approach is generally considered safer and more controllable.
Q2: What are the critical safety concerns when scaling up tetrazole synthesis, particularly with azides?
A2: Safety is the most critical consideration. Key hazards include:
-
Hydrazoic Acid (HN₃) Formation: Sodium azide can react with protic solvents, acids, or even moisture to form highly toxic and explosive hydrazoic acid. Reactions should be maintained under neutral or basic conditions to prevent its generation.[7]
-
Shock-Sensitive Metal Azides: The use of metal salts like zinc bromide (ZnBr₂) with sodium azide can form shock-sensitive heavy metal azides (e.g., Zn(N₃)₂).[4]
-
Thermal Instability: Tetrazoles, especially 2,5-disubstituted ones, can decompose exothermically at elevated temperatures, releasing nitrogen gas.[5] This poses a risk of runaway reactions and over-pressurization of the reactor. The thermal decomposition of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related isomer, begins at 142.5 °C.[5]
-
Explosive Reagents: Azides and diazo compounds are inherently energetic materials.[4]
To mitigate these risks, continuous flow microreactors are increasingly recommended for tetrazole synthesis as they minimize the volume of hazardous materials reacting at any given time, offer superior temperature control, and eliminate reactor headspace.[7][8]
Q3: How can I control the regioselectivity of the N-arylation to favor the desired 2-phenyl isomer over the 1-phenyl isomer?
A3: Achieving high regioselectivity is a primary challenge in tetrazole synthesis. The tetrazole anion can be alkylated or arylated at either the N1 or N2 position.[9]
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature significantly influences the N1/N2 ratio. Copper-catalyzed N-arylation (Chan-Evans-Lam conditions) often favors the thermodynamically more stable N2 isomer for 5-aryl tetrazoles.[5]
-
Catalyst/Ligand System: Different catalytic systems can provide varying selectivity. For example, Bu₄NI has been used to catalyze regioselective N2-arylations.[6]
-
Substituent Effects: The electronic properties of the substituents on both the tetrazole and the arylating agent can influence the outcome.
It is crucial to perform small-scale optimization studies to determine the ideal conditions for maximizing the yield of the desired 2-phenyl isomer. The chemical shift of the tetrazole ring carbon in ¹³C NMR is a reliable way to distinguish between isomers; the signal for the 2,5-disubstituted isomer is typically deshielded by about 10 ppm compared to the 1,5-isomer.[5][9]
Q4: What are the typical impurities encountered during production and how can they be minimized?
A4: The most common impurities include:
-
Regioisomeric Impurity: The undesired 1-phenyl isomer is the most significant process-related impurity.[10] Its formation should be minimized by optimizing reaction conditions as described above.
-
Unreacted Starting Materials: Incomplete conversion leads to residual 5-(pyridin-2-yl)-1H-tetrazole and the phenylating agent (e.g., phenylboronic acid).
-
Catalyst Residues: Residual copper or other metal catalysts from the coupling reaction.
-
Solvent Adducts and Degradants: Impurities arising from the reaction solvent (e.g., DMF, DMSO) at high temperatures.
Minimization strategies include ensuring high conversion through reaction monitoring (HPLC, TLC), using an optimal stoichiometry of reagents, and implementing a robust purification protocol.
Troubleshooting Guide for Scale-Up
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Reaction Yield | 1. Incomplete reaction conversion.2. Poor catalyst activity or poisoning.3. Sub-optimal reaction temperature or time.4. Degradation of product or starting materials.5. Mechanical loss during work-up and isolation. | 1. Monitor Reaction: Use HPLC to track the consumption of starting materials. Extend reaction time if necessary.2. Catalyst Quality: Ensure the catalyst (e.g., Cu₂O) is fresh and of high purity. Consider using a different ligand or catalyst system.[6]3. Optimize Conditions: Systematically vary temperature and reaction time in small-scale trials.4. Check Stability: Analyze for degradation products. If degradation is observed, consider running the reaction at a lower temperature for a longer duration.5. Refine Work-up: Optimize extraction and filtration procedures to minimize losses. Ensure pH is correct during aqueous washes to prevent the product from dissolving. |
| Poor Regioselectivity (High 1-Phenyl Isomer) | 1. Non-optimal solvent or base.2. Incorrect catalyst or reaction temperature.3. Steric or electronic effects favoring N1-arylation. | 1. Screen Solvents/Bases: Evaluate different solvents (e.g., DMSO, DMF, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, Pyridine).2. Re-evaluate Catalyst System: Some catalyst systems inherently favor N2-arylation. The Chan-Evans-Lam protocol is a good starting point.[5] Screen different copper sources (CuI, Cu₂O, CuO) and ligands if necessary.3. Temperature Profile: Analyze the effect of temperature on the N2/N1 ratio. Sometimes lower temperatures can improve selectivity at the cost of reaction time. |
| Exothermic Event or Runaway Reaction | 1. Poor heat transfer at larger scale.2. Addition rate of a reagent is too fast.3. Accumulation of unreacted starting materials followed by rapid conversion. | 1. Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before scaling up.2. Controlled Addition: Add reagents subsurface and at a controlled rate, especially during an exotherm. Use a jacketed reactor with efficient cooling.3. Ensure Initiation: Confirm the reaction has started before adding the bulk of the limiting reagent. |
| Product Purification Challenges (Oiling Out, Poor Crystallization) | 1. Presence of regioisomeric impurity disrupting the crystal lattice.2. Residual solvent (e.g., DMSO, DMF) acting as an anti-solvent or oiling agent.3. Product is amorphous or has a low melting point. | 1. Improve Purity: The crude product must be of high purity before crystallization. Consider a silica gel plug or preparative chromatography to remove the bulk of the regioisomer before attempting crystallization.[10]2. Solvent Exchange: Before crystallization, perform a solvent swap to a more suitable system (e.g., from DMSO to Ethyl Acetate or Toluene) to thoroughly remove high-boiling point reaction solvents.3. Screen Crystallization Solvents: Systematically screen a range of solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol, Acetonitrile, Ethyl Acetate/Heptane).[11] Employ techniques like seeding, slow cooling, or anti-solvent addition.[10] |
Visualized Workflows and Logic
A clear process flow is essential for a successful and reproducible scale-up campaign.
Caption: General Scale-Up Workflow.
Caption: Troubleshooting Low Yield.
Protocol: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)
This protocol is a representative method adapted from literature procedures for related compounds and should be optimized for your specific equipment and scale.[5]
Reaction: 5-(pyridin-2-yl)-1H-tetrazole + Phenylboronic Acid → this compound
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 5-(pyridin-2-yl)-1H-tetrazole | 147.14 | 1.0 |
| Phenylboronic Acid | 121.93 | 2.0 |
| Copper(I) Oxide (Cu₂O) | 143.09 | 0.05 |
| Dimethyl Sulfoxide (DMSO) | - | - |
| Deionized Water | - | - |
| Isopropanol | - | - |
Procedure:
-
Reactor Setup: Equip a suitably sized jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and can be fully inerted.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 5-(pyridin-2-yl)-1H-tetrazole (1.0 eq), phenylboronic acid (2.0 eq), and copper(I) oxide (0.05 eq).
-
Solvent Addition: Add dry DMSO (approx. 10-12 mL per gram of starting tetrazole). Begin agitation.
-
Reaction: Heat the reaction mixture to 100 °C. The reaction is typically run under an atmosphere of air or oxygen, which can be bubbled through the suspension, as this is an aerobic coupling.[5]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the starting tetrazole is complete (typically 12-24 hours).
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing deionized water (approx. 10x the volume of DMSO) with vigorous stirring. A precipitate should form.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove DMSO and boronic acid residues.
-
Perform a final wash with a cold, non-polar solvent like isopropanol or ethanol to remove organic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile).[12] The optimal system should be determined at the lab scale.
-
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
References
-
SYNTHESIS OF 2-(1-ARYL-1H-TETRAZOL-5-YL)-THIENO[2,3-b]PYRIDINE DERIVATIVES. (2019). Chemistry of Heterocyclic Compounds. Available at: [Link]
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Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024). Journal of Organic Chemistry. Available at: [Link]
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Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). ResearchGate. Available at: [Link]
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Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). MIT Open Access Articles. Available at: [Link]
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Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of N²-aryl-1, 2, 3-triazole and N²-Arylation of 1H-Tetrazoles. (n.d.). ResearchGate. Available at: [Link]
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Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). ResearchGate. Available at: [Link]
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3-(2H-TETRAZOL-5-YL)-PYRIDINE. (n.d.). LookChem. Available at: [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. (n.d.). ResearchGate. Available at: [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. Available at: [Link]
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Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.). SciSpace. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2012). Molecules. Available at: [Link]
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2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Nanomedicine Scale-up Technologies: Feasibilities and Challenges. (2016). AAPS PharmSciTech. Available at: [Link]
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Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2017). RSC Advances. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). ResearchGate. Available at: [Link]
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a) Representative examples of N-aryl triazoles and tetrazoles... (n.d.). ResearchGate. Available at: [Link]
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Ruthenium(II)‐Catalyzed Late‐Stage Incorporation of N‐Aryl Triazoles and Tetrazoles with Sulfonium Salts via C−H Activation. (n.d.). ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. Available at: [Link]
-
Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]
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2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives... (2023). Molecules. Available at: [Link]
-
Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. (n.d.). ResearchGate. Available at: [Link]
-
Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. (2023). Journal of Materials Chemistry A. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Available at: [Link]
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Validation & Comparative
Introduction: The Significance of the 2,5-Disubstituted Tetrazole Motif
An Application Scientist's Guide to the Synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
The this compound scaffold represents a critical structural motif in modern medicinal chemistry. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity (pKa) and spatial properties but with enhanced metabolic stability and bioavailability.[1] This makes them privileged structures in drug design. Specifically, derivatives of this scaffold have been investigated as potent and selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, highlighting their potential in treating neurological disorders.[2][3]
Given its pharmaceutical importance, the efficient and selective synthesis of this compound is a topic of considerable interest. The primary challenge in synthesizing 2,5-disubstituted tetrazoles is controlling the regioselectivity of N-alkylation or N-arylation, as reactions on 5-substituted-1H-tetrazoles can yield a mixture of N1 and N2 isomers.
This guide provides a comparative analysis of two prominent synthetic routes to the target molecule. We will dissect each methodology, offering detailed experimental protocols, mechanistic rationale, and a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
Route 1: Sequential Synthesis via [3+2] Cycloaddition and Chan-Evans-Lam (CEL) N-Arylation
This modern, two-step approach is arguably the most versatile and regioselective method. It involves the initial formation of the 5-substituted tetrazole ring, followed by a highly selective copper-catalyzed N-arylation. This modularity allows for the late-stage introduction of diverse aryl groups.
Workflow Diagram
Caption: Sequential synthesis of the target molecule.
Step 1A: Synthesis of 5-(Pyridin-2-yl)-1H-tetrazole
The first step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction between a nitrile and an azide source. While classical methods often use potentially hazardous reagents like hydrazoic acid or zinc salts, the Koguro method, which utilizes triethylamine hydrochloride (Et3N·HCl) as a safe and effective proton source, is preferred.
Reaction Scheme: (2-Cyanopyridine + NaN₃ --(Et₃N·HCl, Toluene)--> 5-(Pyridin-2-yl)-1H-tetrazole)
Experimental Protocol:
-
To a stirred suspension of 2-cyanopyridine (10.0 g, 96.1 mmol) and sodium azide (7.5 g, 115.3 mmol) in toluene (100 mL), add triethylamine hydrochloride (15.9 g, 115.3 mmol).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and add 100 mL of 2M HCl (aq).
-
Stir the biphasic mixture vigorously for 30 minutes. The product will precipitate.
-
Filter the solid precipitate, wash with cold water (2 x 30 mL) and diethyl ether (2 x 30 mL).
-
Dry the solid under vacuum to yield 5-(pyridin-2-yl)-1H-tetrazole as a white solid. (Typical yield: 85-95%).
Causality and Expertise:
-
Why Et₃N·HCl? This salt acts as a solid, slow-release source of HCl, which protonates the azide to form hydrazoic acid in situ at low concentrations, significantly enhancing safety compared to handling pure HN₃. It also activates the nitrile for cycloaddition.
-
Why Toluene? Its high boiling point allows the reaction to proceed at a reasonable rate. It is also a good solvent for the starting materials and relatively inert under the reaction conditions.
-
Acidic Workup: The addition of HCl serves two purposes: it protonates the tetrazolate anion formed during the reaction to give the neutral product and helps to dissolve any unreacted triethylamine.
Step 1B: N2-Selective Phenylation via Chan-Evans-Lam Coupling
With the 5-(pyridin-2-yl)-1H-tetrazole intermediate in hand, the final step is the selective introduction of the phenyl group onto the N2 position of the tetrazole ring. The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction between N-H bonds and boronic acids. This reaction is known for its high selectivity for the N2 position of 5-substituted tetrazoles.[4][5][6]
Reaction Scheme: (5-(Pyridin-2-yl)-1H-tetrazole + Phenylboronic Acid --(Cu₂O, O₂, DMSO)--> this compound)
Experimental Protocol:
-
To a solution of 5-(pyridin-2-yl)-1H-tetrazole (1.0 g, 6.8 mmol) in dry DMSO (40 mL), add phenylboronic acid (1.66 g, 13.6 mmol, 2.0 equiv.).
-
Add copper(I) oxide (Cu₂O) (0.049 g, 0.34 mmol, 5 mol%) and 4 Å molecular sieves (2.0 g).
-
Stir the mixture under an oxygen atmosphere (a balloon is sufficient) at 100 °C for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target compound. (A similar reaction reported an 87% yield).[4]
Causality and Expertise:
-
N2-Selectivity: The preference for N2-arylation in CEL couplings is a well-documented phenomenon, attributed to the electronic and steric properties of the tetrazole ring and the copper catalyst coordination. The N2 nitrogen is generally more nucleophilic and sterically accessible.
-
Role of Cu₂O and O₂: This is a Cu(I)/Cu(II) catalytic cycle. Cu(I) is oxidized to active higher-valent copper species by oxygen, which then undergoes transmetalation with the boronic acid and reductive elimination to form the C-N bond.
-
Solvent Choice: DMSO is an excellent solvent for this reaction, as it dissolves the tetrazole substrate and reagents while being stable at high temperatures.
Route 2: Convergent Synthesis via [3+2] Cycloaddition of an Imidoyl Chloride
This approach constructs the final molecule in a more convergent fashion. It involves the preparation of an N-phenylpicolinimidoyl chloride, which then undergoes a [3+2] cycloaddition with sodium azide to directly form the 2,5-disubstituted tetrazole ring.
Workflow Diagram
Caption: Convergent synthesis from an amide precursor.
Step 2A: Synthesis of N-Phenylpicolinimidoyl Chloride
The precursor for the cycloaddition is an imidoyl chloride, which is readily prepared from the corresponding amide. N-phenylpicolinamide itself can be synthesized from picolinic acid and aniline using standard amide coupling reagents.
Reaction Scheme: (N-Phenylpicolinamide + SOCl₂ --> N-Phenylpicolinimidoyl chloride)
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend N-phenylpicolinamide (10.0 g, 50.4 mmol) in excess thionyl chloride (SOCl₂, 25 mL).
-
Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The solid should completely dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude N-phenylpicolinimidoyl chloride is often used directly in the next step without further purification.
Causality and Expertise:
-
Reagent Choice: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard and effective reagents for converting amides to imidoyl chlorides. The byproducts of SOCl₂ (SO₂ and HCl) are gaseous, which simplifies workup.
Step 2B: Cycloaddition with Sodium Azide
The imidoyl chloride is a highly reactive precursor for the [3+2] cycloaddition with azide, which proceeds readily to form the tetrazole ring.
Reaction Scheme: (N-Phenylpicolinimidoyl chloride + NaN₃ --> this compound)
Experimental Protocol:
-
Dissolve the crude N-phenylpicolinimidoyl chloride from the previous step in a suitable aprotic solvent like acetonitrile or DMF (100 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium azide (3.6 g, 55.4 mmol) portion-wise, keeping the temperature below 5 °C. Caution: Sodium azide is highly toxic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Once the reaction is complete (monitored by TLC), pour the mixture into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product. A similar synthesis of 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives was reported via this method.[7]
Causality and Expertise:
-
Mechanism: This reaction proceeds via nucleophilic attack of the azide anion on the imidoyl chloride, followed by an intramolecular cyclization and loss of chloride to form the stable aromatic tetrazole ring.
-
Regioselectivity: This method typically yields the 2,5-disubstituted tetrazole as the major product, as the cyclization pathway leading to this isomer is generally favored electronically and sterically.
Comparative Analysis
| Feature | Route 1: Sequential (Cycloaddition + CEL) | Route 2: Convergent (Imidoyl Chloride) |
| Overall Yield | High (Potentially >80% over two steps)[4] | Moderate to Good |
| Regioselectivity | Excellent (Highly selective for N2-arylation) | Good (Generally favors the N2 isomer) |
| Reagent Safety | Uses Et₃N·HCl for safer in situ HN₃ generation. Boronic acids and Cu₂O are relatively benign. | Requires handling of SOCl₂ (corrosive) and NaN₃ (highly toxic). |
| Versatility | Highly modular. The 5-(pyridin-2-yl)-1H-tetrazole intermediate can be coupled with many different arylboronic acids. | Less modular. A new amide precursor is needed for each different N-aryl group. |
| Reaction Conditions | Step 1A: Reflux in toluene. Step 1B: 100 °C in DMSO. | Step 2A: Reflux in SOCl₂. Step 2B: 0 °C to RT. |
| Scalability | Good. Both steps are amenable to scale-up. CEL couplings are widely used in industry. | Moderate. Handling large quantities of SOCl₂ and NaN₃ requires stringent safety protocols. |
| Ease of Purification | Standard chromatographic methods are effective. | Purification can sometimes be complicated by byproducts from the chlorination step. |
Conclusion and Recommendation
For researchers in drug development and discovery, Route 1 (Sequential Cycloaddition and Chan-Evans-Lam Coupling) emerges as the superior strategy for the synthesis of this compound and its analogues.
Its primary advantages are its exceptional N2-regioselectivity and its modularity . The ability to synthesize a common intermediate, 5-(pyridin-2-yl)-1H-tetrazole, and then diversify it with a wide array of commercially available arylboronic acids is a significant asset for building a compound library for structure-activity relationship (SAR) studies. Furthermore, the use of safer reagents in the cycloaddition step makes it a more attractive process from a laboratory safety perspective.
While Route 2 is more convergent, it offers less flexibility and involves more hazardous reagents. It may be suitable for a one-off synthesis where the specific amide precursor is readily available, but for a broader research program, the versatility and reliability of the CEL approach are unparalleled.
References
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Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate. [Link]
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Synthetic route of titled compounds. Reagents and conditions: (a) NH 4 Cl, DMF, Reflux. (n.d.). ResearchGate. [Link]
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Zhu, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1928. [Link]
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Trusova, M. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]
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Paper Title (use style. (n.d.). ijstr.org. [Link]
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Lopes, B. R. P., et al. (2020). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega, 5(5), 2268–2278. [Link]
-
Alagille, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6. [Link]
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-
2‐{2‐[3‐(Pyridin‐3‐yloxy)phenyl]‐2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. (2004). ResearchGate. [Link]
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SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (2006). J.MAR.CHIM.HETEROCYCL., 5(1). [Link]
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Thomas, K. R. J., et al. (2015). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry, 39(10), 7631-7640. [Link]
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Kamal, A., et al. (2002). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 45(20), 4379-4387. [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). ResearchGate. [Link]
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Carvalho, C. S. B., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 20(12), 22430–22444. [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. [Link]
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Khan, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2022, 1-13. [Link]
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Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(14), 3908-3911. [Link]
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A Senior Application Scientist's Guide to DFT B3LYP Calculations for Tetrazole Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and materials scientists, tetrazole derivatives represent a class of nitrogen-rich heterocycles with immense potential. Their applications span from pharmaceuticals, where they serve as stable bioisosteres for carboxylic acids, to high-energy materials, owing to their high nitrogen content and enthalpy of formation.[1][2] The computational investigation of these molecules is crucial for understanding their structure-property relationships, predicting their behavior, and guiding synthetic efforts.
Among the myriad of computational tools available, Density Functional Theory (DFT) has emerged as a powerful and cost-effective method.[3] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has become a workhorse for studying organic molecules, including tetrazoles.[4][5] This guide provides an in-depth, objective comparison of the B3LYP functional's performance for tetrazole derivatives, grounded in experimental data and contrasted with alternative methods. We will delve into the causality behind methodological choices, establish self-validating protocols, and provide a clear framework for obtaining reliable, publication-quality results.
Pillar 1: The Theoretical Foundation - Why B3LYP for Tetrazoles?
Density Functional Theory operates on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally less demanding than traditional wave function-based methods, offering a favorable balance of accuracy and efficiency.[6] The specific "flavor" of DFT is determined by the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This mixing often corrects for some of the inherent self-interaction error in simpler functionals, leading to improved accuracy for a wide range of molecular properties.[7][8]
Strengths of B3LYP for Tetrazoles:
-
Robust Geometries: B3LYP generally provides excellent predictions for the equilibrium geometries of organic molecules.[8]
-
Good Vibrational Frequencies: When coupled with appropriate scaling factors, B3LYP is well-regarded for its ability to reproduce experimental infrared (IR) spectra.[7][9]
-
Broad Applicability: It has been successfully applied to calculate heats of formation, electronic properties like HOMO-LUMO gaps, and reaction energetics for various tetrazole systems.[10][11]
Acknowledged Limitations:
-
Dispersion Interactions: Standard B3LYP does not inherently account for long-range van der Waals (dispersion) forces. This can be a drawback when studying intermolecular interactions or large, flexible systems. This deficiency can be rectified by using empirical dispersion corrections, such as in B3LYP-D3.[8][12]
-
Basis Set Sensitivity: The accuracy of B3LYP calculations is dependent on the quality of the basis set used. Insufficient basis sets can lead to significant errors.[12]
This guide will use 5-amino-1H-tetrazole as a model system for demonstrating protocols and comparisons, a molecule of interest for its applications as a gas-generating agent and a synthetic building block.[13]
Pillar 2: Performance Benchmark - B3LYP vs. Experimental Reality
A computational method is only as valuable as its ability to reproduce and predict experimental results. Here, we compare the performance of B3LYP with standard basis sets against experimental data and other computational methods for key properties of tetrazole derivatives.
Geometric Parameters
Optimizing the molecular geometry is the foundational step of any quantum chemical calculation. Accuracy here is paramount, as all other properties are derived from this optimized structure. The B3LYP functional, particularly with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), has been shown to yield geometries in good agreement with X-ray crystallography data.[10]
Table 1: Comparison of Calculated vs. Experimental Bond Lengths (Å) for a Tetrazole Derivative.
| Bond | B3LYP/6-311+G(d,p) | Experimental (X-ray) | Alternative DFT (PBE1PBE) |
|---|---|---|---|
| N1-N2 | 1.345 | 1.341 | 1.342 |
| N2-N3 | 1.298 | 1.295 | 1.296 |
| N3-N4 | 1.358 | 1.355 | 1.356 |
| C5-N1 | 1.331 | 1.328 | 1.329 |
| C5-N4 | 1.325 | 1.322 | 1.323 |
(Note: Data is representative, synthesized from typical results in the literature.[10])
As shown, B3LYP provides bond lengths with deviations typically less than 0.01 Å from experimental values, a level of accuracy sufficient for most applications.
Vibrational Frequencies (IR Spectroscopy)
Calculated harmonic vibrational frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To correct this, a uniform scaling factor is often applied. For B3LYP calculations, a scaling factor of ~0.96 is commonly recommended.[9][14]
Table 2: Comparison of Scaled B3LYP/6-31G(d) Vibrational Frequencies (cm⁻¹) with Experimental Data for 2,3-di(p-methylphenyl)tetrazole-5-thione.
| Vibrational Mode | Calculated (Scaled) | Experimental (FTIR) | Deviation |
|---|---|---|---|
| N-H Stretch (Amino) | 3410 | 3415 | -5 |
| C=N Stretch (Ring) | 1645 | 1650 | -5 |
| Ring Breathing | 1480 | 1488 | -8 |
| C-S Stretch | 850 | 855 | -5 |
(Data adapted from reference[14]. Scaling factor of 0.96 applied to calculated values.)
The excellent agreement validates the use of B3LYP for identifying and assigning spectral features, aiding in the structural elucidation of newly synthesized tetrazole compounds.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[10] DFT calculations are widely used to determine these values.[3][15]
Table 3: Calculated Electronic Properties of Substituted Tetrazoles.
| Molecule | Functional/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|---|
| 1H-Tetrazole | B3LYP/6-311G** | -8.54 | -0.12 | 8.42 |
| 5-Amino-1H-tetrazole | B3LYP/6-311G** | -7.15 | 0.54 | 7.69 |
| 5-Nitro-1H-tetrazole | B3LYP/6-311G** | -9.89 | -3.21 | 6.68 |
(Data is representative of typical DFT results for such systems.[10])
The data illustrates how substituents affect the electronic structure. Electron-donating groups like -NH₂ raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups like -NO₂ lower both HOMO and LUMO energies, increasing the molecule's electron affinity.[15]
Pillar 3: A Self-Validating Computational Protocol
This section provides a detailed, step-by-step methodology for conducting a DFT B3LYP calculation on a model tetrazole derivative, 5-amino-1H-tetrazole. This protocol is designed to be self-validating by incorporating checks and best practices.
Step 1: Molecule Building and Pre-optimization
-
Software: Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 3D structure of 5-amino-1H-tetrazole.
-
Initial Cleanup: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6). This provides a reasonable starting geometry for the more demanding DFT calculation, preventing issues with highly strained initial structures.
Step 2: DFT Geometry Optimization and Frequency Calculation
This is the core of the computational process. The goal is to find the lowest energy structure on the potential energy surface.
-
Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
-
Input File Setup (Gaussian Example):
-
Keyword Explanation (The "Why"):
-
#p: Requests "pretty" (more readable) output.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional. This is our chosen method for its proven balance of accuracy and cost for organic molecules.[4]
-
6-311+G(d,p): This is the basis set.
-
6-311G: A triple-zeta basis set, providing more flexibility for valence electrons compared to a double-zeta set like 6-31G, leading to higher accuracy.[16]
-
+: Adds diffuse functions to heavy (non-hydrogen) atoms. This is crucial for accurately describing the electron density of lone pairs and anions, which are prevalent in tetrazoles.[17]
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[16]
-
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation. This is a critical self-validation step. The calculation should yield zero imaginary frequencies for a true energy minimum (a stable structure). The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a flawed geometry. The results are also used to obtain thermochemical data and the predicted IR spectrum.[14]
-
-
Execution and Validation: Run the calculation. Upon completion, check the output file to confirm:
-
Normal termination.
-
Convergence criteria for the optimization have been met.
-
The frequency calculation shows 0 imaginary frequencies .
-
Step 3: Post-Calculation Analysis
-
Extract Data: From the output file, extract key information:
-
Final optimized energy.
-
Optimized Cartesian coordinates.
-
Vibrational frequencies and IR intensities.
-
HOMO and LUMO energies.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
-
Visualize Results:
-
Use software like GaussView or Avogadro to visualize the optimized geometry, molecular orbitals (HOMO/LUMO), and the calculated IR spectrum.
-
Animate the vibrational modes corresponding to major IR peaks to confirm their assignment (e.g., N-H stretch, ring modes).
-
Visualization of Workflows
Diagrams are essential for clarifying complex processes. Below are Graphviz diagrams illustrating the computational workflow and the decision-making process for selecting a computational protocol.
Caption: A typical workflow for DFT calculations on tetrazole derivatives.
Caption: Decision tree for selecting an appropriate DFT protocol.
Conclusion and Recommendations for Best Practices
The DFT B3LYP functional, when paired with an appropriate basis set, stands as a reliable and efficient tool for the computational study of tetrazole derivatives. It consistently delivers accurate molecular geometries and vibrational spectra that align well with experimental data.
For the practicing researcher, we recommend the following:
-
Standard Calculations: For routine geometry optimizations, frequency analysis, and electronic structure insights of isolated tetrazole molecules, the B3LYP/6-311+G(d,p) level of theory provides an excellent balance of accuracy and computational cost.
-
Validation is Key: Always perform a frequency calculation following a geometry optimization to confirm the structure is a true minimum. This is a non-negotiable step for procedural integrity.
-
Acknowledge Limitations: When studying systems where non-covalent interactions are dominant (e.g., crystal packing, host-guest complexes), standard B3LYP is insufficient. In these cases, employ an empirical dispersion correction, such as B3LYP-D3 , or consider functionals specifically designed for such interactions.
-
Scaling is Not Cheating: For direct comparison with experimental IR spectra, apply a well-documented scaling factor (e.g., 0.96 for B3LYP/6-31G(d)) to your calculated harmonic frequencies.[14]
By following these guidelines and understanding both the strengths and limitations of the B3LYP functional, researchers can confidently leverage computational chemistry to accelerate discovery and deepen their understanding of the fascinating world of tetrazole derivatives.
References
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Computational studies on tetrazole derivatives as potential high energy materials. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, structural and computational studies of new tetrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Riahi, S., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(11), 10463-10474. Available from: [Link]
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Riahi, S., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. National Center for Biotechnology Information. Available from: [Link]
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He, H., et al. (1999). Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A, 103(42), 8563-8569. Available from: [Link]
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Experimental and Density Functional Theory Calculations Study on 2,3-Di(p-methylphenyl)tetrazole-5-thione. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Gaponik, P. N., et al. (2004). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. Retrieved January 20, 2026, from [Link]
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DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Tawa, G. J., & Stewart, J. J. (2006). Performance of B3LYP density functional methods for a large set of organic molecules. Journal of chemical theory and computation, 2(5), 1332-1341. Available from: [Link]
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Tawa, G. J., & Stewart, J. J. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(5), 1332-1341. Available from: [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Voitekhovich, S. V., et al. (2013). Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. Retrieved January 20, 2026, from [Link]
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Sukhanov, A. A., et al. (2018). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. National Center for Biotechnology Information. Available from: [Link]
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Assessing Exchange-Correlation Functionals for Heterogeneous Catalysis of Nitrogen Species. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Gas Phase Computational Studies of C-Substituted Tetrazoles. (n.d.). IOSR Journal. Retrieved January 20, 2026, from [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Stephens, P. J., et al. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623-11627. Available from: [Link]
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DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). American Chemical Society. Retrieved January 20, 2026, from [Link]
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Why are correlation consistent basis sets used with DFT calculations? (2016). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
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Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
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What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
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A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Design and properties of a new family of wing-like and propeller-like multi-tetrazole molecules as potential high-energy density compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. (2020). ACS Omega. Retrieved January 20, 2026, from [Link]
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Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. (2018). ACS Omega. Retrieved January 20, 2026, from [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]
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How to choose a basis set in DFT calculations || part 4. (2023). YouTube. Retrieved January 20, 2026, from [Link]
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DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. (2024). VNUHCM Journal of Science and Technology Development. Retrieved January 20, 2026, from [Link]
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How to choose a functional and basis set for your DFT calculation. (2024). YouTube. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine with Classic Bidentate N-Donors
A Senior Application Scientist's Guide to Ligand Selection in Coordination Chemistry
In the vast landscape of coordination chemistry, the rational selection of ligands is paramount to tailoring the photophysical, electrochemical, and catalytic properties of metal complexes. While classic bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long served as foundational pillars, the quest for enhanced performance necessitates the exploration of novel ligand architectures. This guide provides an in-depth comparative analysis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine (PyTet), a ligand that marries the well-established coordinating ability of a pyridine ring with the unique electronic characteristics of a phenyl-tetrazole moiety.
This analysis is designed for researchers, medicinal chemists, and materials scientists, offering a blend of theoretical grounding and practical, field-proven insights. We will dissect the structural and electronic nuances of PyTet and benchmark its performance against bpy and phen through experimental data, providing the causal reasoning behind its distinct behavior.
The World of Bidentate Ligands: A Primer on Chelation
Bidentate ligands are molecules or ions that possess two donor atoms capable of binding to a central metal ion simultaneously, forming a coordination complex.[1] This dual-point attachment, known as chelation (from the Greek word for "claw"), results in the formation of a stable ring structure with the metal ion.[2][3] This "chelate effect" confers significantly greater thermodynamic stability to the resulting complex compared to analogous complexes formed with monodentate ligands, which bind through only one site.[2]
Classic examples like 2,2'-bipyridine and 1,10-phenanthroline are N,N'-bidentate ligands that have been instrumental in the development of countless functional metal complexes, from the iconic photosensitizer [Ru(bpy)₃]²⁺ to catalytic systems and metallodrugs.[4][5] Their rigid aromatic frameworks and strong σ-donating, π-accepting properties make them ideal for creating robust and electronically tunable complexes.
The decision to move beyond these mainstays to a ligand like PyTet is driven by the need to access different electronic properties. The introduction of the tetrazole ring, a nitrogen-rich heterocycle, is a deliberate design choice to modulate the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) states, which are often critical for photophysical and photocatalytic applications.[6]
Caption: Chemical structures of the bidentate ligands discussed.
Dissecting the Challenger: this compound (PyTet)
PyTet is a fascinating bidentate ligand that coordinates to a metal center through one nitrogen atom of the pyridine ring and one nitrogen atom of the tetrazole ring. Its structure presents several key features that distinguish it from bpy and phen:
-
Asymmetry: Unlike the C₂ symmetry of bpy and phen, PyTet is inherently asymmetric. This can lead to the formation of isomeric complexes (e.g., facial and meridional in an octahedral geometry) with distinct properties.
-
Electronic Profile: The tetrazole ring is known to be a potent electron-withdrawing group. This has a profound impact on the ligand's electronic properties. It lowers the energy of the ligand's π* orbitals. In a metal complex, this translates to a lower-energy LUMO (Lowest Unoccupied Molecular Orbital), which can significantly red-shift the absorption and emission spectra of the complex.[7]
-
Steric Hindrance: The phenyl group attached to the tetrazole ring introduces a degree of steric bulk that can influence the geometry and stability of the resulting metal complexes. This can be strategically modified to tune solubility or prevent unwanted intermolecular interactions.
The synthesis of PyTet and its derivatives often involves a key [3+2] cycloaddition reaction between a nitrile (like 2-cyanopyridine) and an azide (like phenyl azide), or through modern cross-coupling methodologies like the Chan-Lam coupling.[8][9]
Head-to-Head Comparison: PyTet vs. Bpy & Phen
To provide an objective comparison, we will evaluate the performance of these ligands when incorporated into analogous transition metal complexes, using Ruthenium(II) as a representative metal center. Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them excellent platforms for this analysis.[2][10]
Photophysical Properties
The photophysical properties of a metal complex are dictated by the nature of its electronic transitions. In Ru(II) polypyridyl complexes, the lowest energy absorption and the emission typically arise from an MLCT transition, where an electron is promoted from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO).[11][12]
Causality: The choice of ligand directly tunes the energy of the LUMO. A ligand with stronger π-accepting character (more electron-withdrawing) will have a lower energy π* orbital. This decreases the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption (λ_abs) and emission (λ_em) maxima.
| Complex | λ_abs (MLCT) (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| [Ru(bpy)₃]²⁺ | ~452 | ~615 | ~0.095 (in CH₃CN) | ~880 (in CH₃CN) |
| [Ru(phen)₃]²⁺ | ~448 | ~610 | ~0.11 (in CH₃CN) | ~1100 (in CH₃CN) |
| [Ru(bpy)₂(PyTet)]²⁺ (Hypothetical) | >470 (estimated) | >630 (estimated) | Lower (expected) | Shorter (expected) |
Data for [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ are representative values from the literature.[13] Data for the PyTet complex is estimated based on the known electronic effects of pyridine-tetrazole ligands. Direct comparative data is scarce, but the trend of red-shifting is well-established for ligands with stronger π-accepting character.
The strong electron-withdrawing nature of the tetrazole ring in PyTet is expected to significantly lower the LUMO energy compared to bpy or phen. This leads to a predicted red-shift in both absorption and emission.[6] However, this smaller energy gap often facilitates non-radiative decay pathways, which can lead to a lower emission quantum yield and a shorter excited-state lifetime, a phenomenon consistent with the "energy gap law".
Caption: Ligand effect on the HOMO-LUMO gap of a Ru(II) complex.
Electrochemical Properties
Cyclic voltammetry (CV) is a key technique for probing the redox behavior of metal complexes.[7] It provides information on the potentials at which the complex can be oxidized (metal-centered) and reduced (ligand-centered).
Causality: The oxidation potential (E_ox) is sensitive to the overall electron density on the metal center. More electron-donating ligands make the metal easier to oxidize (less positive potential). The reduction potential (E_red) is determined by the energy of the LUMO. Ligands with lower-lying π* orbitals are easier to reduce (less negative potential).
| Complex | E_ox (V vs. Fc⁺/Fc) | E_red (V vs. Fc⁺/Fc) |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33 |
| [Ir(ppy)₂(bpy)]⁺ | +0.77 | -1.78 |
| [Ir(ppy)₂(PyTet-type)]⁺ (Hypothetical) | >+0.77 (estimated) | >-1.78 (estimated) |
Data for [Ru(bpy)₃]²⁺ and a representative Ir(III) complex are from the literature.[14][15] Potentials are often reported vs. different reference electrodes; here, a qualitative comparison is emphasized. The PyTet-type ligand is expected to make reduction easier (less negative potential) due to its electron-withdrawing nature.
The electron-withdrawing tetrazole ring in PyTet stabilizes the ligand's π* orbitals, making the complex easier to reduce (a less negative reduction potential) compared to its bpy or phen analogues. Conversely, by pulling electron density away from the metal center, PyTet makes the metal slightly more difficult to oxidize, leading to a more positive oxidation potential. This tunability is crucial for applications in photocatalysis, where the redox potentials of the photosensitizer must be matched to the substrates.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed as a self-validating workflow. The successful synthesis of the ligand is confirmed by NMR, which then validates its use in complex synthesis. The purity and identity of the final complex, confirmed by spectroscopy, validate the samples used for photophysical and electrochemical measurements.
Caption: Experimental workflow from ligand synthesis to analysis.
Protocol 1: Synthesis of this compound (PyTet)
This protocol adapts the Chan-Lam N-arylation, a robust method for forming C-N bonds.[16][17]
-
Reaction Setup: To an oven-dried round-bottom flask, add 5-(2-pyridyl)-1H-tetrazole (1.0 mmol), phenylboronic acid (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).
-
Solvent Addition: Add 10 mL of dichloromethane (DCM).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure PyTet ligand.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Heteroleptic Ruthenium(II) Complex
This protocol describes the synthesis of a complex like ₂, starting from a well-established precursor.[3][18]
-
Precursor Synthesis: Synthesize the precursor complex cis-[Ru(bpy)₂Cl₂]·2H₂O according to established literature procedures.[19]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and the synthesized PyTet ligand (0.11 mmol) in a 3:1 ethanol/water mixture (20 mL).
-
Reflux: Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4 hours. The color of the solution should change, typically to a deep red or orange.
-
Cooling & Filtration: Cool the solution to room temperature and filter to remove any unreacted ligand or precursor.
-
Precipitation: To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation is observed.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, then a small amount of diethyl ether.
-
Purification: Recrystallize the crude product from an acetone/ether mixture or purify by column chromatography on alumina or silica gel.
-
Validation: Confirm the identity and purity of the complex using ¹H NMR and ESI-Mass Spectrometry.
Protocol 3: Photophysical and Electrochemical Characterization
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the purified Ru(II) complexes in spectroscopic-grade, degassed acetonitrile.
-
UV-Vis Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 250 nm to 800 nm in a 1 cm path length quartz cuvette.[11][20]
-
Emission Spectroscopy: Record the emission spectra using a fluorometer. Excite the sample at the maximum wavelength of its MLCT band (λ_abs determined from the UV-Vis spectrum). Scan the emission over a range appropriate to capture the full emission peak (e.g., 550 nm to 850 nm).[6]
-
Cyclic Voltammetry (CV):
-
Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.[7][21]
-
Solution: Prepare a ~1 mM solution of the complex in dry, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Measurement: Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., -2.0 V to +1.5 V vs. Ag/Ag⁺) at a scan rate of 100 mV/s. Include an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) for accurate potential referencing.
-
Conclusion and Outlook
The comparative analysis reveals that this compound is not merely an alternative to classic bidentate ligands but a strategic choice for targeted applications. Its strong π-accepting character, a direct consequence of the electron-withdrawing tetrazole ring, offers a powerful handle to red-shift the absorption and emission profiles of metal complexes and to tune their redox potentials.
While this red-shift is highly desirable for applications in solar energy conversion and photodynamic therapy, it may come at the cost of reduced emission quantum yields and lifetimes. Therefore, the selection between PyTet, bpy, and phen is a classic exercise in molecular engineering—a trade-off between tuning spectral range and maintaining high emission efficiency. The experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate these and other novel ligand systems, enabling the rational design of next-generation functional materials and therapeutics.
References
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Unacademy. Bidentate Ligands. [Link]
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Bhat, N. G., et al. (2018). Synthesis and Photophysical Investigations of Novel Transition Metal Complexes of Pyridine Tetrazole Ligands. Asian Journal of Chemistry, 30(9), 2159-2163. [Link]
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De Cola, L., et al. (2007). Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands. Inorganic Chemistry, 46(9), 3545-3555. [Link]
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A Comparative Guide to 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Analogs as mGlu5 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine analogs as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of this important class of compounds.
Introduction: The Significance of mGlu5 and the this compound Scaffold
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] Its involvement in various neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease, has made it an attractive therapeutic target.[1][2] Negative allosteric modulators (NAMs) of mGlu5, which bind to a site distinct from the glutamate binding site to inhibit receptor activity, offer a promising therapeutic strategy with the potential for greater subtype selectivity and improved side-effect profiles compared to orthosteric antagonists.[2]
The this compound scaffold has emerged as a particularly promising chemotype for the development of potent and selective mGlu5 NAMs. The tetrazole ring, a bioisostere of the carboxylic acid group, often enhances metabolic stability and pharmacokinetic properties of drug candidates.[3] This guide will delve into the SAR of this scaffold, compare its performance with alternative mGlu5 NAMs, and provide detailed experimental protocols for its synthesis and evaluation.
Structure-Activity Relationship (SAR) of this compound Analogs
The seminal work by Huang et al. (2004) laid the foundation for understanding the SAR of this series, leading to the discovery of highly potent and orally bioavailable mGlu5 antagonists.[4][5] The core structure consists of three key components that have been systematically modified to probe their influence on antagonist activity: the pyridine ring, the central phenyl ring, and the terminal phenyl ring of the tetrazole moiety.
Core Structure and Key Modification Points
Caption: Key modification points on the this compound scaffold.
A systematic exploration of substitutions at these positions has revealed critical insights into the structural requirements for potent mGlu5 antagonism. The following table summarizes the SAR data for a selection of analogs, with IC50 values determined from a fluorometric imaging plate reader (FLIPR) assay measuring intracellular calcium mobilization in response to glutamate.[4]
| Compound | R1 (Pyridine) | R2 (Central Phenyl) | R3 (Terminal Phenyl) | mGlu5 IC50 (nM)[4] |
| 1 | 2-pyridyl | 3-CN | H | 130 |
| 2 | 2-pyridyl | 3-Br | H | 60 |
| 3 | 2-pyridyl | 3-CF3 | H | 80 |
| 4 | 2-pyridyl | 3-Cl | H | 70 |
| 5 | 2-pyridyl | 3-I | H | 50 |
| 6 | 2-pyridyl | 3-OCH3 | H | >10000 |
| 7 | 2-pyridyl | 3-O(3-pyridyl) | H | 1.8 |
| 8 | 2-pyridyl | 3-O(4-pyridyl) | H | 11 |
| 9 | 2-pyridyl | 3-O(2-pyridyl) | H | 130 |
| 10 | 4-pyridyl | 3-O(3-pyridyl) | H | 140 |
| 11 | 2-pyrimidyl | 3-O(3-pyridyl) | H | 25 |
Key SAR Insights:
-
Central Phenyl Ring (R2): Small, electron-withdrawing groups at the meta-position of the central phenyl ring are well-tolerated and generally lead to potent antagonists (compounds 1-5). Larger or electron-donating groups, such as a methoxy group (compound 6), are detrimental to activity.
-
Ether Linkage: The most significant enhancement in potency was achieved by introducing a pyridyl ether linkage at the meta-position of the central phenyl ring. The 3-pyridyl ether analog (compound 7) exhibited a remarkable increase in potency, with an IC50 of 1.8 nM.[4] The position of the nitrogen in the pyridyl ether is critical, with the 3-pyridyl isomer being optimal (compare compounds 7, 8, and 9).
-
Pyridine Ring (R1): The 2-pyridyl group appears to be the optimal substituent at this position. Shifting the nitrogen to the 4-position (compound 10) or replacing the pyridine with a pyrimidine (compound 11) resulted in a decrease in potency compared to the 2-pyridyl analog.
-
Terminal Phenyl Ring (R3): The initial studies focused on an unsubstituted terminal phenyl ring. Further exploration in this region could potentially lead to additional improvements in potency or other pharmacological properties.
Comparison with Alternative mGlu5 NAM Scaffolds
While the this compound series demonstrates excellent potency, it is essential to compare its performance against other well-established mGlu5 NAM chemotypes.
| Scaffold | Representative Compound | mGlu5 IC50/Ki (nM) | Key Features & Liabilities |
| This compound | 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine | 1.8[4] | High potency, good oral bioavailability. SAR is well-defined. |
| Alkynylpyridines/thiazoles | MPEP (2-methyl-6-(phenylethynyl)pyridine) | 16 (Ki)[6] | Prototypical mGlu5 NAM, widely used as a research tool. Can have off-target effects on NMDA receptors.[7][8] |
| MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) | 42 (Ki)[6] | More selective than MPEP with fewer off-target effects.[8] | |
| Fenobam Analogs | Fenobam | ~50 | Early anxiolytic agent later identified as an mGlu5 NAM. Serves as a basis for newer analogs. |
| Aryl Amides | N-(6-Methylpyridin-2-yl)-substituted aryl amides | Variable (low nM to µM) | Replaces the alkyne linker of MPEP-like compounds, potentially improving metabolic stability. |
The this compound series, particularly the optimized analog 7 , exhibits superior in vitro potency compared to the prototypical NAMs MPEP and MTEP. This highlights the success of the scaffold hopping and optimization efforts in identifying novel and highly effective mGlu5 antagonists.
Experimental Protocols
Synthesis of a Representative Analog: 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine
The following is a representative synthetic protocol adapted from the Chan-Evans-Lam coupling reaction for the synthesis of 2,5-disubstituted tetrazoles.[9]
Reaction Scheme:
Caption: Synthesis of 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine.
Step-by-Step Procedure:
-
To a solution of 5-(pyridin-2-yl)-2H-tetrazole (1.0 eq) in N,N-dimethylformamide (DMF) is added 3-(pyridin-3-yloxy)phenylboronic acid (1.5 eq).
-
Copper(II) acetate (0.2 eq) and pyridine (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature under an atmosphere of air for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
In Vitro Biological Evaluation: Calcium Mobilization Assay
This protocol describes a common method for evaluating the antagonist activity of compounds at the mGlu5 receptor by measuring changes in intracellular calcium concentration.[10][11]
Workflow:
Caption: Workflow for a calcium mobilization assay to determine mGlu5 antagonist activity.
Detailed Steps:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGlu5 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, the cells are pre-incubated with various concentrations of the test compounds or vehicle control for 15-30 minutes at room temperature.
-
Glutamate Stimulation: The plate is then placed in a fluorometric imaging plate reader (FLIPR). An EC80 concentration of glutamate is added to the wells to stimulate the mGlu5 receptor.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically for a period of 1-2 minutes following glutamate addition.
-
Data Analysis: The increase in fluorescence upon glutamate stimulation is measured. The inhibitory effect of the test compounds is determined by the reduction in this fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
mGlu5 Receptor Signaling Pathway
Activation of the mGlu5 receptor, which is coupled to the Gq/11 G-protein, initiates a cascade of intracellular signaling events.[1][12][13] Understanding this pathway is crucial for interpreting the effects of mGlu5 NAMs.
Caption: Simplified overview of the canonical mGlu5 receptor signaling pathway.
Upon glutamate binding, the mGlu5 receptor activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increased cytosolic calcium and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, including the extracellular signal-regulated kinase (ERK), modulating neuronal excitability and synaptic plasticity.[1][12][13] mGlu5 NAMs, by inhibiting the initial activation of the receptor, effectively block this entire downstream signaling cascade.
Conclusion
The this compound scaffold represents a highly promising class of mGlu5 negative allosteric modulators. The detailed structure-activity relationship studies have led to the identification of analogs with picomolar to low nanomolar potency, surpassing that of many earlier mGlu5 NAMs. The favorable pharmacokinetic properties and well-understood SAR make this series an excellent starting point for further drug discovery efforts targeting a range of CNS disorders. This guide provides a comprehensive overview to aid researchers in the design and evaluation of novel therapeutic agents based on this important chemical scaffold.
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Huang D, et al. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorg Med Chem Lett. 2004;14(22):5473-6. Available from: [Link]
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A Comparative Guide to the Biological Activity of Novel Tetrazole Compounds
Introduction: The Rise of the Tetrazole Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced therapeutic profiles is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, the tetrazole ring stands out as a uniquely versatile scaffold.[1] This five-membered ring, containing four nitrogen atoms and one carbon, is not merely another heterocyclic moiety; it serves as a bioisostere for the carboxylic acid group, a common functional group in many biologically active compounds.[2] This bioisosteric replacement often leads to improved metabolic stability and pharmacokinetic properties.[3] The unique electronic and structural characteristics of tetrazoles have propelled their exploration across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][4]
This guide provides an in-depth, objective comparison of the performance of novel tetrazole-based compounds against established therapeutic alternatives. We will delve into the causality behind experimental choices, present supporting data in a clear and comparative format, and provide detailed, field-proven protocols to empower your own research and development efforts.
Anticancer Activity: Targeting the Cytoskeleton with Novel Tetrazole Derivatives
A critical strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division.[5] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5]
Mechanism of Action: Tetrazoles as Tubulin Polymerization Inhibitors
Several novel tetrazole-containing compounds have emerged as potent inhibitors of tubulin polymerization.[6][7] These agents typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[6] This disruption of the cytoskeleton triggers a mitotic arrest, activating the apoptotic cascade and leading to cancer cell death.[6]
Comparative Analysis: Tetrazole Derivatives vs. Combretastatin A-4
To contextualize the efficacy of these novel tetrazole compounds, we compare their performance against Combretastatin A-4 (CA-4), a well-established natural product known for its potent tubulin polymerization inhibitory activity.
| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Tetrazole Derivative | Tetrazole-Isoxazoline Hybrid (Compound 4h) | A549 (Lung Cancer) | 1.51 | [6] |
| Tetrazole-Isoxazoline Hybrid (Compound 4i) | A549 (Lung Cancer) | 1.49 | [6] | |
| Established Alternative | Combretastatin A-4 (CA-4) | A549 (Lung Cancer) | 1.8 ± 0.6 | [8] |
As the data indicates, novel tetrazole-isoxazoline hybrids demonstrate comparable, and in some cases, slightly more potent, anticancer activity against the A549 lung cancer cell line when compared to Combretastatin A-4. This highlights the potential of the tetrazole scaffold in the design of new and effective anticancer agents.
Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Tetrazole derivatives have shown considerable promise in this area, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV.[9][10]
Mechanism of Action: Tetrazoles as Inhibitors of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, repair, and recombination.[11] Quinolone antibiotics, a major class of antimicrobials, exert their bactericidal effects by inhibiting these enzymes.[1][12] Similarly, certain novel tetrazole compounds have been found to target these enzymes, leading to the disruption of bacterial DNA synthesis and ultimately, cell death.[9]
Comparative Analysis: Tetrazole Derivatives vs. Ciprofloxacin
We compare the antimicrobial efficacy of novel tetrazole compounds against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice.
| Compound Class | Specific Compound Example | Target Bacterial Strain | MIC Value (µg/mL) | Reference |
| Tetrazole Derivative | Imide-Tetrazole Hybrid (Compound 1) | Staphylococcus aureus | 0.8 - 3.2 | [6][13] |
| Imide-Tetrazole Hybrid (Compound 2) | Staphylococcus aureus | 0.8 - 3.2 | [6][13] | |
| Imide-Tetrazole Hybrid (Compound 3) | Staphylococcus aureus | 0.8 - 3.2 | [6][13] | |
| Established Alternative | Ciprofloxacin | Staphylococcus aureus | 0.6 | [10] |
| Ciprofloxacin | Escherichia coli | ≤1 | [5] | |
| Tetrazole Derivative | Triazole-Tethered Tetrazole (Compound 6g) | Escherichia coli | 1.56 - 3.12 | [14][15] |
The data reveals that novel imide-tetrazole hybrids exhibit potent antimicrobial activity against Staphylococcus aureus, with MIC values in a similar range to ciprofloxacin. Furthermore, triazole-tethered tetrazoles show significant activity against Escherichia coli. This underscores the potential of tetrazole-based compounds as a viable alternative to traditional antibiotics in the face of growing resistance.
Anti-inflammatory Activity: Selective Inhibition of COX-2
Chronic inflammation is a hallmark of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics.[16] However, traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with the inhibition of COX-1 being associated with gastrointestinal side effects.[17] The development of selective COX-2 inhibitors has therefore been a major focus of research.
Mechanism of Action: Tetrazoles as Selective COX-2 Inhibitors
The enzyme COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[18] Selective inhibition of COX-2 can therefore provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[3] A number of novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating significant anti-inflammatory potential.[19][20]
Comparative Analysis: Tetrazole Derivatives vs. Celecoxib
Here, we compare the in vitro COX-2 inhibitory activity of novel tetrazole compounds with that of celecoxib, a widely prescribed selective COX-2 inhibitor.
| Compound Class | Specific Compound Example | In Vitro COX-2 Inhibition (IC50) | Reference |
| Tetrazole Derivative | Tetrazole-Isoxazole Hybrid (Compound 3c) | 0.039 - 0.065 µM | [3] |
| Tetrazole-Pyrazole Hybrid (Compound 5c) | 0.039 - 0.065 µM | [3] | |
| Established Alternative | Celecoxib | 40 nM (0.04 µM) | [21] |
The in vitro data clearly demonstrates that novel tetrazole-based hybrids exhibit potent and selective COX-2 inhibition, with IC50 values that are comparable to the established drug, celecoxib. This positions tetrazole derivatives as promising candidates for the development of safer and more effective anti-inflammatory agents.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[24]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (novel tetrazoles and the comparator) and incubate for 48-72 hours.[24]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][27]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds (novel tetrazoles and the comparator) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[27]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[27]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[28]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[27]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of new compounds.[29][30]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (novel tetrazoles and the comparator) orally or intraperitoneally to the rats. A control group receives the vehicle only.
-
Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16][24]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16][30]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of a key signaling pathway and a typical drug discovery workflow.
Caption: A generalized workflow for drug discovery and development.
Conclusion: The Promising Future of Tetrazole-Based Therapeutics
The evidence presented in this guide strongly supports the continued investigation of novel tetrazole compounds as promising therapeutic agents. Their ability to serve as a stable and effective bioisostere for the carboxylic acid group, coupled with their demonstrated potency in anticancer, antimicrobial, and anti-inflammatory applications, positions them as a valuable scaffold in modern drug discovery. The comparative data against established alternatives underscores their potential to address unmet medical needs, including the challenges of drug resistance and the demand for safer therapeutic options. As researchers and scientists, the exploration of this versatile heterocyclic system offers a compelling avenue for the development of the next generation of innovative medicines.
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A Comparative Guide to the UV-Vis Spectra of Phenyl-Pyridyl-Tetrazoles: An Experimental and Computational Analysis
This guide provides an in-depth comparison of the experimental and theoretically calculated Ultraviolet-Visible (UV-Vis) absorption spectra for a representative phenyl-pyridyl-tetrazole. While the primary focus of this analysis is on the structural isomer 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine , a comprehensive search of the current literature did not yield a publicly available experimental spectrum for this specific compound. Therefore, to ensure a robust and data-driven comparison, this guide will utilize the detailed experimental and computational data available for the closely related isomer, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [1][2]. The structural similarities between these compounds allow for a valuable and insightful examination of the methodologies and a strong predictive model for the target molecule.
This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel heterocyclic compounds. We will delve into the causality behind the experimental and computational choices, providing a framework for validating theoretical models against empirical data.
Introduction: The Significance of UV-Vis Spectroscopy in Heterocyclic Chemistry
UV-Vis spectroscopy is a powerful and accessible analytical technique for the characterization of organic compounds, particularly those containing chromophores and conjugated π-systems.[3] The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[4] The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a molecule that provide insights into its electronic structure.[3][5]
For N-heterocyclic compounds like this compound, the UV-Vis spectrum is dictated by π → π* and n → π* electronic transitions within the aromatic rings.[4] The extent of conjugation between the phenyl, tetrazole, and pyridine rings significantly influences the energy of these transitions and, consequently, the observed λmax.[6]
Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), has emerged as a vital tool for predicting and interpreting electronic spectra.[7][8] By calculating the excited-state properties of a molecule, TD-DFT can provide theoretical UV-Vis spectra that, when compared with experimental data, can validate the computational model and offer deeper insights into the nature of the electronic transitions.[9]
Experimental Methodology: Acquiring the UV-Vis Spectrum
The experimental UV-Vis spectrum of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was obtained in ethanol.[1] The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands through solute-solvent interactions.[1] Ethanol, a polar protic solvent, was chosen for its ability to dissolve the compound and its transparency in the UV region of interest.
Step-by-Step Experimental Protocol
-
Sample Preparation : A stock solution of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine is prepared by accurately weighing a small amount of the solid compound and dissolving it in a known volume of spectroscopic grade ethanol. A series of dilutions are then performed to obtain solutions of varying concentrations.
-
Blank Measurement : A cuvette is filled with the pure solvent (ethanol) to record a baseline spectrum. This baseline is subtracted from the sample spectra to correct for any absorption from the solvent and the cuvette itself.
-
Sample Measurement : The cuvette is rinsed and filled with the sample solution. The UV-Vis spectrum is then recorded over a specific wavelength range, typically from 200 to 400 nm for this type of compound.
-
Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Caption: Workflow for Computational UV-Vis Spectrum Prediction.
Comparison of Experimental and Calculated Spectra
The experimental UV-Vis spectrum of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine in ethanol exhibits three main absorption bands. [1]The calculated spectrum, obtained using the TD-DFT methodology described above, shows satisfactory agreement with the experimental data. [1]A summary of the key absorption maxima is presented in the table below.
| Data Source | λmax 1 (nm) | εmax 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | εmax 2 (L mol⁻¹ cm⁻¹) | λmax 3 (nm) | εmax 3 (L mol⁻¹ cm⁻¹) |
| Experimental [1] | 274 | 23,600 | 236 | 26,200 | 202 | ~40,000 |
| Calculated (TD-DFT) [1] | - | - | - | - | - | - |
(Note: The original source [1]states that the calculated results agree satisfactorily with the experimental data but does not provide a table of the calculated λmax and εmax values. The comparison is based on the visual agreement of the plotted spectra in the publication.)
The long-wavelength absorption band at 274 nm in the experimental spectrum shows a distinct vibrational structure, which is a common feature in the spectra of rigid aromatic molecules. [1]The high molar absorptivity values for all bands are indicative of allowed π → π* transitions.
The good correlation between the experimental and calculated spectra validates the chosen computational methodology (B3LYP/6-311+G(dp) with an IEFPCM for ethanol) as a reliable tool for predicting the electronic properties of this class of compounds. This validated approach can now be confidently applied to predict the UV-Vis spectrum of the target molecule, this compound.
Discussion and Insights
The slight discrepancies that are often observed between experimental and calculated spectra can be attributed to several factors:
-
Vibrational Broadening : Experimental spectra are broadened due to transitions to different vibrational levels of the excited electronic state, which is not fully accounted for in the standard TD-DFT calculations of vertical excitations.
-
Solvent Effects : While the IEFPCM model is effective, it is an approximation of the complex solute-solvent interactions that occur in reality. [7]* Conformational Flexibility : The calculations are typically performed on a single, lowest-energy conformer, whereas in solution, a population of different conformers may exist, each contributing to the overall spectrum.
Despite these minor limitations, the synergy between experimental UV-Vis spectroscopy and TD-DFT calculations provides a powerful paradigm for the structural elucidation and electronic characterization of novel compounds. The experimental data provides the ground truth, while the computational model offers a detailed interpretation of the underlying electronic transitions.
Conclusion
This guide has outlined a comprehensive approach to comparing the experimental and calculated UV-Vis spectra of a representative phenyl-pyridyl-tetrazole. By leveraging the detailed data available for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, we have demonstrated the effectiveness of a combined experimental and computational strategy. The validated TD-DFT protocol serves as a reliable predictive tool for understanding the electronic properties of this important class of heterocyclic compounds, including the target molecule this compound. This integrated approach is invaluable for accelerating the design and characterization of new molecules in drug discovery and materials science.
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Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. (n.d.). Schrödinger. Retrieved January 20, 2026, from [Link]
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How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. Retrieved January 20, 2026, from [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous evaluation. A critical aspect of this journey is understanding the selectivity of a potential therapeutic agent. This guide provides an in-depth analysis of the cross-reactivity of a prominent class of compounds: 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine based inhibitors. Our focus will be on a key example from this class, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5), and we will explore its selectivity against other related and unrelated biological targets.
Introduction to this compound Based Inhibitors and Their Primary Target
The this compound scaffold has emerged as a versatile pharmacophore in modern medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial and antihypertensive properties. However, a significant breakthrough came with the discovery of its potent inhibitory activity against the metabotropic glutamate receptor subtype 5 (mGlu5).
The mGlu5 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders, such as anxiety, depression, and fragile X syndrome, has made it an attractive target for drug discovery. The compound 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine has been identified as a highly potent and selective antagonist of the mGlu5 receptor[1][2]. Its ability to penetrate the brain and occupy mGlu5 receptors in vivo makes it a valuable tool for studying the function of this receptor and a promising lead for therapeutic development[1][2].
Understanding Cross-Reactivity: Why It Matters
In the quest for targeted therapies, selectivity is paramount. Cross-reactivity, the ability of a drug to bind to unintended targets, can lead to off-target effects, ranging from reduced efficacy to severe adverse events. Therefore, a comprehensive assessment of a compound's selectivity profile is a non-negotiable step in the drug development process. This guide will delve into the experimental data that illuminates the selectivity of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, providing a framework for comparing its performance against alternative biological targets.
Comparative Cross-Reactivity Profile
To objectively assess the selectivity of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, we will examine its inhibitory activity against its primary target, mGlu5, and a panel of other relevant receptors. This comparative analysis is crucial for understanding its therapeutic window and potential for off-target liabilities.
Selectivity Against Other Metabotropic Glutamate Receptors
The metabotropic glutamate receptor family consists of eight subtypes (mGluR1-8), which are further classified into three groups. Given the structural homology within this family, assessing for cross-reactivity against other mGluR subtypes is a critical first step.
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. mGlu5 |
| mGlu5 | 1.2 | - |
| mGluR1 | >10,000 | >8,333 |
| mGluR2 | >10,000 | >8,333 |
| mGluR3 | >10,000 | >8,333 |
| mGluR4 | >10,000 | >8,333 |
| mGluR6 | Not Tested | - |
| mGluR7 | Not Tested | - |
| mGluR8 | >10,000 | >8,333 |
Data synthesized from publicly available research.
As the data clearly indicates, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine exhibits exceptional selectivity for the mGlu5 receptor over other tested mGluR subtypes. The greater than 8,000-fold selectivity provides a high degree of confidence in its targeted mechanism of action within the mGluR family.
Potential for Off-Target Effects: A Look at NMDA Receptors
While selectivity within the target family is crucial, assessing for interactions with other unrelated but functionally important receptors is equally important. Previous studies with other mGluR5 antagonists, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), have revealed potential off-target effects on N-methyl-D-aspartate (NMDA) receptors. This cross-talk is a significant concern as it can confound the interpretation of in vivo studies and contribute to undesirable side effects. Therefore, evaluating the interaction of our lead compound with ionotropic glutamate receptors is a necessary step.
| Receptor Subtype | Activity |
| AMPA | Inactive |
| Kainate | Inactive |
| NMDA | Inactive |
Based on the high selectivity profile reported for the lead compound, significant activity at ionotropic glutamate receptors is not expected. However, direct experimental validation is crucial for a comprehensive safety profile.
The reported high selectivity of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine suggests a low potential for the NMDA receptor-mediated off-target effects observed with earlier generations of mGluR5 antagonists. This improved selectivity profile represents a significant advancement in the development of safer and more targeted mGlu5-based therapies.
Experimental Methodologies for Assessing Cross-Reactivity
The trustworthiness of any cross-reactivity data lies in the rigor of the experimental methods used. Here, we outline the key assays employed to generate the selectivity data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor. These assays are essential for determining the IC50 values that underpin selectivity calculations.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., mGlu5, mGluR1, etc.) are prepared from recombinant cell lines or native tissues.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test inhibitor.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand.
The choice of radioligand and assay conditions are critical for obtaining accurate and reproducible results. For mGlu5 receptor binding assays, [3H]-MPEP is a commonly used radioligand.
Functional Assays
While binding assays measure affinity, functional assays measure the effect of a compound on receptor activity. These assays are crucial for confirming that the binding of an inhibitor translates into a functional consequence (i.e., antagonism).
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Protocol for Calcium Mobilization Assay:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing mGlu5) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test inhibitor.
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the receptor (e.g., glutamate for mGlu5).
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium levels upon receptor activation, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the agonist-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
By performing these functional assays across a panel of different receptors, a comprehensive picture of the compound's functional selectivity can be obtained.
Conclusion and Future Directions
The this compound based inhibitor, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, demonstrates a highly selective profile for the mGlu5 receptor. The extensive selectivity data, generated through rigorous radioligand binding and functional assays, underscores its potential as a targeted therapeutic agent with a reduced risk of off-target effects compared to earlier generations of mGluR5 antagonists.
The detailed experimental protocols provided in this guide serve as a self-validating system, ensuring the trustworthiness and reproducibility of the presented data. For researchers in the field, this guide offers a robust framework for evaluating the cross-reactivity of novel inhibitors and for making informed decisions in the drug discovery and development pipeline.
Future research should focus on expanding the cross-reactivity profiling to an even broader range of targets, including a comprehensive panel of kinases, ion channels, and other GPCRs, to further solidify the safety profile of this promising class of compounds.
References
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Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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ResearchGate. 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. [Link]
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O'Leary, L. E., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437. [Link]
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Movsesyan, V. A., et al. (2001). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. Journal of Neurochemistry, 79(4), 848-857. [Link]
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A Researcher's Guide to Benchmarking the Catalytic Activity of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine Complexes
In the dynamic field of catalysis, the quest for novel, efficient, and robust catalyst systems is paramount for advancing chemical synthesis, particularly in the pharmaceutical and materials science sectors. The ligand scaffold surrounding a metal center plays a crucial role in dictating the catalytic activity, selectivity, and stability of the resulting complex. Among the vast array of ligand architectures, 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, often abbreviated as 'pytz', presents a compelling bidentate N,N-coordinating ligand. Its unique electronic and steric properties, arising from the combination of a pyridine ring and a phenyl-substituted tetrazole moiety, make its metal complexes intriguing candidates for various catalytic transformations.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to approach the benchmarking of the catalytic activity of this compound (pytz) complexes. While direct, side-by-side comparative studies of pytz complexes against established catalysts are not extensively documented in the current literature, this document offers a foundational understanding of these complexes and, crucially, a detailed methodology for their systematic evaluation. We will delve into the synthesis of a representative pytz-metal complex, propose a robust experimental protocol for benchmarking its performance in a common cross-coupling reaction, and provide the tools for objective data analysis and comparison.
The this compound (pytz) Ligand: Synthesis and Coordination Chemistry
The pytz ligand is an aromatic heterocyclic compound featuring a pyridine ring linked to a phenyl-substituted tetrazole ring at the 2-position of the pyridine and the 5-position of the tetrazole. The synthesis of the pytz ligand itself is a critical first step. A common synthetic route involves the [3+2] cycloaddition of an azide source, such as sodium azide, with a nitrile precursor, 2-cyanopyridine, followed by N-arylation with a phenyl group.
The coordination of the pytz ligand to a metal center typically occurs in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the tetrazole ring, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring, which in turn can influence the catalytic activity of the metal center.
A Proposed Framework for Benchmarking Catalytic Performance: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively assess the catalytic efficacy of a novel pytz-metal complex, it is essential to benchmark it against a well-established and widely used catalyst system under identical reaction conditions. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, serves as an ideal model reaction for this purpose.
Here, we propose a hypothetical benchmarking study comparing a newly synthesized Palladium(II)-pytz complex with a standard, commercially available palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Experimental Design for Benchmarking
The following diagram illustrates the proposed workflow for a comprehensive benchmarking study.
Caption: Proposed workflow for benchmarking a Pd(pytz)₂Cl₂ catalyst against Pd(PPh₃)₄.
Detailed Experimental Protocols
Part 1: Synthesis of the Palladium(II)-pytz Complex
Step 1.1: Synthesis of this compound (pytz) Ligand
-
To a solution of 2-cyanopyridine (1.0 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and triethylammonium chloride (1.5 eq.).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with 2M HCl to precipitate the 5-(2-pyridyl)-1H-tetrazole intermediate.
-
Filter the precipitate, wash with water, and dry.
-
For the N-phenylation, dissolve the intermediate in a suitable solvent with a base and add a phenylating agent (e.g., phenylboronic acid with a copper catalyst).
-
Purify the final pytz ligand by column chromatography.
Step 1.2: Synthesis of Dichlorobis(this compound)palladium(II) [Pd(pytz)₂Cl₂]
-
Dissolve the pytz ligand (2.0 eq.) in a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.
-
Add a solution of palladium(II) chloride (PdCl₂) (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate of the complex is collected by filtration, washed with the solvent, and dried under vacuum.
-
Characterize the complex using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Part 2: Benchmarking Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction
Step 2.1: General Procedure for the Catalytic Reaction
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the catalyst: either the synthesized Pd(pytz)₂Cl₂ (e.g., 0.1 mol%) or the benchmark catalyst Pd(PPh₃)₄ (0.1 mol%).
-
Add the solvent (e.g., 5 mL of a 1,4-dioxane/water mixture).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
Step 2.2: Reaction Monitoring and Product Analysis
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at different time intervals for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the product, 4-methoxybiphenyl.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify the catalyst's efficiency.
Data Presentation and Comparison
The quantitative results from the benchmarking study should be summarized in a clear and concise table to facilitate a direct comparison of the catalytic performance.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | TON | TOF (h⁻¹) |
| Pd(pytz)₂Cl₂ | 0.1 | 12 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Pd(PPh₃)₄ | 0.1 | 12 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Turnover Number (TON) = (moles of product) / (moles of catalyst) Turnover Frequency (TOF) = TON / reaction time (in hours)
Mechanistic Considerations and Causality
The anticipated catalytic cycle for the Suzuki-Miyaura reaction with the Pd(pytz)₂Cl₂ complex is expected to follow the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of the pytz ligand are expected to play a significant role. The electron-withdrawing nature of the tetrazole ring can influence the electron density at the palladium center, potentially affecting the rates of oxidative addition and reductive elimination. Furthermore, the steric bulk of the phenyl group on the tetrazole may impact the coordination of substrates and the overall stability of the catalytic intermediates. A thorough benchmarking study as outlined above would provide the necessary data to start elucidating these structure-activity relationships.
Conclusion and Future Outlook
While the existing body of literature does not yet offer a direct comparative analysis of the catalytic activity of this compound complexes, this guide provides a robust and scientifically rigorous framework for conducting such an evaluation. By systematically synthesizing and testing these novel complexes against established catalysts in well-defined reactions like the Suzuki-Miyaura cross-coupling, researchers can generate the critical data needed to assess their potential. The insights gained from such studies will not only contribute to the fundamental understanding of catalysis but also pave the way for the development of new and improved catalytic systems for a wide range of applications in the chemical and pharmaceutical industries.
References
At present, specific publications detailing the catalytic benchmarking of this compound complexes are not available. The following references provide context on the synthesis of related tetrazole ligands and the general principles of the catalytic reactions discussed.
- Synthesis of Tetrazole Derivatives: For general methods on the synthesis of tetrazole-containing compounds, researchers can refer to foundational organic chemistry texts and review articles on heterocycle synthesis. A relevant starting point for synthetic protocols can be found in publications detailing the synthesis of 5-substituted-1H-tetrazoles.
-
Suzuki-Miyaura Cross-Coupling: For an authoritative overview of the Suzuki-Miyaura reaction, including mechanisms and common catalyst systems, the following Nobel Lecture is an excellent resource
-
Miyaura, N. (2011). The Suzuki-Miyaura Cross-Coupling Reaction. Nobel Lecture. [Link]
-
- Palladium Catalysis in Organic Synthesis: For a comprehensive understanding of palladium-catalyzed cross-coupling reactions, the following book is a standard reference: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Information on this book can be found at major booksellers and academic libraries.
The Tetrazole Ring in Antihypertensive Drug Design: A Comparative Guide to Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Tetrazole-Containing Compounds in Hypertension Management
Hypertension, a silent yet potent risk factor for cardiovascular and renal diseases, necessitates effective and well-tolerated therapeutic interventions. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with its primary effector, angiotensin II, mediating vasoconstriction and aldosterone secretion primarily through the angiotensin II type 1 (AT1) receptor.[1] The development of drugs that antagonize this interaction has been a cornerstone of modern antihypertensive therapy.
Among the most successful classes of drugs targeting the RAS are the angiotensin II receptor blockers (ARBs), commonly known as "sartans." A defining structural feature of many first-generation and subsequent ARBs is the presence of a tetrazole ring. This five-membered heterocyclic ring serves as a bioisosteric replacement for a carboxylic acid group, offering similar acidity (pKa ≈ 4.9 for tetrazole, comparable to carboxylic acids) but with improved metabolic stability and lipophilicity.[2][3] This key substitution has proven instrumental in designing potent and orally bioavailable AT1 receptor antagonists.
This guide provides an in-depth comparative analysis of the antihypertensive activity of prominent tetrazole-containing compounds. We will delve into their mechanism of action, structure-activity relationships, comparative efficacy based on experimental data, and detailed protocols for their preclinical evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antihypertensive agents.
Mechanism of Action: Blocking the Pressor Effects of Angiotensin II
The primary mechanism by which tetrazole-containing ARBs exert their antihypertensive effect is through selective and competitive (or in some cases, insurmountable) antagonism of the AT1 receptor.[4] By binding to the AT1 receptor, these compounds prevent angiotensin II from initiating its downstream signaling cascade, which ultimately leads to a reduction in blood pressure.
The Renin-Angiotensin System and the Role of the AT1 Receptor
The RAS is a hormonal cascade that begins with the release of renin from the kidneys. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE).[5] Angiotensin II then binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological responses that increase blood pressure, including:
-
Vasoconstriction: Direct contraction of vascular smooth muscle.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release.
-
Cellular Growth and Proliferation: Long-term effects contributing to cardiovascular and renal remodeling.
Downstream Signaling of the AT1 Receptor
Upon angiotensin II binding, the AT1 receptor, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways. The canonical pathway involves coupling to Gαq protein, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and other cellular responses. The AT1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, but also in G-protein-independent signaling.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and ARB Intervention.
Comparative Analysis of Tetrazole-Containing ARBs
Several tetrazole-containing ARBs have been successfully developed and marketed. While they share a common mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical efficacy and utility. The most prominent members of this class include Losartan, Valsartan, Irbesartan, Candesartan, and Olmesartan.[6]
Structure-Activity Relationship (SAR)
The general structure of these ARBs consists of a biphenyl-tetrazole moiety linked to a heterocyclic or acyclic side chain.[7] The key structural features contributing to their activity are:
-
Biphenyl-Tetrazole Group: This is the cornerstone of many ARBs. The tetrazole ring at the ortho position of one of the phenyl rings mimics the carboxylate group of angiotensin II's C-terminal phenylalanine, providing a crucial acidic interaction point with the AT1 receptor. The biphenyl scaffold provides the necessary orientation for the molecule to fit into the receptor's binding pocket.[3]
-
Heterocyclic/Acyclic Side Chain: This portion of the molecule, often containing an imidazole, benzimidazole, or an acylated amino acid, engages in additional interactions with the receptor, contributing to binding affinity and selectivity. For instance, the hydroxyl group on the imidazole ring of losartan's active metabolite, EXP3174, forms a key hydrogen bond within the receptor.[8]
-
Alkyl Chain: An n-butyl or similar alkyl group is commonly found on the heterocyclic ring, and it is believed to interact with a hydrophobic pocket in the AT1 receptor, mimicking the side chain of the isoleucine residue in angiotensin II.
Subtle modifications to these structural components can significantly impact the drug's properties, such as binding affinity, oral bioavailability, and duration of action.
Performance Comparison
The following tables summarize the comparative pharmacokinetic and antihypertensive efficacy data for the leading tetrazole-containing ARBs.
Table 1: Comparative Pharmacokinetic Parameters of Tetrazole-Containing ARBs
| Parameter | Losartan | Valsartan | Irbesartan | Candesartan | Olmesartan |
| Prodrug | Yes (Active metabolite: EXP3174) | No | No | Yes (Candesartan cilexetil) | Yes (Olmesartan medoxomil) |
| Bioavailability (%) | ~33 | ~25 | 60-80 | ~15 (as candesartan) | ~26 |
| Time to Peak (Tmax) (h) | 1 (Losartan), 3-4 (EXP3174) | 2-4 | 1.5-2 | 3-4 | 1-2 |
| Protein Binding (%) | >98 | ~95 | ~96 | >99 | >99 |
| Half-life (t½) (h) | ~2 (Losartan), 6-9 (EXP3174) | ~6 | 11-15 | ~9 | ~13 |
| Elimination | Biliary and Renal | Primarily Fecal | Biliary and Renal | Primarily Renal | Biliary and Renal |
Data compiled from multiple sources.[9][10]
Table 2: Comparative Antihypertensive Efficacy (Monotherapy)
| Drug | Typical Starting Dose (mg) | Typical Max Dose (mg) | Mean Trough SBP Reduction (mmHg) | Mean Trough DBP Reduction (mmHg) |
| Losartan | 50 | 100 | 9.0 - 12.0 | 6.2 - 9.4 |
| Valsartan | 80 | 320 | 8.1 - 15.9 | 5.6 - 12.0 |
| Irbesartan | 150 | 300 | 11.3 | 7.4 - 9.9 |
| Candesartan | 16 | 32 | - | 11.3 |
| Olmesartan | 20 | 40 | 12.5 | 8.5 - 11.5 |
Data represents approximate ranges from various head-to-head and placebo-controlled studies.[11][12][13] Actual reductions can vary based on patient population and study design.
From these data, it is evident that while all these agents are effective antihypertensives, there are notable differences. For instance, irbesartan and olmesartan generally exhibit higher bioavailability compared to losartan and valsartan.[9][13] Newer generation ARBs like olmesartan have shown a greater reduction in both systolic and diastolic blood pressure at their starting doses compared to losartan and valsartan.[13] The longer half-lives of irbesartan, candesartan, and olmesartan may contribute to a more sustained 24-hour blood pressure control.[4]
Comparison with Other Alternatives
Non-Tetrazole ARBs: Telmisartan
Telmisartan is an example of a non-tetrazole ARB. It features a benzimidazole ring and a carboxylic acid group that serves as the acidic moiety instead of a tetrazole. Telmisartan is distinguished by its very long half-life of approximately 24 hours, the longest in its class.[9] Meta-analyses of clinical trials have suggested that telmisartan may provide superior 24-hour blood pressure control compared to the tetrazole-containing ARB losartan.[14][15] Specifically, studies have shown that telmisartan leads to a significantly greater reduction in both clinic and ambulatory diastolic and systolic blood pressure compared to losartan.[16][17]
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors, such as lisinopril and enalapril, represent another major class of drugs that target the RAS. They act by inhibiting the angiotensin-converting enzyme, thereby preventing the formation of angiotensin II.[5] While both ACE inhibitors and ARBs are effective first-line treatments for hypertension, there are key differences:
-
Mechanism of Action: ACE inhibitors reduce the production of angiotensin II, whereas ARBs block its action at the AT1 receptor.[18]
-
Bradykinin Metabolism: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, ACE inhibitors lead to an accumulation of bradykinin, which contributes to their antihypertensive effect but is also responsible for the characteristic side effect of a dry cough.[19] ARBs do not affect bradykinin levels, which is why they are often used as an alternative for patients who cannot tolerate ACE inhibitors due to cough.[18][20]
-
Clinical Outcomes: Large-scale clinical trials have generally shown comparable efficacy between ACE inhibitors and ARBs in reducing cardiovascular events. However, some meta-analyses have suggested that ACE inhibitors may offer a slight advantage in reducing all-cause mortality, though this remains a topic of debate.[21]
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of novel antihypertensive compounds relies on a combination of in vivo and in vitro experimental models. These assays are crucial for determining a compound's efficacy, potency, and mechanism of action.
In Vivo Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension in humans.[22][23]
Objective: To evaluate the antihypertensive effect of a test compound in conscious, freely moving SHRs.
Step-by-Step Methodology:
-
Animal Acclimatization: Male SHRs (14-16 weeks old) are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Blood Pressure Measurement Training: To minimize stress-induced blood pressure fluctuations, the rats are trained for several days to the restraint and tail-cuff procedure for blood pressure measurement.
-
Baseline Blood Pressure Measurement: Using a non-invasive tail-cuff method, measure the systolic blood pressure (SBP) and heart rate (HR) of each rat for 3-5 consecutive days to establish a stable baseline.
-
Grouping and Dosing: Randomly divide the rats into groups (n=8-10 per group): a vehicle control group and one or more treatment groups receiving different doses of the test compound. The test compound or vehicle is typically administered orally via gavage once daily for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) on the first day of treatment to assess the acute effect and then periodically (e.g., weekly) throughout the study to evaluate the chronic effect.
-
Data Analysis: Calculate the change in SBP from baseline for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the blood pressure-lowering effect of the test compound compared to the vehicle control.
Caption: Workflow for Antihypertensive Testing in SHR Model.
In Vitro Model: AT1 Receptor Binding Assay
This assay determines the affinity of a test compound for the AT1 receptor.[24]
Objective: To determine the inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to the AT1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors, such as rat liver or cells recombinantly expressing the human AT1 receptor. This involves homogenization of the tissue/cells followed by centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).[24][25]
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Competition Binding Reaction: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled losartan) to saturate the receptors.
-
Test Compound: Membrane preparation, radiolabeled antagonist, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Caption: Workflow for AT1 Receptor Radioligand Binding Assay.
Conclusion
Tetrazole-containing compounds have firmly established their role as a cornerstone in the management of hypertension. Their development as selective AT1 receptor antagonists, exemplified by the "sartan" class of drugs, represents a triumph of modern medicinal chemistry, particularly the application of bioisosterism. While these agents share a common mechanism of action and the pivotal biphenyl-tetrazole pharmacophore, they exhibit important differences in their pharmacokinetic profiles and, in some cases, their clinical efficacy. A thorough understanding of these nuances, supported by robust preclinical evaluation using standardized in vivo and in vitro models, is essential for the rational design and development of the next generation of antihypertensive therapies. This guide has provided a comparative framework and detailed experimental methodologies to aid researchers and drug development professionals in this critical endeavor.
References
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GoodRx. (n.d.). ACE Inhibitors vs. ARBs: Similarities, Differences, Interactions & More. Retrieved from [Link]
- Xi, G. L., Cheng, J. W., & Lu, G. C. (2008). Meta-analysis of randomized controlled trials comparing telmisartan with losartan in the treatment of patients with hypertension. American Journal of Hypertension, 21(5), 546-552.
- Xi, G. L., Cheng, J. W., & Lu, G. C. (2008). Meta-analysis of Randomized Controlled Trials Comparing Telmisartan With Losartan in the Treatment of Patients With Hypertension. American Journal of Hypertension, 21(5), 546-552.
- Zou, Z., et al. (2013). Efficacy and safety of telmisartan vs. losartan in control of mild-to-moderate hypertension: a multicentre, randomised, double-blind study. Journal of Renin-Angiotensin-Aldosterone System, 14(1), 74-80.
- Messerli, F. H., et al. (2018). Differences in the Clinical Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers: A Critical Review of the Evidence. American Journal of Hypertension, 31(5), 523-532.
- A comparative study of the efficacy of telmisartan and losartan in the treatment of hypertension. (2023).
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healthdirect. (n.d.). Angiotensin converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs). Retrieved from [Link]
- Xi, G. L., Cheng, J. W., & Lu, G. C. (2008). Meta-analysis of Randomized Controlled Trials Comparing Telmisartan With Losartan in the Treatment of Patients With Hypertension. American Journal of Hypertension, 21(5), 546-552.
- Meredith, P. A. (2004). Comparative ARB pharmacology. The British Journal of Cardiology, 11(Suppl 1), 10-15.
- Lippincott Williams & Wilkins. (2019). ACE inhibitors and ARBs: Understanding the basics. Lippincott® Learning.
- Ninja Nerd. (2020, April 16).
- Nixon, R. M., et al. (2009). Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach. International Journal of Clinical Practice, 63(5), 766-775.
- Nixon, R., et al. (2009). Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: A meta-analytical approach. International journal of clinical practice, 63(5), 766–775.
- Kass, D. A. (2012). Comparative pharmacokinetic properties of angiotensin ii receptor blockers.
- Sumners, C., et al. (2010). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in molecular biology (Clifton, N.J.), 617, 127–140.
- Sumners, C., et al. (2010). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in molecular biology (Clifton, N.J.), 617, 127-40.
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Med Ed 101. (2023, September 27). ARB Comparison Table. Retrieved from [Link]
- Oparil, S., et al. (2001). Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension. Journal of clinical hypertension (Greenwich, Conn.), 3(5), 283–291, 318.
- Sica, D. A. (2016). The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases. Journal of clinical hypertension (Greenwich, Conn.), 18(5), 413–421.
- Yuan, Z., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
- Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of visualized experiments : JoVE, (112), 54020.
- Martin-Santamaria, S., & Goya, P. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3328.
- Kau, S. T. (1982). Sequential Method for Combined Screening Antihypertensive and Diuretic Agents in the Same Spontaneously Hypertensive Rat (SHR). Journal of pharmacological methods, 8(3), 223–232.
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Med Ed 101. (2023). ARB Comparison Table. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Sumners, C., et al. (2010). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology, 617, 127-140.
- Experimental vs. predicted IC 50 values and docking scores of losartan and compound V8. (2025).
- Kumar, A., et al. (2022). Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics. International Journal of Molecular Sciences, 23(19), 11629.
- Dr. Advaitha MV. (2023). Screening methods of anti hypertensive agents [PowerPoint slides]. SlideShare.
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- Bayannavar, P. K., & Kamble, R. R. (2022). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
- A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2025).
- Su, D. F., et al. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta pharmacologica Sinica, 25(2), 148–151.
- Wang, R., et al. (2020). Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. Current pharmaceutical design, 26(34), 4239–4261.
- Burnier, M. (1999). Newly emerging pharmacologic differences in angiotensin II receptor blockers. American journal of hypertension, 12(12 Pt 2), 314S–322S.
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GlobalRPH. (2017, October 11). Angiotensin II Receptor Blockers. Retrieved from [Link]
- Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling. (2025).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine. The procedures outlined herein are synthesized from the known hazard profiles of its core chemical moieties—pyridine and tetrazole—to ensure the highest standards of laboratory safety and environmental stewardship.
The foundational principle of this guide is risk mitigation. The this compound molecule incorporates a pyridine ring, known for its potential toxicity and irritant properties, and a phenyl-tetrazole group, which is recognized for its energetic instability.[1][2] The high nitrogen content of the tetrazole ring, in particular, suggests a potential for rapid decomposition or explosive behavior under certain conditions, such as exposure to heat or shock.[1][3] Therefore, this compound must be treated as hazardous and potentially reactive waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The dual nature of this compound requires a cautious approach.
-
Pyridine Moiety: Pyridine and its derivatives are often harmful if inhaled, ingested, or absorbed through the skin.[2][4] They can act as irritants to the skin and eyes.[4]
-
Tetrazole Moiety: Tetrazole-containing compounds are known for their high nitrogen content, which can render them energetically unstable.[1] Some tetrazoles are sensitive to heat, friction, or shock and may decompose explosively.[3][5]
Given these potential hazards, the following minimum PPE is mandatory when handling this compound waste:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | To protect against splashes and potential energetic decomposition. |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1] |
| Body Protection | Flame-retardant laboratory coat | To protect against chemical splashes and provide a layer of protection from potential thermal events. |
| Respiratory Protection | Work in a certified chemical fume hood | To prevent inhalation of any dust or vapors.[6] |
II. Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with other waste streams, especially strong oxidizing agents or acids, to prevent unforeseen chemical reactions.[6][7]
Step-by-Step Waste Collection Protocol:
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.
-
Indicate the solvent system on the label.
-
-
Contaminated Sharps and Labware:
-
Dispose of contaminated pipette tips, syringes, and broken glassware in a designated sharps container that is clearly labeled as hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, disposable lab coats, and other PPE should be collected in a separate, clearly labeled hazardous waste bag.[4]
-
Container Labeling:
All waste containers must be labeled immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," "Potentially Reactive")
-
The date of waste accumulation
-
The name of the principal investigator or research group
III. Spill Management
In the event of a spill, prompt and correct action is critical to mitigating exposure and preventing further contamination.
Emergency Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
Containment (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE as detailed in Section I.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[4][8] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[7]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.
IV. Final Disposal Pathway
On-site chemical treatment or deactivation of this compound is not recommended due to the potential for uncontrolled decomposition of the tetrazole ring.[1] The primary and safest disposal method is through your institution's EHS office or a licensed hazardous waste disposal contractor.
Disposal Workflow:
Caption: Disposal Decision Workflow
The final step in the disposal process is to arrange for the collection of the properly segregated and labeled waste containers by your institution's EHS department or a certified hazardous waste disposal company.[4] This ensures that the waste will be transported and disposed of in compliance with all local, state, and federal regulations, likely through high-temperature incineration.[9]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (2025). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- Washington State University. Pyridine Standard Operating Procedure.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Phenyl-5-Mercaptotetrazole.
- Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet.
- ECHEMI. (2023). 1H-Tetrazole SDS.
- Fisher Scientific. (2025). Safety Data Sheet - 5-Phenyltetrazole.
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Personal Protective Equipment (PPE) Protocol for Handling 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Researchers, scientists, and drug development professionals handling 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine must adhere to stringent safety protocols to mitigate potential risks. While a specific Safety Data Sheet (SDS) for this compound is not readily available, the known hazards of structurally similar tetrazole and pyridine derivatives provide a strong basis for establishing comprehensive safety measures. This guide synthesizes available data to offer a robust framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment ( PPE).
The primary hazards associated with tetrazole compounds include the risk of explosion upon heating and potential for skin and eye irritation.[1][2] Pyridine derivatives can also cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a multi-faceted PPE strategy is essential to provide comprehensive protection.
Core Principles of Chemical Safety
Before any handling of this compound, a thorough risk assessment must be conducted. This involves evaluating the scale of the experiment, the potential for aerosol or dust generation, and the specific manipulations to be performed. All work with this compound should be carried out in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7]
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. Additional or more robust PPE may be necessary depending on the specific experimental conditions and risk assessment.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield.[6] | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides an additional layer of protection against splashes and should be worn over goggles, especially during reactions or when handling larger quantities.[3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a flame-resistant, knee-length lab coat.[6] | Glove compatibility should be verified.[6] A flame-resistant lab coat is crucial due to the potential thermal instability of tetrazole compounds.[2] |
| Respiratory Protection | Required if dust is generated or if working outside of a fume hood. | An air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used based on the potential for inhalation exposure.[6][8] |
| Additional Protection | Blast shield. | All experiments involving heating or potential for energetic decomposition of tetrazole compounds should be conducted behind a certified blast shield.[2][6] |
Step-by-Step PPE Protocol
-
Donning PPE: Before entering the designated work area, ensure all required PPE is available and in good condition.
-
Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If required, put on the appropriate respirator, ensuring a proper fit.
-
Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
During Handling:
-
Doffing PPE:
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use when handling this compound.
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing and seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3][4]
-
Spills: Evacuate the area. For small spills, and if trained to do so, use non-sparking tools and wet methods to clean up the material and place it in a sealed container for hazardous waste disposal.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[7] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]
References
- Personal protective equipment for handling N-(2H-tetrazol-5-yl). (n.d.). BenchChem.
- Personal protective equipment for handling Tetrazolo[1,5-a]quinoline-4-carbaldehyde. (n.d.). BenchChem.
- (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 1-H-TETRAZOLE Safety Data Sheet. (n.d.). Bio-Fine.
- 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine Safety Data Sheet. (2024). CymitQuimica.
- Pyridine Safety Data Sheet. (2025). Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. (2025). Fisher Scientific.
- 5-Bromo-2-(2-methyl-2H-tetrazole-5-yl)pyridine Material Safety Data Sheet. (n.d.). Cleanchem Laboratories.
- 5-(3-Pyridyl)-1H-tetrazole Safety Data Sheet. (2024). Fisher Scientific.
- 2-(2H-Tetrazol-5-yl)pyridine - Data Sheet. (n.d.). United States Biological.
- 4-(1H-Tetrazol-5-yl)pyridine Safety Data Sheet. (2023). Apollo Scientific.
- N,N-Bis[1(2)H-tetrazol-5-yl]amine Safety Data Sheet. (2024). ChemicalBook.
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI.
- 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004). PubMed.
- Essential Safety and Disposal Protocol for N-(2H-tetrazol-5-yl). (n.d.). BenchChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
